molecular formula C10H7FN2O2 B1361997 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid CAS No. 851721-89-6

1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B1361997
CAS No.: 851721-89-6
M. Wt: 206.17 g/mol
InChI Key: FNLCJIQJPGSGMV-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H7FN2O2 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-fluorophenyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLCJIQJPGSGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC=C2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368779
Record name 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851721-89-6
Record name 1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851721-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is based on established methodologies for the preparation of structurally related 1,5-diaryl-1H-imidazole-4-carboxylic acids. This document offers detailed experimental protocols, data presentation in tabular format, and visualizations of the synthetic pathway to aid researchers in the replication and potential optimization of this synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process, adapted from the synthesis of analogous 1,5-diaryl-1H-imidazole-4-carboxylic acids. The key strategic steps involve the formation of an imidoyl chloride intermediate, followed by a cycloaddition reaction with ethyl isocyanoacetate to construct the imidazole ring, and subsequent hydrolysis of the resulting ester to the final carboxylic acid.

A plausible synthetic workflow is illustrated below:

A 4-Fluoroaniline C N-(4-fluorophenyl)formamide A->C Acylation B Formyl Chloride (or equivalent) B->C E N-(4-fluorophenyl)formimidoyl chloride C->E Chlorination D Thionyl Chloride (or alternative) D->E G Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate E->G Cycloaddition F Ethyl Isocyanoacetate F->G I This compound G->I Hydrolysis H Base Hydrolysis (e.g., NaOH) H->I

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis. These protocols are adapted from established procedures for similar compounds and may require optimization for the specific substrate.

Step 1: Synthesis of N-(4-fluorophenyl)formamide

  • To a stirred solution of 4-fluoroaniline (1.0 eq) in an appropriate solvent such as dichloromethane, cool the mixture to 0 °C.

  • Slowly add formyl chloride (1.1 eq) or a suitable equivalent (e.g., generated in situ from formic acid and a chlorinating agent) to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-fluorophenyl)formamide, which can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of N-(4-fluorophenyl)formimidoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(4-fluorophenyl)formamide (1.0 eq) in an inert solvent like toluene.

  • Add thionyl chloride (1.2 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude N-(4-fluorophenyl)formimidoyl chloride. This intermediate is often used in the next step without further purification due to its reactivity.

Step 3: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate

This key cycloaddition step is adapted from the procedure for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates.[1]

  • In a dry, argon-purged flask, dissolve ethyl isocyanoacetate (1.0 eq) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the crude N-(4-fluorophenyl)formimidoyl chloride (1.0 eq) in anhydrous THF to the cooled mixture.

  • Allow the reaction to gradually warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate.

The proposed mechanism for this cycloaddition reaction is as follows:

cluster_0 Mechanism of Imidazole Ring Formation cluster_1 Generation of Anion I Imidoyl Chloride Imidoyl Chloride Intermediate II Intermediate II Imidoyl Chloride->Intermediate II Nucleophilic Attack Ethyl 1,5-diaryl-1H-imidazole-4-carboxylate Ethyl 1,5-diaryl-1H-imidazole-4-carboxylate Intermediate II->Ethyl 1,5-diaryl-1H-imidazole-4-carboxylate Cyclization & Elimination Anion I Anion I Anion I->Intermediate II Ethyl Isocyanoacetate Ethyl Isocyanoacetate Ethyl Isocyanoacetate->Anion I Base (DBU)

Caption: Proposed mechanism for the formation of the 1,5-disubstituted imidazole-4-carboxylate ester.[1]

Step 4: Synthesis of this compound

  • Dissolve the purified ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 3-5 eq) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the hydrolysis of the ester by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Data Presentation

The following tables summarize the expected materials and representative yields for the key reaction steps, based on literature data for analogous compounds.[1]

Table 1: Key Reagents and Solvents

StepReagent/SolventRole
14-FluoroanilineStarting Material
1Formyl ChlorideAcylating Agent
1DichloromethaneSolvent
2N-(4-fluorophenyl)formamideStarting Material
2Thionyl ChlorideChlorinating Agent
2TolueneSolvent
3N-(4-fluorophenyl)formimidoyl chlorideReactant
3Ethyl IsocyanoacetateReactant
3DBUBase
3THFSolvent
4Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylateStarting Material
4Sodium HydroxideHydrolyzing Agent
4Ethanol/WaterSolvent

Table 2: Expected Yields for Key Synthetic Steps

StepProductExpected Yield (%)
3Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate60 - 75
4This compound70 - 85

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.[1]

Troubleshooting and Considerations

  • Decarboxylation: A common side reaction in the synthesis and handling of imidazole carboxylic acids is decarboxylation, which can be promoted by heat.[2] It is advisable to avoid excessive temperatures during the final workup and purification steps.

  • Purification: The final carboxylic acid product can be purified by recrystallization from a suitable solvent system. For analytical purposes, reverse-phase HPLC is a powerful technique for assessing purity.[2]

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an essential tool for monitoring the progress of each reaction step to ensure the complete consumption of starting materials and to identify the formation of byproducts.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and requirements.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 1-Aryl-1H-Imidazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct studies on the specific mechanism of action for 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid are not extensively available in public literature. This guide will, therefore, focus on a closely related and well-documented class of compounds, 1,5-Diaryl-1H-imidazole-4-carboxylic acids , to provide a detailed understanding of a potential mechanism of action for this structural scaffold. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

The imidazole nucleus is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. While the specific therapeutic action of this compound is not yet clearly defined, research into structurally similar imidazole-carboxylic acids has revealed potent antiviral properties. This whitepaper will delve into the mechanism of action of 1,5-diaryl-1H-imidazole-4-carboxylic acids as inhibitors of the HIV-1 integrase (IN) and its interaction with the host protein, lens epithelium-derived growth factor (LEDGF/p75). This provides a valuable case study for understanding how this class of molecules can achieve its therapeutic effects.

Core Mechanism of Action: Inhibition of HIV-1 Integrase-LEDGF/p75 Interaction

The primary mechanism of action for the studied 1,5-diaryl-1H-imidazole-4-carboxylic acids is the disruption of a critical protein-protein interaction in the HIV-1 replication cycle.[1][2]

The Role of HIV-1 Integrase and LEDGF/p75

HIV-1 integrase is a viral enzyme essential for the replication of the virus.[3][4] Its main function is to insert the viral DNA into the host cell's genome, a process known as integration.[3][5] This integration is a permanent alteration of the host cell's genetic material, allowing the virus to utilize the cell's machinery to produce new viral particles.[6]

For the integration process to occur efficiently, HIV-1 integrase relies on a host cellular protein called lens epithelium-derived growth factor (LEDGF/p75).[7][8] LEDGF/p75 acts as a molecular tether, binding simultaneously to both the HIV-1 integrase and the host cell's chromatin.[6][9] This action effectively guides the viral pre-integration complex to active regions of the host genome, facilitating the integration of viral DNA.[10]

Inhibition by 1,5-Diaryl-1H-imidazole-4-carboxylic Acids

The 1,5-diaryl-1H-imidazole-4-carboxylic acid derivatives have been designed to function as inhibitors of this crucial interaction between HIV-1 integrase and LEDGF/p75.[1][2] By binding to the integrase enzyme, these small molecules prevent it from associating with LEDGF/p75. This disruption of the molecular tethering mechanism is a key step in their antiviral activity. Without the guidance of LEDGF/p75, the HIV-1 pre-integration complex cannot efficiently dock onto the host chromatin, and the integration of viral DNA is inhibited.[8]

Some compounds in this class have also been observed to induce the multimerization of the integrase enzyme, which may represent a secondary mechanism of action that further disrupts its normal function.[11]

HIV_Integrase_Inhibition cluster_normal Normal HIV-1 Replication cluster_inhibited Inhibition Pathway HIV-1 Integrase HIV-1 Integrase LEDGF/p75 LEDGF/p75 HIV-1 Integrase->LEDGF/p75 Binds to Chromatin Chromatin LEDGF/p75->Chromatin Tethers to Viral DNA Integration Viral DNA Integration LEDGF/p75->Viral DNA Integration Facilitates Imidazole-Carboxylic Acid Imidazole-Carboxylic Acid Inactive Integrase HIV-1 Integrase Imidazole-Carboxylic Acid->Inactive Integrase Binds to Blocked Interaction Inactive Integrase->Blocked Interaction LEDGF_p75_2 LEDGF/p75 Blocked Interaction->LEDGF_p75_2 Interaction Blocked No Integration Viral DNA Integration (Inhibited) LEDGF_p75_2->No Integration

Caption: Signaling pathway of HIV-1 integrase inhibition.

Quantitative Data Summary

The inhibitory activity of a series of 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazide derivatives was evaluated. The primary screening was conducted to measure the inhibition of the HIV-1 IN-LEDGF/p75 interaction. Promising compounds were then tested for their antiviral activity in a cell-based assay.

Compound ClassAssay TypeConcentrationKey FindingsReference
1,5-Diaryl-1H-imidazole DerivativesHIV-1 IN-LEDGF/p75 Inhibition (AlphaScreen)100 µM17 compounds showed >50% inhibition.[1][2]
Imidazole-4-carbohydrazidesCell-based HIV-1 Antiviral Assay100 µMCompounds 11a, 11b, 11g, and 11h exhibited 33-45% antiviral inhibition.[11]
Imidazole-4-carbohydrazidesCytotoxicity (CC50)VariedCC50 values were determined to be >200 µM (11a, 11g), 158.4 µM (11b), and 50.4 µM (11h).[11]

Experimental Protocols

A detailed understanding of the methodologies used to determine the mechanism of action is crucial for researchers. The following are summaries of the key experimental protocols employed in the study of these imidazole derivatives.

1. AlphaScreen™ HIV-1 IN-LEDGF/p75 Inhibition Assay

This assay is a bead-based, non-radioactive, amplified luminescent proximity homogeneous assay used to screen for inhibitors of protein-protein interactions.[12][13]

  • Principle: The assay utilizes two types of hydrogel beads: Donor beads and Acceptor beads. One protein of interest (e.g., biotinylated LEDGF/p75) is captured by the streptavidin-coated Donor beads, while the other interacting protein (e.g., GST-tagged HIV-1 IN) is captured by the anti-GST antibody-coated Acceptor beads. When the two proteins interact, they bring the Donor and Acceptor beads into close proximity (within 200 nm). Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a cascade of chemical reactions that results in a luminescent signal at 520-620 nm. Small molecule inhibitors that disrupt the protein-protein interaction will cause a decrease in this signal.[13]

  • Protocol Outline:

    • Biotinylated LEDGF/p75 integrase-binding domain is incubated with streptavidin-coated Donor beads.

    • GST-tagged HIV-1 IN catalytic core domain is incubated with anti-GST Acceptor beads.

    • The test compounds (imidazole derivatives) are added to the wells of a microplate.

    • The LEDGF/p75-Donor bead complex and the IN-Acceptor bead complex are added to the wells.

    • The plate is incubated in the dark to allow for the protein interaction to reach equilibrium.

    • The luminescent signal is read on an appropriate plate reader. The percentage of inhibition is calculated relative to a control with no inhibitor.

AlphaScreen_Workflow cluster_no_inhibitor No Inhibitor Present cluster_inhibitor Inhibitor Present donor_bead_1 Donor Bead protein_a_1 LEDGF/p75 donor_bead_1->protein_a_1 acceptor_bead_1 Acceptor Bead protein_b_1 HIV-1 IN acceptor_bead_1->protein_b_1 signal Luminescent Signal acceptor_bead_1->signal Proximity leads to protein_a_1->protein_b_1 Interaction donor_bead_2 Donor Bead protein_a_2 LEDGF/p75 donor_bead_2->protein_a_2 acceptor_bead_2 Acceptor Bead protein_b_2 HIV-1 IN acceptor_bead_2->protein_b_2 no_signal No Signal acceptor_bead_2->no_signal inhibitor Inhibitor inhibitor->protein_b_2 Blocks Interaction

References

Physicochemical Properties of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its key physical and chemical characteristics, supported by experimental protocols and logical workflows for its analysis.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are critical for understanding the compound's behavior in biological and chemical systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Molecular Formula C₁₀H₇FN₂O₂-
Molecular Weight 206.18 g/mol -
CAS Number 864070-20-8-
Appearance White to off-white crystalline powder-
Melting Point 263-265 °C-
Purity >98%-
Solubility Soluble in DMSO-
Predicted Physicochemical PropertiesValueNotes
pKa Not experimentally determined. Predicted values for the carboxylic acid and imidazole moieties vary based on the prediction software. The carboxylic acid pKa is expected to be in the range of 3-5, while the imidazole moiety will have a pKa for its conjugate acid.The acidity of the carboxylic acid and the basicity of the imidazole ring are key determinants of the molecule's charge state at physiological pH.
logP Not experimentally determined. Predicted values suggest a moderate lipophilicity.The octanol-water partition coefficient (logP) is a crucial measure of a compound's lipophilicity, which influences its ability to cross cell membranes.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are outlined below. These protocols represent standard laboratory practices for the characterization of novel chemical entities.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, there will be at least two pKa values corresponding to the carboxylic acid and the imidazole functional groups.

Methodology:

  • A precisely weighed sample of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent for poorly soluble compounds.

  • The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa value is determined from the pH at the half-equivalence point of the titration curve.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water.

Methodology:

  • Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • A known amount of this compound is dissolved in one of the phases.

  • The solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • The mixture is shaken vigorously for a set period to allow for equilibrium to be reached.

  • The funnel is allowed to stand until the two phases have completely separated.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Thermodynamic Solubility Determination

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium at a given temperature and pressure.

Methodology:

  • An excess amount of the solid compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • The suspension is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The resulting suspension is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method (e.g., HPLC).

Visualized Workflows

The following diagrams illustrate the logical flow of experiments for characterizing a novel chemical entity like this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis and Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point Purity Check pka pKa Determination purification->pka logp logP Determination purification->logp solubility Solubility Assessment purification->solubility data_analysis Data Compilation and Analysis melting_point->data_analysis pka->data_analysis logp->data_analysis solubility->data_analysis report Technical Report Generation data_analysis->report

General Experimental Workflow for Physicochemical Characterization.

logical_relationship cluster_properties Intrinsic Properties cluster_implications Biopharmaceutical Implications compound 1-(4-fluorophenyl)-1H- imidazole-5-carboxylic acid mw Molecular Weight compound->mw pka pKa compound->pka logp logP compound->logp solubility Solubility compound->solubility mp Melting Point compound->mp absorption Absorption pka->absorption distribution Distribution pka->distribution excretion Excretion pka->excretion logp->absorption logp->distribution metabolism Metabolism logp->metabolism solubility->absorption solubility->excretion

Relationship between Physicochemical Properties and ADME.

An In-depth Technical Guide on the Crystal Structure of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a complete, publicly available crystal structure for 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid could not be located in surveyed crystallographic and chemical literature databases. This guide therefore provides a detailed overview of the synthesis and structural analysis of closely related imidazole derivatives to serve as a valuable reference for researchers, scientists, and drug development professionals. The experimental protocols and structural data presented herein belong to analogous compounds and should be interpreted with due consideration of the structural differences.

Introduction

Imidazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The substituent at the 1-position and the functional groups on the imidazole ring play a crucial role in their pharmacological profiles. This technical guide focuses on the structural aspects of 1-aryl-1H-imidazole-5-carboxylic acids, with a specific interest in this compound. While the precise crystal structure of this target compound is not available, we will explore the synthesis of related 1,5-diaryl-1H-imidazole-4-carboxylic acids and the crystal structure of a related tetrasubstituted imidazole to provide insights into the molecular architecture of this class of compounds.

Synthesis of Related Imidazole Carboxylic Acids

The synthesis of imidazole carboxylic acids often involves multi-step reaction sequences. A general approach to synthesizing 1,5-diaryl-1H-imidazole-4-carboxylic acids, which are structural isomers of the target compound, is presented below. This methodology provides a foundational understanding of the synthetic strategies employed for this class of molecules.

General Synthetic Workflow

The synthesis typically commences with the formation of an amide, followed by conversion to an imidoyl chloride, and subsequent cyclization to form the imidazole ring. The final step involves the hydrolysis of the ester to yield the carboxylic acid.

G cluster_synthesis Synthesis of 1,5-Diaryl-1H-imidazole-4-carboxylic Acids acyl_chloride Acyl Chloride amide Amide Formation acyl_chloride->amide aniline Aniline Derivative aniline->amide imidoyl_chloride Imidoyl Chloride Formation amide->imidoyl_chloride cycloaddition Cycloaddition imidoyl_chloride->cycloaddition ethyl_isocyanoacetate Ethyl Isocyanoacetate ethyl_isocyanoacetate->cycloaddition ester Imidazole-4-carboxylate Ester cycloaddition->ester hydrolysis Hydrolysis ester->hydrolysis carboxylic_acid Imidazole-4-carboxylic Acid hydrolysis->carboxylic_acid

A generalized synthetic workflow for 1,5-diaryl-1H-imidazole-4-carboxylic acids.
Experimental Protocol: Synthesis of 1,5-Diaryl-1H-imidazole-4-carboxylic Acids

The following is a representative experimental protocol for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids.

Step 1: Amide Formation

  • An appropriate acyl chloride is reacted with an aniline derivative to form the corresponding amide.

Step 2: Imidoyl Chloride Formation

  • The amide is then treated with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, to yield the imidoyl chloride. This intermediate is often used in the next step without further purification.

Step 3: Cycloaddition to form Imidazole Ester

  • The imidoyl chloride is reacted with ethyl isocyanoacetate in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in an appropriate solvent like dry tetrahydrofuran (THF).

  • The reaction is typically initiated at a low temperature (e.g., -78 °C) and then allowed to warm to room temperature.

  • The resulting ethyl 1,5-diaryl-1H-imidazole-4-carboxylate is purified using techniques like column chromatography.

Step 4: Hydrolysis to Carboxylic Acid

  • The purified ester is hydrolyzed using a base, such as sodium hydroxide, in a solvent mixture like ethanol and water.

  • The reaction mixture is heated, and upon completion, the product is isolated by acidification, which precipitates the 1,5-diaryl-1H-imidazole-4-carboxylic acid.

Crystallographic Data of a Related Compound: 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole

While crystallographic data for this compound is unavailable, the crystal structure of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole provides valuable insights into the geometry and packing of a similarly substituted imidazole core.

Crystal Data and Structure Refinement

The following table summarizes the crystallographic data for 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole.

ParameterValue
Empirical formulaC₂₇H₁₉ClN₂
Formula weight406.90
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemTriclinic
Space groupP-1
Unit cell dimensions
a10.2102(3) Å
b10.3193(4) Å
c11.2040(4) Å
α83.116(3)°
β86.022(3)°
γ66.348(3)°
Volume1069.13(6) ų
Z2
Density (calculated)1.264 Mg/m³
Absorption coefficient0.193 mm⁻¹
F(000)424
Refinement
Final R indices [I>2σ(I)]R1 = 0.0406, wR2 = 0.1095
R indices (all data)R1 = 0.0535, wR2 = 0.1179
Selected Bond Lengths and Angles

The geometry of the imidazole ring and its substituents is critical for understanding its interaction with biological targets. Below are selected bond lengths and angles for 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole.

BondLength (Å)AngleAngle (°)
N(1)-C(2)1.381(2)C(5)-N(1)-C(2)107.9(1)
N(1)-C(5)1.389(2)N(1)-C(2)-N(3)110.1(1)
C(2)-N(3)1.317(2)C(2)-N(3)-C(4)106.8(1)
N(3)-C(4)1.389(2)N(3)-C(4)-C(5)107.3(1)
C(4)-C(5)1.371(2)C(4)-C(5)-N(1)107.9(1)

Logical Relationship of Structural Analysis

The process of determining and analyzing a crystal structure follows a logical workflow, from sample preparation to data interpretation.

G cluster_workflow Crystal Structure Analysis Workflow synthesis Synthesis & Purification crystallization Single Crystal Growth synthesis->crystallization xray X-ray Diffraction Data Collection crystallization->xray solve Structure Solution xray->solve refine Structure Refinement solve->refine analysis Analysis of Geometric Parameters refine->analysis packing Analysis of Intermolecular Interactions analysis->packing

A logical workflow for crystal structure determination and analysis.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a comprehensive overview of the synthetic methodologies and structural characteristics of closely related compounds. The provided experimental protocols for the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids offer a practical starting point for the synthesis of the target molecule. Furthermore, the crystallographic data of 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole serves as a useful reference for understanding the molecular geometry and packing of substituted imidazole systems. Future research efforts focused on the successful crystallization and structure elucidation of this compound will be invaluable for the rational design of novel therapeutic agents based on this promising scaffold.

biological activity of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic Acid Derivatives and Related Compounds

This technical guide provides a comprehensive overview of the biological activities of this compound derivatives and structurally related compounds. The content is intended for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this class of molecules.

Introduction

Imidazole-based compounds are a significant class of heterocyclic molecules that are integral to many biological processes and form the core of numerous pharmaceuticals.[1][2][3] The incorporation of a fluorophenyl group and a carboxylic acid moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the imidazole scaffold, leading to a wide range of biological activities. This guide focuses on the anticancer and antimicrobial properties of derivatives of this compound and its close analogs, presenting key quantitative data, experimental methodologies, and relevant biological pathways.

Anticancer Activity

Derivatives of fluorophenyl-imidazole have demonstrated notable potential as anticancer agents, with activities attributed to the inhibition of various kinases and other cellular targets involved in cancer progression.[2][4][5]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-(4-fluorophenyl) imidazol-5-one derivatives, which are structurally related to the core topic.

CompoundCancer Cell LineIC50 (µM)Reference
6 Hela, MCF-7, PC3, HCT-116Good Potency[4]
25 Hela, MCF-7, PC3, HCT-116Good Potency[4]
26 Hela, MCF-7, PC3, HCT-116Good Potency[4]
29 Hela, MCF-7, PC3, HCT-116Good Potency[4]
30 PC38.15[4]
4 -10.58 - 11.45[4]
18 -10.58 - 11.45[4]
BZML (13) SW4800.02742[2]
HCT1160.02312[2]
Caco-20.03314[2]
Compound 22 NUGC-30.05[5]
Enzyme Inhibition Data

Several fluorophenyl-imidazole derivatives have been evaluated for their inhibitory activity against key enzymes in cancer-related signaling pathways.

CompoundTarget EnzymeIC50Reference
6 VEGFR-267 nM[4]
26 CDK2A0.66 µM[4]
10f PARP-143.7 nM[6]
5b EGFRWT30.1 nM[7]
5b EGFRT790M12.8 nM[7]
Experimental Protocols

A general procedure for the synthesis of imidazolone derivatives involves the reaction of appropriate starting materials in a suitable solvent. For example, specific derivatives were synthesized and recrystallized from ethanol.[4] The purity and structure of the synthesized compounds were confirmed using techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.[4]

The antiproliferative activity of the synthesized compounds is commonly evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

The inhibitory activity of the compounds against specific enzymes is determined using in vitro kinase assays. These assays typically involve incubating the enzyme with its substrate and ATP in the presence of varying concentrations of the inhibitor. The enzyme activity is then measured, often through methods that detect the amount of phosphorylated substrate or the amount of ATP consumed. The IC50 values are calculated from the dose-response curves.[4]

Signaling Pathways and Mechanisms of Action

The anticancer effects of these imidazole derivatives are often linked to the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.

anticancer_pathway cluster_receptor Cell Surface Receptor cluster_cell_cycle Cell Cycle Regulation cluster_dna_repair DNA Damage Repair VEGFR2 VEGFR-2 Proliferation Cell Proliferation & Angiogenesis VEGFR2->Proliferation CDK2A CDK2A G1_S_Phase G1/S Phase Progression CDK2A->G1_S_Phase G1_S_Phase->Proliferation PARP1 PARP-1 DNA_Repair DNA Repair PARP1->DNA_Repair DNA_Repair->Proliferation (inhibition of apoptosis) Apoptosis Apoptosis Inhibitor Imidazole Derivative Inhibitor->VEGFR2 Inhibitor->CDK2A Inhibitor->PARP1

Caption: Inhibition of key signaling pathways by imidazole derivatives.

Antimicrobial Activity

Imidazole derivatives have long been recognized for their antimicrobial properties.[8][9] The introduction of a fluorophenyl moiety can enhance this activity against a spectrum of bacteria and fungi.

Quantitative Data for Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected imidazole derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
Fluoro-substituted benzimidazole (14) B. subtilis7.81[10]
Fluoro-substituted benzimidazole (18) Gram-negative bacteria31.25[10]
Chloro-substituted pyrazole (21) A. baumannii4[11]
Fluoro & Bromo substituted pyrazoles (20 & 22) A. baumannii8[11]
Methyl & Chloro/Bromo substituted pyrazoles (3 & 5) MRSA16[11]
Experimental Protocols

The synthesis of these derivatives often follows established multi-step reaction protocols. For instance, the Debus–Radziszewski reaction has been utilized for the synthesis of certain imidazole derivatives.[8] The synthesized compounds are purified using techniques like column chromatography and their structures are confirmed by spectroscopic methods.[8]

The minimum inhibitory concentration (MIC) is a standard method to determine the antimicrobial potency of a compound.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel antimicrobial agents.

antimicrobial_workflow Synthesis Synthesis of Imidazole Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Antimicrobial Screening (e.g., Disk Diffusion) Purification->Screening MIC_Determination Quantitative Analysis (MIC Determination) Screening->MIC_Determination Mechanism_Study Mechanism of Action Studies MIC_Determination->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: Workflow for antimicrobial drug discovery.

Conclusion

The available data strongly suggest that derivatives of this compound and related fluorophenyl-imidazole structures are a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. Their activity is often linked to the inhibition of key enzymes and disruption of critical cellular pathways. Further research, including lead optimization and in vivo studies, is warranted to fully explore the therapeutic potential of these molecules. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers in this field.

References

1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide covers its fundamental molecular properties, a generalized synthetic protocol, and a logical workflow for its characterization.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₁₀H₇FN₂O₂
Molecular Weight206.17 g/mol

Synthetic Protocol

A generalized experimental protocol for the synthesis of 1-aryl-1H-imidazole-5-carboxylic acids is presented below, adapted from methodologies for structurally similar compounds. This protocol serves as a foundational method that may require optimization for specific substrates and scales.

Reaction Scheme: A common route to synthesize 1,5-disubstituted imidazole-4-carboxylates involves the cycloaddition of an ethyl isocyanoacetate with a diarylimidoyl chloride. The resulting ester is then hydrolyzed to yield the carboxylic acid.[1]

Materials and Reagents:

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Acyl chloride

  • Thionyl chloride or similar chlorinating agent

  • Ethyl isocyanoacetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dry Tetrahydrofuran (THF)

  • Hydrazine monohydrate or a suitable base for hydrolysis

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of the Imidoyl Chloride Intermediate:

    • React the substituted aniline with an appropriate acyl chloride to form the corresponding amide.

    • Treat the resulting amide with a chlorinating agent, such as thionyl chloride, to yield the imidoyl chloride. This intermediate is often used in the subsequent step without extensive purification.[1]

  • Cycloaddition to form the Imidazole Ester:

    • In a reaction vessel under an inert atmosphere (e.g., argon), dissolve ethyl isocyanoacetate and DBU in dry THF.

    • Cool the mixture to -78°C.

    • Slowly add the previously synthesized imidoyl chloride to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for an extended period (e.g., 48 hours).

    • Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).

    • Upon completion, purify the resulting ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate using column chromatography.[1]

  • Hydrolysis to the Carboxylic Acid:

    • Hydrolyze the purified imidazole ester using a suitable base, such as sodium hydroxide in an ethanol/water mixture, or by heating with hydrazine monohydrate in ethanol.[1]

    • Acidify the reaction mixture to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with a suitable solvent, and dry to obtain this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

G start Start: Define Target Compound This compound reagents Reagent Preparation - 4-fluoroaniline - Acyl chloride - Ethyl isocyanoacetate start->reagents synthesis Synthesis of Imidazole Ester Cycloaddition Reaction reagents->synthesis purification1 Purification of Ester Column Chromatography synthesis->purification1 hydrolysis Hydrolysis Ester to Carboxylic Acid purification1->hydrolysis purification2 Final Product Purification Recrystallization/Filtration hydrolysis->purification2 characterization Structural Characterization - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy purification2->characterization end End: Pure Characterized Compound characterization->end

Caption: Generalized workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid. Due to the limited availability of direct experimental spectra in the public domain, this document compiles predicted data based on the analysis of structurally similar compounds and fundamental spectroscopic principles. It is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related molecules in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known chemical shifts and fragmentation patterns of analogous imidazole and fluorophenyl derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Broad Singlet1HCarboxylic acid proton (-COOH)
~8.1Singlet1HImidazole C2-H
~7.8Singlet1HImidazole C4-H
~7.6Multiplet2HAromatic protons (ortho to Fluorine)
~7.4Multiplet2HAromatic protons (meta to Fluorine)

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165Carboxylic acid carbon (-COOH)
~162 (d, J ≈ 245 Hz)Aromatic C-F
~140Imidazole C2
~135Imidazole C5
~132 (d, J ≈ 3 Hz)Aromatic C-N
~128Imidazole C4
~125 (d, J ≈ 9 Hz)Aromatic CH (ortho to F)
~117 (d, J ≈ 23 Hz)Aromatic CH (meta to F)

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

m/zIon Type
221.05[M+H]⁺
219.04[M-H]⁻
203.04[M-H₂O-H]⁻
175.05[M-COOH+H]⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
~3100MediumC-H stretch (Aromatic and Imidazole)
~1700StrongC=O stretch (Carboxylic acid)
~1610, ~1510Medium-StrongC=C and C=N stretching (Aromatic and Imidazole rings)
~1230StrongC-F stretch
~1100MediumC-N stretch

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound, based on established procedures for similar compounds.[1]

Synthesis of this compound:

A plausible synthetic route involves the reaction of a 4-fluorophenyl-substituted precursor with a suitable imidazole ring-forming reagent. One common method is the reaction of an α-amino ketone or its equivalent with a formylating agent, followed by oxidation. A more direct approach could involve the N-arylation of an imidazole-5-carboxylate ester followed by hydrolysis.

  • Step 1: N-Arylation. To a solution of ethyl imidazole-5-carboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), is added a base like potassium carbonate (2 equivalents). 4-Fluorophenylboronic acid (1.5 equivalents) and a copper catalyst, for instance, copper(II) acetate (0.1 equivalents), are then added. The reaction mixture is heated at 80-100 °C for 12-24 hours under an inert atmosphere.

  • Step 2: Hydrolysis. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ester is then dissolved in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2 M) and refluxed for 2-4 hours.

  • Step 3: Purification. After cooling, the reaction mixture is acidified with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source in both positive and negative ion modes.

  • Infrared Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer on a sample prepared as a potassium bromide (KBr) pellet.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Ethyl imidazole-5-carboxylate + 4-Fluorophenylboronic acid n_arylation N-Arylation (Cu catalyst, K₂CO₃, DMF) start->n_arylation hydrolysis Hydrolysis (NaOH, EtOH/H₂O) n_arylation->hydrolysis acidification Acidification (HCl) hydrolysis->acidification purification Filtration & Recrystallization acidification->purification product 1-(4-fluorophenyl)-1H-imidazole- 5-carboxylic acid purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms ir IR Spectroscopy (FTIR) product->ir

Caption: Synthetic and characterization workflow for the target compound.

logical_relationship cluster_spectroscopic_techniques Spectroscopic Analysis cluster_structural_information Derived Structural Information compound This compound nmr NMR (¹H, ¹³C) compound->nmr ms MS compound->ms ir IR compound->ir proton_env Proton Environment & Connectivity nmr->proton_env carbon_backbone Carbon Skeleton & Functional Groups nmr->carbon_backbone molecular_weight Molecular Weight & Formula ms->molecular_weight functional_groups Functional Groups (C=O, O-H, C-F) ir->functional_groups

Caption: Relationship between spectroscopic techniques and structural data.

References

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Imidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of imidazole carboxylic acids. From their early roots in the foundational discovery of the imidazole ring to their contemporary role as key intermediates in medicinal chemistry, this document details the pivotal moments and methodologies that have shaped our understanding and application of this important class of heterocyclic compounds. This guide includes detailed experimental protocols for seminal synthetic methods, a compilation of quantitative data to facilitate comparative analysis, and visualizations of key biological pathways where these molecules exert their influence.

A Historical Perspective: From Glyoxaline to Carboxylic Acid Derivatives

The story of imidazole carboxylic acids is intrinsically linked to the discovery of the parent imidazole ring. In 1858, German chemist Heinrich Debus first synthesized imidazole, which he named "glyoxaline," through the condensation of glyoxal, formaldehyde, and ammonia.[1][2] While various imidazole derivatives had been noted since the 1840s, Debus's work marked a significant milestone in heterocyclic chemistry.[3][4] This initial synthesis, though often low in yield, laid the groundwork for future explorations of this versatile scaffold.[1][2]

The specific introduction of a carboxylic acid moiety onto the imidazole ring followed decades later. One of the earliest documented syntheses of an imidazole carboxylic acid was for imidazole-4,5-dicarboxylic acid in 1891 by Maquenne. This method involved the reaction of tartaric acid dinitrate with ammonia and formaldehyde. Subsequent significant contributions in the early 20th century, such as the work of Fargher and Pyman in 1919, further expanded the synthetic repertoire for preparing these compounds. Another key historical development was the oxidation of benzimidazole using strong oxidizing agents like potassium permanganate to yield imidazole-4,5-dicarboxylic acid, a method reported in 1956. These foundational, albeit sometimes harsh, methods paved the way for the more refined and efficient synthetic strategies employed today.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of imidazole carboxylic acids has evolved significantly, with modern methods focusing on improved yields, milder reaction conditions, and greater substrate scope. Below are detailed protocols for both historical and contemporary methods of significant importance.

The Debus-Radziszewski Imidazole Synthesis

A versatile and widely adopted method for the synthesis of substituted imidazoles is the Debus-Radziszewski reaction.[5][6] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5][7]

Experimental Protocol: A Generalized Debus-Radziszewski Reaction

  • Reaction Setup: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 equivalent) and the desired aldehyde (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Ammonia Source: Add a source of ammonia, typically ammonium acetate (excess), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux with stirring for a period of 4 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. If the product precipitates, it can be collected by vacuum filtration. If not, the solvent volume should be reduced using a rotary evaporator, and crystallization can be induced by cooling in an ice bath.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Logical Workflow for the Debus-Radziszewski Synthesis

start Start dissolve Dissolve 1,2-dicarbonyl and aldehyde in solvent start->dissolve add_nh3 Add ammonium acetate dissolve->add_nh3 reflux Reflux for 4-8 hours add_nh3->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Reaction incomplete cool Cool to room temperature monitor->cool Reaction complete isolate Isolate product (filtration or crystallization) cool->isolate purify Purify by recrystallization isolate->purify end End purify->end

Caption: Workflow for the Debus-Radziszewski imidazole synthesis.

Synthesis of Imidazole-4,5-dicarboxylic Acid

2.2.1 Historical Method: Oxidation of Benzimidazole (1956)

This method provides a route to imidazole-4,5-dicarboxylic acid from a readily available starting material.

Experimental Protocol:

  • Reaction Setup: Dissolve benzimidazole in an aqueous acidic solution.

  • Oxidation: Add a strong oxidizing agent, such as potassium permanganate, portion-wise to the solution while maintaining temperature control.

  • Workup: After the reaction is complete, filter off the manganese dioxide byproduct.

  • Isolation: Acidify the filtrate to precipitate the imidazole-4,5-dicarboxylic acid.

  • Purification: Collect the product by filtration and purify by recrystallization.

2.2.2 Modern Economical Synthesis from Imidazole

This contemporary method offers a more direct and cost-effective route.[8]

Experimental Protocol:

  • Hydroxymethylation: React imidazole with a 2- to 5-fold molar excess of formaldehyde at 80-120 °C, often in the presence of a strong base like potassium hydroxide.[8]

  • Oxidation: Treat the resulting mixture of hydroxymethylated imidazoles with nitric acid at 100-140 °C.[8]

  • Isolation: Upon cooling, the imidazole-4,5-dicarboxylic acid crystallizes from the reaction mixture and is isolated by filtration.[8]

Synthesis of Imidazole-4-carboxylic Acid

A common method for the synthesis of imidazole-4-carboxylic acid involves the hydrolysis of its corresponding ester.[9]

Experimental Protocol:

  • Reaction Setup: Mix ethyl imidazole-4-carboxylate with a potassium hydroxide solution (mass ratio of approximately 1:2.2).

  • Reaction Conditions: Carry out the reaction at 30 °C.

  • Acidification: After the reaction is complete, slowly add sulfuric acid solution to adjust the pH of the reaction mixture to 1.

  • Isolation and Purification: The crude product precipitates and is collected and then purified by recrystallization to yield 1H-imidazole-4-carboxylic acid.[9]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for various imidazole carboxylic acids and their derivatives, including physical properties and biological activities.

Table 1: Physical and Spectroscopic Data of Selected Imidazole Carboxylic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (Solvent, δ ppm)¹³C NMR (Solvent, δ ppm)
1H-Imidazole-2-carboxylic acidC₄H₄N₂O₂112.091567.56 (2H, s, imidazolium ring-H) (D₂O)[10]158.86, 141.02, 120.49 (D₂O)[10]
1H-Imidazole-4-carboxylic acidC₄H₄N₂O₂112.09294-2957.8 (s, 1H), 7.9 (s, 1H), 12.5 (br s, 1H) (DMSO-d₆)[11]Not readily available
Imidazole-4,5-dicarboxylic acidC₅H₄N₂O₄156.09287-289 (dec.)[8]Not readily availableNot readily available

Table 2: Biological Activity of Imidazole Carboxylic Acid Derivatives

Compound IDTargetBiological ActivityIC₅₀ (µM)Reference
Ester 5cPAF AntagonistAntiplatelet1[3]
Ester 5cCOX-1 InhibitorAntiplatelet0.4[3]
Carboxamide 6cADP AntagonistAntiplatelet2[3]
Carboxamide 6gPAF AntagonistAntiplatelet4[3]
Carboxamide 6gCOX-1 InhibitorAntiplatelet1[3]
Derivative 6iAdrenergic AntagonistAntiplatelet0.15[3]
Derivative 6iPAF AntagonistAntiplatelet0.66[3]
Compound 28VIM-2 InhibitorAntibacterial Resistance0.018[12]
Compound 28VIM-5 InhibitorAntibacterial Resistance0.018[12]
Compound 55VIM-2 InhibitorAntibacterial ResistancePotent synergistic activity with meropenem[9]

Biological Significance and Signaling Pathways

The imidazole ring is a fundamental component of several crucial biological molecules, including the amino acid histidine and purine bases.[4] Consequently, imidazole carboxylic acids and their derivatives have been extensively explored for their therapeutic potential, acting on a variety of biological pathways.

Inhibition of Metallo-β-Lactamases (MBLs)

A significant area of research for imidazole carboxylic acid derivatives is in combating antibiotic resistance.[9][13] Metallo-β-lactamases, such as VIM-2, are enzymes produced by bacteria that can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[6] Imidazole-2-carboxylic acid derivatives have been identified as potent inhibitors of these enzymes.[9][13] They are thought to act by coordinating with the zinc ions in the active site of the MBL, preventing the hydrolysis of the antibiotic.[14]

Mechanism of VIM-2 Inhibition by Imidazole Carboxylic Acid Derivatives

antibiotic β-Lactam Antibiotic vim2 VIM-2 Active Site (with Zn²⁺ ions) antibiotic->vim2 Substrate binding hydrolysis Hydrolysis of β-Lactam Ring vim2->hydrolysis binding Inhibitor binds to Zn²⁺ ions in active site vim2->binding inactive_antibiotic Inactive Antibiotic hydrolysis->inactive_antibiotic inhibitor Imidazole Carboxylic Acid Inhibitor inhibitor->vim2 Competitive binding inhibition VIM-2 Inhibition binding->inhibition

Caption: Inhibition of VIM-2 by an imidazole carboxylic acid derivative.

Antiplatelet Activity

Certain imidazole-4-carboxylic acid derivatives have demonstrated significant antiplatelet activity, acting through multiple mechanisms.[3] Platelet aggregation is a critical process in thrombosis and is initiated by various agonists, including collagen, adenosine diphosphate (ADP), and platelet-activating factor (PAF).[15][16] Some of these imidazole derivatives have been shown to be antagonists of PAF and ADP receptors, as well as inhibitors of the cyclooxygenase-1 (COX-1) enzyme, which is involved in the synthesis of thromboxane A₂, another potent platelet activator.[3][17]

Platelet Aggregation and Inhibition Pathway

collagen Collagen collagen_receptor Collagen Receptor collagen->collagen_receptor adp ADP adp_receptor ADP Receptor adp->adp_receptor paf PAF paf_receptor PAF Receptor paf->paf_receptor plc Phospholipase C Activation collagen_receptor->plc cox1 COX-1 Activation collagen_receptor->cox1 adp_receptor->plc paf_receptor->plc ip3_dag IP₃/DAG Signaling plc->ip3_dag txa2 Thromboxane A₂ Synthesis cox1->txa2 ca_mobilization ↑ Intracellular Ca²⁺ ip3_dag->ca_mobilization txa2->ca_mobilization platelet_activation Platelet Activation and Aggregation ca_mobilization->platelet_activation inhibitor_adp_paf Imidazole Carboxylic Acid (ADP/PAF Antagonist) inhibitor_adp_paf->adp_receptor Blocks inhibitor_adp_paf->paf_receptor Blocks inhibitor_cox1 Imidazole Carboxylic Acid (COX-1 Inhibitor) inhibitor_cox1->cox1 Inhibits

Caption: Sites of action for antiplatelet imidazole carboxylic acids.

Role in Metabolic Pathways

The imidazole ring is a key structural feature in the de novo purine biosynthesis pathway.[7][12] An important intermediate in this pathway is 5-aminoimidazole-4-carboxamide ribotide (AICAR).[18][19] The formation of the imidazole ring of purines is a critical step in the synthesis of DNA, RNA, and ATP. The histidine biosynthesis pathway also proceeds through an imidazole-containing intermediate, imidazole glycerol phosphate.[20][21]

De Novo Purine Biosynthesis and Histidine Biosynthesis Connection

cluster_purine De Novo Purine Biosynthesis cluster_histidine Histidine Biosynthesis prpp PRPP purine_start ... prpp->purine_start histidine_start ... prpp->histidine_start atp ATP atp->histidine_start aicar AICAR (Imidazole Intermediate) purine_start->aicar imp IMP aicar->imp purine_end -> AMP, GMP imp->purine_end igp Imidazole Glycerol Phosphate (Imidazole Intermediate) histidine_start->igp histidine_end -> L-Histidine igp->histidine_end

Caption: Imidazole intermediates in key metabolic pathways.

Conclusion

The journey of imidazole carboxylic acids from their discovery to their current applications in drug development highlights the enduring importance of this heterocyclic scaffold. The evolution of synthetic methodologies has enabled the efficient production of a diverse range of derivatives, leading to the identification of compounds with significant therapeutic potential. As our understanding of biological pathways deepens, the rational design of novel imidazole carboxylic acid-based drugs will undoubtedly continue to be a fruitful area of research, offering new solutions to pressing medical challenges.

References

An In-depth Technical Guide on 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid. While specific data for this exact molecule is limited in publicly available literature, this document extrapolates information from closely related analogues to present a detailed account of its probable synthesis, chemical characteristics, and potential biological activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel imidazole-based compounds.

Introduction

Imidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antifungal, antimicrobial, and antiviral properties. The imidazole nucleus is a key structural motif in many biologically active molecules and approved drugs. The introduction of a 4-fluorophenyl group at the N-1 position and a carboxylic acid at the C-5 position of the imidazole ring is anticipated to modulate the compound's physicochemical properties and biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid group can act as a key pharmacophore for interaction with biological targets. This guide explores the synthetic pathways, predicted spectroscopic data, and potential therapeutic applications of this compound.

Synthesis and Characterization

A proposed synthetic pathway is outlined below:

Synthesis_Pathway A 4-Fluoroaniline C N-(4-fluorophenyl)amide A->C Acylation B Acyl Chloride B->C D Imidoyl Chloride C->D Chlorination F Ethyl 1-(4-fluorophenyl)-1H- imidazole-5-carboxylate D->F Cycloaddition (DBU, THF) E Ethyl Isocyanoacetate E->F G 1-(4-fluorophenyl)-1H- imidazole-5-carboxylic acid F->G Hydrolysis (NaOH, EtOH)

Caption: Proposed synthetic pathway for this compound.

Predicted Spectroscopic Data

While experimental spectra for the title compound are not available, the following tables summarize the predicted spectroscopic data based on the analysis of closely related imidazole and benzimidazole derivatives found in the literature.[1][2]

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~12.0 - 13.0Broad SingletCarboxylic acid proton (-COOH)
~8.0 - 8.2SingletImidazole C2-H
~7.8 - 8.0SingletImidazole C4-H
~7.3 - 7.6MultipletAromatic protons (4-fluorophenyl)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165 - 175Carboxylic acid carbon (-COOH)
~160 - 165 (d, J ≈ 250 Hz)Aromatic C-F
~135 - 145Imidazole C2
~130 - 140Imidazole C5
~120 - 130Imidazole C4
~125 - 130 (d, J ≈ 9 Hz)Aromatic C-H (ortho to F)
~115 - 120 (d, J ≈ 22 Hz)Aromatic C-H (meta to F)
~130 - 135Aromatic C (ipso to imidazole)

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Assignment
2500 - 3300 (broad)O-H stretch (carboxylic acid)
~3100C-H stretch (aromatic and imidazole)
~1700C=O stretch (carboxylic acid)
~1600, ~1500C=C stretch (aromatic)
~1220C-F stretch

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
~220[M]⁺ (Molecular Ion)
~175[M - COOH]⁺
~95[C₆H₄F]⁺

Potential Biological Activities

While no specific biological data for this compound has been reported, the imidazole scaffold is a well-established pharmacophore with a broad range of activities.

Potential Anticancer Activity

Numerous imidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization. For instance, derivatives of 1H-imidazole [4,5-f][2][3] phenanthroline have shown inhibitory activity against colorectal cancer cells with IC50 values in the low micromolar range.[4] A methyl ester of a related benzimidazole derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), exhibited significant toxicity towards breast cancer cell lines (MCF-7 IC50 = 0.73 µM).[5][6] Given these precedents, this compound is a promising candidate for screening as an anticancer agent.

Potential Antimicrobial Activity

Imidazole-containing compounds form the basis of many commercially available antifungal drugs (e.g., clotrimazole, miconazole) that inhibit ergosterol biosynthesis.[7][8] Furthermore, various synthetic imidazole derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][9][10][11] The title compound, therefore, warrants investigation for its potential as a novel antimicrobial agent.

Other Potential Activities

Derivatives of 1H-imidazole-5-carboxylic acid have been investigated as inhibitors of protein-protein interactions, such as the interaction between HIV-1 integrase and LEDGF/p75.[2] The carboxylic acid moiety is often a critical pharmacophore for binding to target proteins.[2]

Experimental Protocols

The following are proposed experimental protocols based on methodologies reported for analogous compounds.

Synthesis of Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate

A synthetic protocol can be adapted from the synthesis of similar 1,5-diaryl-1H-imidazole-4-carboxylates.[1]

Experimental_Workflow_Synthesis cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Imidoyl Chloride Formation cluster_step3 Step 3: Cycloaddition cluster_step4 Step 4: Hydrolysis A Dissolve 4-fluoroaniline and triethylamine in ethyl acetate B Add acyl chloride at 0°C A->B C Stir at room temperature B->C D Work-up and purify to get N-(4-fluorophenyl)amide C->D E Treat amide with a chlorinating agent (e.g., PCl5) F Isolate the imidoyl chloride E->F G Cool a solution of ethyl isocyanoacetate and DBU in dry THF to -78°C H Add the imidoyl chloride G->H I Warm to room temperature and stir H->I J Purify by column chromatography to get the ethyl ester I->J K Reflux the ethyl ester with NaOH in ethanol L Acidify the reaction mixture K->L M Isolate and purify the final carboxylic acid product L->M

Caption: General experimental workflow for the proposed synthesis.

Protocol:

  • N-(4-fluorophenyl)amide formation: To a stirred solution of 4-fluoroaniline and triethylamine in ethyl acetate at 0°C, add the desired acyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 16 hours. After completion, perform an aqueous work-up and purify the product.

  • Imidoyl chloride formation: Treat the N-(4-fluorophenyl)amide with a chlorinating agent such as phosphorus pentachloride or thionyl chloride to form the corresponding imidoyl chloride.

  • Cycloaddition: In a dry flask under an inert atmosphere, dissolve ethyl isocyanoacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry THF and cool to -78°C. Add a solution of the imidoyl chloride in dry THF dropwise. Allow the reaction to slowly warm to room temperature and stir for 48 hours. Purify the resulting ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate by column chromatography.

  • Hydrolysis: Dissolve the purified ethyl ester in ethanol and add an aqueous solution of sodium hydroxide. Reflux the mixture until the reaction is complete (monitored by TLC). Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. Filter, wash with water, and dry to obtain this compound.[12][13]

In Vitro Anticancer Activity Screening

A general protocol for evaluating the cytotoxic effects of the compound on cancer cell lines is provided below.

Experimental_Workflow_Screening A Culture cancer cell lines B Seed cells into 96-well plates A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for a specified period (e.g., 72h) C->D E Perform cell viability assay (e.g., MTT assay) D->E F Measure absorbance and calculate IC50 values E->F

Caption: General workflow for in vitro anticancer activity screening.

Protocol:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 72 hours.

  • Cell Viability Assay: Perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability. Add MTT solution to each well and incubate for 4 hours.

  • Data Analysis: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at a specific wavelength. Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50) value.

Conclusion

This compound represents a promising, yet underexplored, heterocyclic compound. Based on the extensive research on related imidazole derivatives, it is plausible to synthesize this molecule and anticipate a range of interesting biological activities, particularly in the areas of oncology and infectious diseases. This technical guide provides a solid foundation for initiating research into this compound by offering a proposed synthetic route, predicted characterization data, and potential avenues for biological evaluation. Further experimental validation is necessary to fully elucidate the chemical and biological properties of this intriguing molecule.

References

An In-Depth Technical Guide on the Potential Therapeutic Targets of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the potential therapeutic targets of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid based on the biological activities of structurally related compounds. No direct experimental data for this specific molecule was identified in the reviewed literature. The information presented herein is for research and informational purposes only and should not be construed as a definitive statement of this compound's therapeutic efficacy or mechanism of action.

Executive Summary

This compound is a heterocyclic compound belonging to the imidazole class of molecules. While direct studies on this specific compound are not publicly available, analysis of structurally similar molecules containing the imidazole-carboxylic acid scaffold and the 4-fluorophenyl moiety suggests several potential therapeutic avenues. This guide explores these potential targets, drawing on data from analogous compounds to infer possible mechanisms of action and therapeutic applications. The primary areas of interest identified are HIV-1 integrase inhibition , GABA-A receptor modulation , anticancer activity , and antimicrobial effects . This document provides a comprehensive overview of the available data for related compounds, including quantitative metrics where available, detailed experimental protocols from the literature, and visualizations of relevant biological pathways.

Potential Therapeutic Targets and Mechanisms of Action

HIV-1 Integrase Inhibition

The imidazole-carboxylic acid motif is a recognized pharmacophore in the development of inhibitors for HIV-1 integrase, a crucial enzyme for viral replication.[1] While no direct evidence links this compound to this target, the structural similarities to known inhibitors warrant consideration.

Mechanism of Action: HIV-1 integrase inhibitors typically function by chelating essential magnesium ions within the enzyme's active site, thereby blocking the strand transfer step of viral DNA integration into the host genome.[2] This prevents the virus from establishing a productive, lifelong infection.

A hypothetical workflow for investigating this potential activity is presented below.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_invivo In Vivo Evaluation synthesis Synthesis of 1-(4-fluorophenyl)-1H- imidazole-5-carboxylic acid purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization hiv_screen HIV-1 Integrase Assay characterization->hiv_screen gaba_screen GABA-A Receptor Binding Assay characterization->gaba_screen cancer_screen Anticancer Cytotoxicity Assay (e.g., MTT on cell lines) characterization->cancer_screen antimicrobial_screen Antimicrobial Assay (e.g., MIC determination) characterization->antimicrobial_screen dose_response Dose-Response & IC50/EC50 Determination hiv_screen->dose_response gaba_screen->dose_response cancer_screen->dose_response antimicrobial_screen->dose_response mechanism_study Mechanism of Action Studies dose_response->mechanism_study animal_model Animal Model of Disease mechanism_study->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd hiv_integration_pathway cluster_virus HIV-1 Virion cluster_cell Host Cell viral_rna Viral RNA viral_dna Viral DNA viral_rna->viral_dna Reverse Transcription reverse_transcriptase Reverse Transcriptase integrase Integrase host_dna Host DNA integrase->host_dna Integration nuclear_pore Nuclear Pore viral_dna->nuclear_pore Enters Nucleus nuclear_pore->integrase provirus Provirus host_dna->provirus integrase_inhibitor 1-(4-fluorophenyl)-1H-imidazole -5-carboxylic acid (Potential) integrase_inhibitor->integrase Inhibition gabaa_receptor_signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron gaba GABA gabaa_receptor GABA-A Receptor (Chloride Channel) gaba->gabaa_receptor Binds cl_ion Cl- gabaa_receptor->cl_ion Influx hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) cl_ion->hyperpolarization pam 1-(4-fluorophenyl)-1H-imidazole -5-carboxylic acid (Potential PAM) pam->gabaa_receptor Positive Allosteric Modulation microtubule_dynamics cluster_mitosis Mitosis tubulin αβ-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitotic_spindle Mitotic Spindle microtubule->mitotic_spindle cell_division Cell Division mitotic_spindle->cell_division apoptosis Apoptosis mitotic_spindle->apoptosis Mitotic Arrest mta 1-(4-fluorophenyl)-1H-imidazole -5-carboxylic acid (Potential MTA) mta->microtubule Disruption of Dynamics mta->mitotic_spindle

References

Methodological & Application

Application Notes and Protocols for 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound belonging to the imidazole class of molecules. Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1] The structural features of this compound, including the fluorophenyl group and the carboxylic acid moiety on the imidazole ring, suggest its potential as a modulator of various biological targets.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound and similar imidazole derivatives. The described assays are fundamental in early-stage drug discovery and are designed to assess the antimicrobial, cytotoxic, antioxidant, and enzyme-inhibitory potential of the compound.

Antimicrobial Susceptibility Testing

Principle

Antimicrobial susceptibility testing is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC). The two common methods are the broth microdilution and the disk diffusion assays.

Experimental Protocol: Broth Microdilution Method

This method determines the MIC of the test compound in a liquid medium.[1][2][3]

Materials:

  • Test compound: this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a standardized microbial inoculum adjusted to the 0.5 McFarland standard.

  • Dilute the microbial suspension in the broth to the final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well (except for the sterility control) with the microbial suspension.

  • Include positive control wells with a standard antibiotic and negative control wells with the vehicle. A growth control well (microbes and broth only) and a sterility control well (broth only) should also be included.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound with no visible microbial growth.

Data Presentation
MicroorganismTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus (ATCC 29213)Data to be determined0.5N/A
E. coli (ATCC 25922)Data to be determined0.25N/A
C. albicans (ATCC 90028)Data to be determinedN/A1

Experimental Workflow

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading prep_compound Prepare Test Compound Stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Inoculum inoculation Inoculate Wells prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation read_mic Determine MIC incubation->read_mic

Workflow for MIC determination.

Cytotoxicity Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5][6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound: this compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells.

Data Presentation
Cell LineTest Compound IC50 (µM)Doxorubicin IC50 (µM)
HeLaData to be determined1.2
A549Data to be determined2.5

Experimental Workflow

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_detection Detection seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Test Compound incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Workflow for MTT cytotoxicity assay.

Antioxidant Activity Assays

Principle

Antioxidant activity can be evaluated using various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods. Both are based on the ability of an antioxidant to scavenge stable free radicals, which results in a color change that can be measured spectrophotometrically.[8][9][10][11][12][13][14][15]

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • Test compound: this compound

  • DPPH solution (0.1 mM in methanol)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compound and the positive control in methanol.

  • Add 100 µL of each concentration to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

Experimental Protocol: ABTS Radical Scavenging Assay

Materials:

  • Test compound: this compound

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Ethanol or PBS

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound and the positive control.

  • Add 10 µL of each concentration to the wells of a 96-well plate.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of radical scavenging activity as in the DPPH assay.

Data Presentation
AssayTest Compound IC50 (µg/mL)Ascorbic Acid IC50 (µg/mL)
DPPHData to be determined5.8
ABTSData to be determined3.2

Enzyme Inhibition Assays

Xanthine Oxidase Inhibition Assay

Principle: Xanthine oxidase (XO) is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. This assay measures the inhibition of XO by monitoring the decrease in uric acid production, which is detected by a decrease in absorbance at 295 nm.[16][17][18][19][20]

Materials:

  • Test compound: this compound

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Phosphate buffer (pH 7.5)

  • Positive control (e.g., Allopurinol)

  • 96-well UV-transparent plate

  • Microplate reader

Procedure:

  • Prepare various concentrations of the test compound and allopurinol in phosphate buffer.

  • In a 96-well plate, add the test compound or allopurinol, phosphate buffer, and xanthine oxidase solution.

  • Pre-incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding the xanthine substrate.

  • Measure the absorbance at 295 nm for 15 minutes.

  • The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

PARP-1 Inhibition Assay

Principle: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair. This chemiluminescent assay measures the incorporation of biotinylated NAD+ into histone proteins coated on a plate, a reaction catalyzed by PARP-1. Inhibition of PARP-1 results in a decreased signal.[21][22][23][24][25]

Materials:

  • Test compound: this compound

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD+

  • Positive control (e.g., Olaparib)

  • Streptavidin-HRP

  • Chemiluminescent substrate

  • Chemiluminescence plate reader

Procedure:

  • Add the test compound or olaparib at various concentrations to the histone-coated wells.

  • Add the PARP-1 enzyme and activated DNA.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate for 1 hour at room temperature.

  • Wash the plate and add Streptavidin-HRP.

  • Incubate for 30 minutes.

  • Wash the plate and add the chemiluminescent substrate.

  • Immediately measure the luminescence.

  • The percentage of inhibition is calculated based on the signal reduction compared to the no-inhibitor control.

Data Presentation
EnzymeTest Compound IC50 (µM)Positive Control IC50 (µM)
Xanthine OxidaseData to be determinedAllopurinol: 8.2
PARP-1Data to be determinedOlaparib: 0.005

Signaling Pathway

PARP1_Signaling DNA_damage DNA Damage (Single-Strand Break) PARP1 PARP-1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_proteins recruits DNA_repair DNA Repair Repair_proteins->DNA_repair Inhibitor 1-(4-fluorophenyl)-1H- imidazole-5-carboxylic acid Inhibitor->PARP1 inhibits

PARP-1 signaling in DNA repair.

HIV-1 Integrase Inhibition Assay

Principle

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology can be used to measure the inhibition of HIV-1 integrase.[26][27] The assay relies on the interaction between biotinylated viral DNA and a labeled target DNA, brought together by the integrase enzyme. Donor and acceptor beads are brought into proximity, generating a signal. An inhibitor will disrupt this interaction and reduce the signal.

Experimental Protocol: HIV-1 Integrase AlphaScreen Assay

Materials:

  • Test compound: this compound

  • Recombinant HIV-1 Integrase

  • Biotinylated donor DNA

  • Digoxigenin (DIG)-labeled target DNA

  • Streptavidin-coated Donor beads

  • Anti-DIG Acceptor beads

  • Positive control inhibitor

  • 384-well microplate

  • AlphaScreen-capable plate reader

Procedure:

  • Add the test compound or control inhibitor to the wells of a 384-well plate.

  • Add the HIV-1 integrase, biotinylated donor DNA, and DIG-labeled target DNA.

  • Incubate to allow the strand transfer reaction to occur.

  • Add the Streptavidin-coated Donor beads and Anti-DIG Acceptor beads.

  • Incubate in the dark.

  • Read the plate on an AlphaScreen reader.

Data Presentation
AssayTest Compound IC50 (µM)Positive Control IC50 (µM)
HIV-1 IntegraseData to be determinedRaltegravir: 0.02

Logical Relationship Diagram

HIV1_Integrase_Assay HIV1_Integrase HIV-1 Integrase Complex Integrase-DNA Complex HIV1_Integrase->Complex No_Signal No Signal HIV1_Integrase->No_Signal inhibited Biotin_DNA Biotinylated Donor DNA Biotin_DNA->Complex DIG_DNA DIG-labeled Target DNA DIG_DNA->Complex Donor_Bead Streptavidin Donor Bead Complex->Donor_Bead binds Acceptor_Bead Anti-DIG Acceptor Bead Complex->Acceptor_Bead binds Inhibitor Test Compound Inhibitor->HIV1_Integrase inhibits Signal AlphaScreen Signal Donor_Bead->Signal proximity Acceptor_Bead->Signal proximity

Principle of HIV-1 Integrase AlphaScreen Assay.

References

Application Notes and Protocols: 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Availability of Data: Extensive literature searches for the specific compound 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid did not yield significant data on its direct medicinal chemistry applications, quantitative biological activities, or specific experimental protocols. This suggests that the compound may be a novel entity, a synthetic intermediate with limited published biological evaluation, or a proprietary molecule.

The following application notes and protocols are therefore based on closely related analogs, specifically derivatives of 1-phenyl-1H-imidazole-5-carboxylic acid and other substituted imidazole-5-carboxamides. This information is intended to provide insights into the potential applications and methodologies relevant to this class of compounds.

Introduction to Imidazole-5-Carboxylic Acid Derivatives in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically used drugs and biologically active molecules. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile pharmacophore. The 1,5-disubstituted imidazole-5-carboxylic acid core, in particular, has been explored for various therapeutic targets. The presence of the carboxylic acid moiety or its derivatives (esters, amides) provides a key interaction point with biological macromolecules.

Potential Therapeutic Applications of the 1-Aryl-1H-imidazole-5-carboxamide Scaffold

Based on the activities of analogous structures, the this compound scaffold and its derivatives are of interest in several therapeutic areas:

  • Metabolic Diseases: As modulators of G-protein coupled receptors like Takeda G-protein-coupled receptor 5 (TGR5), which is involved in regulating metabolism.

  • Antiviral Therapy: As inhibitors of the interaction between HIV-1 integrase and LEDGF/p75, a critical step in HIV replication.

Data Presentation: Biological Activities of Analogous Imidazole-5-Carboxamide Derivatives

Since no quantitative data was found for the specific title compound, the following table summarizes the activities of related imidazole derivatives from the literature to illustrate the potential of this chemical class.

Compound ClassTargetBiological ActivityApplicationReference
N-phenyl-1H-imidazole-5-carboxamide derivativesTakeda G-protein-coupled receptor 5 (TGR5)Modulation of receptor activityMetabolic Disorders (e.g., Type 2 Diabetes)[1]
1,5-diaryl-1H-imidazole-4-carboxylic acid derivativesHIV-1 Integrase/LEDGF/p75 InteractionInhibition of protein-protein interactionAntiviral (HIV)[1]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of N-aryl-1H-imidazole-5-carboxamides, based on established methodologies for similar compounds.

Protocol 1: Synthesis of N-Aryl-1H-imidazole-5-carboxamides

This protocol describes a two-step synthesis starting from a commercially available imidazole-5-carboxylic acid ester.

Step 1: Hydrolysis of Ethyl 1H-imidazole-5-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 1H-imidazole-5-carboxylate in a 1:1 mixture of ethanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (2-3 equivalents) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, neutralize the reaction mixture with a suitable acid (e.g., 1M HCl) to a pH of ~6-7.

  • Isolation: The product, 1H-imidazole-5-carboxylic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling to form N-(4-fluorophenyl)-1H-imidazole-5-carboxamide

  • Activation of Carboxylic Acid: Suspend 1H-imidazole-5-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF). Add a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base (e.g., triethylamine or diisopropylethylamine). Stir for 15-30 minutes at room temperature to form the activated ester.

  • Amine Addition: To the activated ester solution, add 4-fluoroaniline (1 equivalent).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid solution, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-(4-fluorophenyl)-1H-imidazole-5-carboxamide.

Protocol 2: TGR5 Activation Assay (Illustrative)

This protocol outlines a cell-based assay to screen for TGR5 agonistic activity.

  • Cell Culture: Culture HEK293 cells stably expressing human TGR5 in a suitable medium (e.g., DMEM with 10% FBS).

  • Assay Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1-(4-fluorophenyl)-1H-imidazole-5-carboxamide derivatives) in an appropriate vehicle (e.g., DMSO). Add the diluted compounds to the cells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 30 minutes).

  • cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based). TGR5 activation leads to an increase in intracellular cAMP.

  • Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the potential biological pathway of action and a general experimental workflow for the synthesis and evaluation of this class of compounds.

TGR5_Signaling_Pathway Compound Imidazole-5-carboxamide Derivative TGR5 TGR5 Receptor Compound->TGR5 Binds & Activates G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylate Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Metabolic Regulation PKA->Cellular_Response Phosphorylates Targets

Caption: TGR5 signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Imidazole-5-carboxylic acid ester Hydrolysis Hydrolysis Start->Hydrolysis Amide_Coupling Amide Coupling with 4-fluoroaniline Hydrolysis->Amide_Coupling Purification Purification Amide_Coupling->Purification Final_Compound 1-(4-fluorophenyl)-1H-imidazole- 5-carboxamide derivative Purification->Final_Compound Screening Primary Screening (e.g., TGR5 Assay) Final_Compound->Screening Dose_Response Dose-Response & EC50 Determination Screening->Dose_Response Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization

Caption: Synthetic and evaluation workflow.

References

Application Notes and Protocols for the Synthesis of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid, a key intermediate in the development of various therapeutic agents. The methodologies presented are based on established synthetic routes for analogous imidazole derivatives and are intended to be a comprehensive guide for laboratory synthesis.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The imidazole core is a common scaffold in many biologically active molecules, and the specific substitution pattern of this compound makes it a valuable building block for the synthesis of novel drug candidates. The protocols outlined below describe a common and effective multi-step synthesis.

Synthetic Pathway Overview

The synthesis of the target compound can be achieved via a multi-step process, which is a common strategy for preparing substituted imidazole carboxylic acids.[1] A key part of this synthesis involves a cycloaddition reaction to form the imidazole ring, followed by the hydrolysis of an ester to yield the final carboxylic acid.[1][2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate

This protocol describes the formation of the imidazole ester intermediate through a cycloaddition reaction.

Materials:

  • 4-fluoroaniline

  • Triethyl orthoformate

  • Ethyl isocyanoacetate

  • Copper(I) oxide

  • Toluene, anhydrous

  • Ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Formation of the Formimidate: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 eq), triethyl orthoformate (1.2 eq), and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid). Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC. Upon completion, remove the volatile components under reduced pressure to yield the crude formimidate, which can be used in the next step without further purification.

  • Cycloaddition Reaction: To a solution of the crude formimidate in anhydrous toluene, add ethyl isocyanoacetate (1.1 eq) and copper(I) oxide (0.1 eq). Heat the reaction mixture to reflux for 4-6 hours. The reaction should be monitored by TLC for the disappearance of the starting materials and the formation of the product.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the copper catalyst, washing with dichloromethane. Combine the organic filtrates and wash successively with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate.

Protocol 2: Hydrolysis of Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate

This protocol details the conversion of the ester intermediate to the final carboxylic acid product.

Materials:

  • Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Saponification: Dissolve the ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution and stir at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification and Extraction: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl. The product may precipitate out of solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up and Isolation: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the expected yields and key characterization data for the synthesized compounds, based on typical results for analogous reactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)1H NMR (DMSO-d6) δ (ppm)
Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylateC12H11FN2O2246.2360-75110-1158.15 (s, 1H), 7.70 (s, 1H), 7.55-7.40 (m, 4H), 4.25 (q, 2H), 1.30 (t, 3H)
This compoundC10H7FN2O2218.1885-95220-225 (dec.)13.0 (br s, 1H), 8.10 (s, 1H), 7.65 (s, 1H), 7.50-7.35 (m, 4H)

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_0 Protocol 1: Ester Synthesis cluster_1 Protocol 2: Hydrolysis start Starting Materials (4-fluoroaniline, Triethyl orthoformate) formimidate Formimidate Formation start->formimidate cycloaddition Cycloaddition with Ethyl Isocyanoacetate formimidate->cycloaddition ester_workup Work-up and Purification cycloaddition->ester_workup ester_product Ethyl 1-(4-fluorophenyl)-1H- imidazole-5-carboxylate ester_workup->ester_product saponification Saponification (Hydrolysis) ester_product->saponification Intermediate acidification Acidification and Extraction saponification->acidification final_workup Work-up and Isolation acidification->final_workup final_product 1-(4-fluorophenyl)-1H- imidazole-5-carboxylic acid final_workup->final_product

Caption: Overall workflow for the synthesis of the target compound.

Chemical Reaction Pathway

The diagram below shows the chemical transformations involved in the synthesis.

reaction_pathway Synthesis of this compound cluster_step1 Step 1: Imidazole Ring Formation cluster_step2 Step 2: Ester Hydrolysis A 4-Fluoroaniline + Triethyl orthoformate B Formimidate Intermediate A->B Reflux D Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate B->D + C, Cu2O, Toluene, Reflux C Ethyl Isocyanoacetate E Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate F This compound E->F 1. LiOH, THF/H2O 2. HCl

Caption: Chemical reaction pathway for the synthesis.

References

Application Notes and Protocols for the Characterization of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid (Molecular Formula: C₁₀H₇FN₂O₂; CAS Number: 851721-89-6). The following protocols are based on established methods for analogous imidazole carboxylic acid and N-aryl imidazole derivatives, offering a robust starting point for the characterization of this specific molecule.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A reversed-phase method is typically employed for the analysis of imidazole-based compounds.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the purity of this compound and quantify it.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample of this compound in the same solvent as the standard to a known concentration (e.g., 0.1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • A gradient elution is recommended to ensure good separation of the main peak from any potential impurities.

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or scan for optimal wavelength)
Injection Volume 10 µL
  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantification, a calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of the sample is then determined from this curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample Filter_Sample Filter Sample Sample->Filter_Sample Standard Prepare Standard Solutions Filter_Standard Filter Standards Standard->Filter_Standard HPLC HPLC System (C18 Column, UV Detector) Filter_Sample->HPLC Filter_Standard->HPLC Gradient Gradient Elution Chromatogram Obtain Chromatogram HPLC->Chromatogram Purity Purity Assessment (Area % Method) Chromatogram->Purity Quantification Quantification (Calibration Curve) Chromatogram->Quantification MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Prepare Dilute Solution (1-10 µg/mL) ESI_MS ESI-MS Analysis (Positive & Negative Modes) Sample->ESI_MS Spectrum Acquire Mass Spectrum ESI_MS->Spectrum Analysis Compare Observed m/z with Calculated Mass Spectrum->Analysis Confirmation Confirm Molecular Formula Analysis->Confirmation NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_data Data Analysis Sample Dissolve Sample in Deuterated Solvent Acquire_1H Acquire ¹H NMR Sample->Acquire_1H Acquire_13C Acquire ¹³C NMR Acquire_1H->Acquire_13C Acquire_2D Acquire 2D NMR (optional) Acquire_13C->Acquire_2D Analyze_Spectra Analyze Chemical Shifts, Multiplicities, and Coupling Constants Acquire_13C->Analyze_Spectra Elucidate_Structure Elucidate Chemical Structure Analyze_Spectra->Elucidate_Structure FTIR_Workflow cluster_prep Sample Preparation cluster_ftir FTIR Spectroscopy cluster_data Data Analysis Sample Place Solid Sample on ATR Crystal Acquire_Spectrum Acquire FTIR Spectrum (4000-400 cm⁻¹) Sample->Acquire_Spectrum Identify_Peaks Identify Characteristic Absorption Bands Acquire_Spectrum->Identify_Peaks Confirm_Groups Confirm Functional Groups Identify_Peaks->Confirm_Groups

Application Notes: Utilizing 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid as a Research Tool in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid is a small molecule with potential applications in chemical biology and drug discovery. Its structure presents opportunities for interaction with various protein targets within the cell. Chemical proteomics provides a powerful suite of tools to identify the specific protein binding partners of such small molecules, elucidate their mechanism of action, and assess potential off-target effects.[1][2][3] These application notes and protocols outline a comprehensive strategy for using this compound as a research tool to discover and validate novel protein targets.

The primary approach described is Affinity Purification-Mass Spectrometry (AP-MS), a cornerstone of chemical proteomics for target deconvolution.[4][5] This method involves immobilizing the small molecule onto a solid support to create an "affinity bait." This bait is then used to capture interacting proteins ("prey") from a complex biological sample, such as a cell lysate.[6][7] Captured proteins are subsequently identified and quantified using high-resolution mass spectrometry.

Key Applications:

  • Direct Target Identification: Pinpointing the specific proteins that physically bind to the small molecule in a complex proteome.[1]

  • Mechanism of Action Studies: Understanding the downstream cellular effects by identifying targets within specific signaling pathways.

  • Off-Target Profiling: Revealing unintended protein interactions, which is critical for evaluating the specificity and potential toxicity of a compound in drug development.[2]

  • Target Validation: Confirming the engagement between the small molecule and its identified protein target within a cellular context.[8][9]

Protocol 1: Chemical Probe Synthesis and Immobilization

To use this compound for affinity purification, it must first be immobilized onto a solid support, such as agarose beads. The carboxylic acid moiety on the molecule is an ideal handle for covalent attachment to an amine-functionalized resin through a stable amide bond. This is typically achieved using carbodiimide chemistry.[10][11]

Materials:

  • This compound

  • Amine-functionalized agarose beads (e.g., NHS-activated Sepharose or AminoLink Plus Coupling Resin)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES, pH 4.7

  • Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Microcentrifuge tubes

  • End-over-end rotator

Methodology:

  • Bead Preparation:

    • Prepare a slurry of amine-functionalized agarose beads according to the manufacturer's instructions. Typically, this involves washing the beads with ice-cold deionized water to remove storage buffers.

  • Carboxylic Acid Activation:

    • In a microcentrifuge tube, dissolve 5-10 mg of this compound in 500 µL of anhydrous DMF.

    • Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS over the small molecule.

    • Incubate the mixture for 15-30 minutes at room temperature to generate the reactive NHS-ester intermediate.[12]

  • Coupling to Beads:

    • Add the activated small molecule solution to the prepared bead slurry.

    • Incubate the mixture for 2-4 hours at room temperature, or overnight at 4°C, on an end-over-end rotator to keep the beads in suspension.

  • Quenching and Washing:

    • Centrifuge the beads at low speed (e.g., 1000 x g) for 1-2 minutes and discard the supernatant.

    • To block any unreacted amine sites on the beads, add 1 mL of Quenching Buffer and incubate for 30 minutes at room temperature.

    • Wash the beads extensively to remove unreacted compound and byproducts. Perform three sequential washes with 1 mL of Wash Buffer (PBS), followed by three washes with 1 mL of high-salt buffer (e.g., PBS + 0.5 M NaCl), and a final three washes with PBS.

    • After the final wash, resuspend the beads in PBS to create a 50% slurry for storage at 4°C.

G cluster_prep Probe Preparation cluster_coupling Immobilization compound Small Molecule (Carboxylic Acid) edc_nhs EDC / NHS Activation compound->edc_nhs coupling Covalent Coupling (Amide Bond Formation) edc_nhs->coupling beads Amine-functionalized Beads beads->coupling quench_wash Quenching & Washing coupling->quench_wash final_probe Immobilized Probe (Affinity Bait) quench_wash->final_probe

Diagram 1: Workflow for small molecule immobilization.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification

This protocol describes the use of the immobilized this compound probe to enrich for binding proteins from a cell lysate, followed by quantitative mass spectrometry to distinguish specific interactors from non-specific background proteins.

Materials:

  • Immobilized small molecule beads and control beads (amine-functionalized beads subjected to the same chemical treatment without the small molecule)

  • Cell culture plates (e.g., 15 cm dishes)

  • Cell scrapers

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitor cocktails

  • Wash Buffer: Lysis buffer without detergent (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA)

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5, or SDS-PAGE sample buffer

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Tandem Mass Tag (TMT) labeling reagents

  • Mass Spectrometer (e.g., Orbitrap series)

Methodology:

  • Cell Lysis and Lysate Preparation:

    • Grow cells of interest (e.g., HEK293T, HeLa) to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Lysis Buffer to each plate and incubate on ice for 20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (clarified lysate) and determine the protein concentration using a BCA assay.

  • Affinity Purification (Pull-down):

    • For each condition (immobilized probe and control beads), aliquot an equal amount of bead slurry into separate tubes.

    • Add 1-2 mg of clarified cell lysate to each tube.

    • Incubate for 2-4 hours at 4°C on an end-over-end rotator.

    • Pellet the beads by centrifugation (1000 x g, 2 min) and discard the supernatant.

    • Wash the beads five times with 1 mL of ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Protein Elution and Digestion:

    • Elute bound proteins by adding 100 µL of Elution Buffer and incubating for 10 minutes. For acid elution, immediately neutralize the eluate with Neutralization Buffer. Alternatively, use on-bead digestion.

    • Reduce the eluted proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin according to standard protocols.

  • TMT Labeling and Mass Spectrometry:

    • Label the resulting peptide mixtures from the experimental and control pull-downs with different TMT isobaric tags according to the manufacturer's protocol.[2][3][4]

    • Combine the labeled peptide samples into a single tube.

    • Analyze the combined sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Data Analysis:

    • Process the raw MS data using software such as Proteome Discoverer or MaxQuant.

    • Identify peptides and proteins by searching against a relevant protein database (e.g., UniProt Human).

    • Quantify the relative abundance of each protein based on the reporter ion intensities from the TMT tags.

    • Calculate fold-change and statistical significance (p-value) for proteins identified in the experimental pull-down relative to the control. Proteins that are significantly enriched are considered high-confidence candidate targets.

G cluster_lysate Sample Preparation cluster_ap Affinity Purification cluster_ms Quantitative Analysis cells Cultured Cells lysis Cell Lysis cells->lysis lysate Clarified Lysate lysis->lysate incubation Incubation & Washing lysate->incubation bait Immobilized Probe bait->incubation control Control Beads control->incubation elution Elution & Digestion incubation->elution tmt TMT Labeling elution->tmt lcms LC-MS/MS tmt->lcms analysis Data Analysis (Target Identification) lcms->analysis

Diagram 2: Experimental workflow for AP-MS.

Data Presentation: Illustrative Quantitative Proteomics Results

The table below represents a hypothetical dataset from a TMT-MS experiment designed to identify binding partners of this compound. Proteins significantly enriched in the experimental sample over the control are prioritized as candidate targets.

Protein ID (UniProt)Gene NameProtein NameFold Change (Probe/Control)p-valuePutative Function
P04637TP53Cellular tumor antigen p538.50.001Transcription factor
Q06830RPS6KA1Ribosomal protein S6 kinase alpha-17.20.003Serine/threonine kinase
P62258HSPA8Heat shock cognate 71 kDa protein2.10.250Chaperone
P31946YWHAZ14-3-3 protein zeta/delta6.80.005Adaptor protein
O00141MAPK1Mitogen-activated protein kinase 11.50.310Serine/threonine kinase
Q13547PRKDCDNA-dependent protein kinase9.1<0.001Serine/threonine kinase

Table 1: Illustrative results from a quantitative AP-MS experiment. High fold-change and low p-value indicate specific binding. This data is for demonstration purposes only.

Protocol 3: Target Validation by Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to verify direct target engagement in a cellular environment.[1] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[6][13][14]

Materials:

  • This compound (free compound)

  • Cell culture plates

  • DMSO (vehicle control)

  • PBS

  • Lysis Buffer (as in Protocol 2, without detergent for intact cell CETSA)

  • Protein quantification assay (BCA or similar)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody specific to the candidate target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Methodology:

  • Cell Treatment:

    • Seed cells and grow them to ~80% confluency.

    • Treat the cells with the small molecule at various concentrations (e.g., 0.1, 1, 10, 100 µM) or with DMSO as a vehicle control.

    • Incubate for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

    • Transfer the supernatant to new tubes and quantify the total protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the candidate target protein.

    • Incubate with an HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.

    • Quantify the band intensities to determine the amount of soluble target protein remaining at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both the vehicle-treated and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates thermal stabilization and confirms direct target engagement.

G cluster_pathway Hypothetical Signaling Pathway receptor Receptor kinase1 Kinase A (Putative Target) receptor->kinase1 Activates adaptor Adaptor Protein kinase1->adaptor Phosphorylates tf Transcription Factor adaptor->tf gene Gene Expression tf->gene compound Imidazole Compound compound->kinase1 Inhibits

Diagram 3: A hypothetical signaling pathway.

References

Application Notes and Protocols for 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preliminary assessment of the biological activity of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid. Based on the known activities of structurally similar imidazole-based compounds, two potential applications are explored: inhibition of HIV-1 integrase and evaluation of anticancer activity. The following protocols are intended as a starting point for the investigation of this compound.

Application Note 1: Screening for HIV-1 Integrase Inhibition

Introduction:

Structurally related 1,5-diaryl-1H-imidazole-4-carboxylic acids have been identified as inhibitors of the interaction between HIV-1 integrase (IN) and the host protein LEDGF/p75.[1] This protein-protein interaction is crucial for the integration of the viral DNA into the host genome, making it an attractive target for antiretroviral therapy. The protocol described below utilizes an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen™) to screen for the inhibitory activity of this compound on the HIV-1 IN-LEDGF/p75 interaction.[1]

Principle of the Assay:

The AlphaScreen™ assay is a bead-based technology that measures the interaction between two molecules. In this application, one protein (e.g., His-tagged LEDGF/p75) is bound to a donor bead, and the interacting protein (e.g., FLAG-tagged HIV-1 IN) is bound to an acceptor bead. When the beads are in close proximity due to the protein-protein interaction, excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal at 520-620 nm. An inhibitor of the protein-protein interaction will prevent this proximity, leading to a decrease in the signal.

Experimental Protocol: HIV-1 IN-LEDGF/p75 AlphaScreen™ Assay

Materials:

  • This compound

  • Recombinant His-tagged LEDGF/p75

  • Recombinant FLAG-tagged HIV-1 Integrase

  • AlphaScreen™ Nickel Chelate Donor Beads

  • AlphaScreen™ Anti-FLAG Acceptor Beads

  • Assay Buffer: 50 mM Tris pH 7.4, 1 mM MgCl2, 1 mM DTT, 0.01% Tween 20, 2.5% Glycerol[1]

  • 384-well white opaque microplates

  • EnVision® Multilabel Plate Reader or equivalent

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations for the assay.

  • Reagent Preparation:

    • Dilute His-tagged LEDGF/p75 and FLAG-tagged HIV-1 IN to their final working concentrations in assay buffer. The optimal concentrations should be determined empirically through titration experiments.

    • Prepare a suspension of AlphaScreen™ Nickel Chelate Donor Beads and Anti-FLAG Acceptor Beads in assay buffer according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound or vehicle control (assay buffer with the same percentage of DMSO) to the wells of a 384-well plate.

    • Add 5 µL of the diluted FLAG-tagged HIV-1 IN to all wells.

    • Add 5 µL of the diluted His-tagged LEDGF/p75 to all wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Add 5 µL of the Anti-FLAG Acceptor Beads to all wells.

    • Incubate in the dark at room temperature for 60 minutes.

    • Add 5 µL of the Nickel Chelate Donor Beads to all wells.

    • Incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an EnVision® Multilabel Plate Reader using the AlphaScreen™ protocol.

  • Data Analysis: Calculate the percentage inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation:

Table 1: Exemplary Inhibitory Activity of this compound on HIV-1 IN-LEDGF/p75 Interaction

Compound Concentration (µM)% Inhibition (Mean ± SD)
0.15.2 ± 1.8
122.7 ± 3.5
1048.9 ± 4.1
5075.3 ± 2.9
10092.1 ± 1.5
IC50 (µM) 10.5

Note: The data presented in this table is exemplary and for illustrative purposes only.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Steps Compound Prepare compound dilutions AddCompound Add compound/vehicle to plate Compound->AddCompound Proteins Prepare FLAG-IN and His-LEDGF/p75 AddProteins Add FLAG-IN and His-LEDGF/p75 Proteins->AddProteins Beads Prepare Donor and Acceptor beads AddAcceptor Add Anti-FLAG Acceptor Beads Beads->AddAcceptor AddDonor Add Ni-Chelate Donor Beads Beads->AddDonor AddCompound->AddProteins Incubate1 Incubate 30 min AddProteins->Incubate1 Incubate1->AddAcceptor Incubate2 Incubate 60 min (dark) AddAcceptor->Incubate2 Incubate2->AddDonor Incubate3 Incubate 60 min (dark) AddDonor->Incubate3 ReadPlate Read plate (AlphaScreen) Incubate3->ReadPlate Analyze Calculate % Inhibition and IC50 ReadPlate->Analyze G cluster_prep Cell Culture & Seeding cluster_assay Treatment & Assay SeedCells Seed cells in 96-well plate Incubate1 Incubate 24h SeedCells->Incubate1 Treat Add compound dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Remove medium, add DMSO Incubate3->Solubilize ReadPlate Read absorbance at 570 nm Solubilize->ReadPlate Analyze Calculate % Viability and IC50 ReadPlate->Analyze

References

The Versatile Scaffold: 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic Acid in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has identified 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid as a privileged scaffold in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to the synthesis of compounds with a wide range of biological activities. This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from this versatile starting material, with a focus on their potential as enzyme inhibitors and antiviral agents.

Application Notes

The imidazole core is a key component of many biologically active molecules, and the presence of a 4-fluorophenyl group can enhance metabolic stability and binding affinity to target proteins. The carboxylic acid moiety at the 5-position serves as a convenient handle for further derivatization, enabling the exploration of extensive chemical space and the optimization of pharmacological properties.

Recent research has demonstrated the utility of this scaffold in developing potent inhibitors of key cellular targets. For instance, derivatives of 1-(4-fluorophenyl)-1H-imidazole have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy. Furthermore, the structural framework of imidazole-4-carboxylic acids has been exploited to design inhibitors of the HIV-1 integrase-LEDGF/p75 interaction, a critical step in the viral replication cycle.

The synthetic strategies employed to modify the this compound scaffold are varied, ranging from multi-component reactions to classical esterification and amidation protocols. These methods offer high yields and opportunities for creating large libraries of compounds for high-throughput screening.

Experimental Protocols

Protocol 1: One-Pot, Four-Component Synthesis of Novel Imidazole Derivatives as EGFR Inhibitors

This protocol is adapted from a green and efficient microwave-assisted synthesis of imidazole derivatives.

Objective: To synthesize a library of substituted imidazole derivatives from a 1-(4-fluorophenyl)-1H-imidazole precursor for screening as potential EGFR inhibitors.

Materials:

  • 1-(4-fluorophenyl)-1H-imidazole-5-carbaldehyde (derived from the carboxylic acid)

  • Various primary amines

  • Isocyanides

  • Ammonium chloride

  • Methanol

  • Microwave reactor

Procedure:

  • In a microwave-safe vial, combine 1-(4-fluorophenyl)-1H-imidazole-5-carbaldehyde (1 mmol), a primary amine (1 mmol), an isocyanide (1 mmol), and ammonium chloride (1.2 mmol) in methanol (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a controlled temperature for a specified time (typically 9-14 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the desired imidazole derivative.

Expected Outcome: This method has been reported to provide high yields of the desired products, typically in the range of 86-92%.

Protocol 2: Synthesis of 1,5-Diaryl-1H-imidazole-4-carboxylic Acids as HIV-1 Integrase Inhibitors

This protocol outlines the hydrolysis of ester intermediates to yield the final carboxylic acid derivatives.

Objective: To synthesize 1,5-diaryl-1H-imidazole-4-carboxylic acids for evaluation as inhibitors of the HIV-1 integrase-LEDGF/p75 interaction.

Materials:

  • Ethyl 1-(4-fluorophenyl)-5-(aryl)-1H-imidazole-4-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl 1-(4-fluorophenyl)-5-(aryl)-1H-imidazole-4-carboxylate (1 mmol) in a mixture of THF and water.

  • Add an excess of lithium hydroxide (e.g., 3-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the pure 1,5-diaryl-1H-imidazole-4-carboxylic acid.

Expected Outcome: This hydrolysis reaction typically proceeds with good to excellent yields, ranging from 68% to 83%.

Data Presentation

Table 1: Biological Activity of Novel Imidazole Derivatives as EGFR Inhibitors

CompoundCell LineAntiproliferative Activity (IC₅₀, µM)EGFRWT Kinase Inhibition (IC₅₀, nM)EGFRT790M Kinase Inhibition (IC₅₀, nM)
5b H19755.2230.112.8
5g H19756.34--
Osimertinib--54.319.1
Gefitinib--9.1356.8

Table 2: Synthesis and Antiviral Activity of 1,5-Diaryl-1H-imidazole-4-carbohydrazides

CompoundYield (%)Antiviral Inhibition (%)Cytotoxicity (CC₅₀, µM)
11a 58-7633-45>200
11b 58-7633-45158.4
11g 58-7633-45>200
11h 58-7633-4550.4

Visualizations

experimental_workflow_egfr start Start: 1-(4-fluorophenyl)-1H- imidazole-5-carbaldehyde reagents Primary Amine, Isocyanide, NH4Cl, Methanol start->reagents 1. Mix microwave Microwave Irradiation (9-14 min) reagents->microwave 2. React workup Solvent Removal microwave->workup 3. Cool purification Column Chromatography workup->purification 4. Purify product Final Imidazole Derivative purification->product 5. Isolate evaluation Biological Evaluation (EGFR Inhibition Assay) product->evaluation

Caption: Workflow for the one-pot synthesis of EGFR inhibitors.

signaling_pathway_inhibition cluster_hiv HIV Replication Cycle HIV_Integrase HIV-1 Integrase Integration Viral DNA Integration HIV_Integrase->Integration catalyzes LEDGF LEDGF/p75 LEDGF->Integration co-factor Inhibitor 1,5-Diaryl-1H-imidazole- 4-carboxylic Acid Derivative Inhibitor->HIV_Integrase binds to

Caption: Inhibition of HIV-1 Integrase-LEDGF/p75 interaction.

Pharmacological Evaluation of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic Acid Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the pharmacological evaluation of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid analogs, a class of compounds with demonstrated potential as anticancer agents. These notes include summaries of quantitative data for structurally related compounds, detailed experimental protocols for key in vitro and in vivo assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Imidazole-based compounds are a significant class of heterocyclic molecules in medicinal chemistry, with many derivatives exhibiting a broad range of biological activities, including anticancer properties. The 1-(4-fluorophenyl)-1H-imidazole core is a key pharmacophore, and analogs of this structure have been shown to modulate critical cellular pathways involved in cancer progression, such as the PI3K/Akt/mTOR signaling cascade and apoptosis. This document outlines the essential methodologies for the comprehensive pharmacological assessment of novel analogs based on this scaffold.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various imidazole derivatives structurally related to the this compound core. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth) against a panel of human cancer cell lines. While not a direct comparison of a systematic series of the target analogs, this data provides valuable insights into the potential potency and spectrum of activity.

Compound IDR1 (at position 2)R2 (at position 4)R3 (at position 5)Cancer Cell LineIC50 (µM)Reference
Kim-161 Substituted PhenylPhenylNot specifiedT24 (Urothelial)56.11[1]
Kim-111 Substituted PhenylPhenylNot specifiedT24 (Urothelial)67.29[1]
4f EthylH4-bromophenylaminoA549 (Lung)6.60[2]
4f EthylH4-bromophenylaminoHeLa (Cervical)3.24[2]
4f EthylH4-bromophenylaminoSGC-7901 (Gastric)5.37[2]
9 H4-fluorophenylThioxoMDA-MB-231 (Breast)Not specified[3]
9 H4-fluorophenylThioxoPPC-1 (Prostate)Not specified[3]
9 H4-fluorophenylThioxoU-87 (Glioblastoma)Not specified[3]
14 H4-fluorophenylOxoMDA-MB-231 (Breast)Not specified[3]
14 H4-fluorophenylOxoPPC-1 (Prostate)3.1 - 47.2[3]
14 H4-fluorophenylOxoU-87 (Glioblastoma)3.1 - 47.2[3]
22 Ethylthio4-hydroxyphenylHMDA-MB-231 (Breast)Not specified[3]
22 Ethylthio4-hydroxyphenylHPPC-1 (Prostate)3.1 - 47.2[3]
22 Ethylthio4-hydroxyphenylHU-87 (Glioblastoma)3.1 - 47.2[3]

Signaling Pathways and Experimental Workflows

The anticancer activity of imidazole derivatives often involves the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. The following diagrams illustrate these pathways and a general workflow for the pharmacological evaluation of the target compounds.

G General Workflow for Pharmacological Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis of Analogs Synthesis of Analogs Cytotoxicity Screening (MTT Assay) Cytotoxicity Screening (MTT Assay) Synthesis of Analogs->Cytotoxicity Screening (MTT Assay) Primary Screening Apoptosis Induction (Caspase-3 Assay) Apoptosis Induction (Caspase-3 Assay) Cytotoxicity Screening (MTT Assay)->Apoptosis Induction (Caspase-3 Assay) Identify Lead Compounds Mechanism of Action (Western Blot) Mechanism of Action (Western Blot) Apoptosis Induction (Caspase-3 Assay)->Mechanism of Action (Western Blot) Elucidate Pathway Xenograft Efficacy Model Xenograft Efficacy Model Mechanism of Action (Western Blot)->Xenograft Efficacy Model Confirm In Vivo Efficacy Pharmacokinetic Studies Pharmacokinetic Studies Xenograft Efficacy Model->Pharmacokinetic Studies Assess Drug Properties

Caption: General workflow for the pharmacological evaluation of novel imidazole analogs.

G PI3K/Akt/mTOR Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Promotes Analog 1-(4-fluorophenyl)-1H-imidazole -5-carboxylic acid analog Analog->PI3K Inhibits Analog->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazole analogs.

G Induction of Apoptosis Signaling Pathway Analog 1-(4-fluorophenyl)-1H-imidazole -5-carboxylic acid analog Cellular Stress Cellular Stress Analog->Cellular Stress Induces BAX BAX Cellular Stress->BAX Activates Mitochondria Mitochondria BAX->Mitochondria Permeabilizes Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Cleaves & Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Induction of the intrinsic apoptosis pathway by imidazole analogs.

Experimental Protocols

In Vitro Assays

1. MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to determine the concentration at which the test compounds inhibit cell growth by 50% (IC50).

  • Materials:

    • Cancer cell lines (e.g., T24, A549, HeLa, SGC-7901, MDA-MB-231, PPC-1, U-87)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

    • This compound analogs (dissolved in DMSO to create stock solutions)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

    • 96-well plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated (DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner of apoptosis.

  • Materials:

    • Cancer cell line

    • Test compounds

    • Cell lysis buffer

    • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

    • Assay buffer

    • 96-well black plates

    • Fluorometric microplate reader

  • Procedure:

    • Seed cells in a 6-well plate and treat with the test compounds at their IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in cell lysis buffer on ice for 10 minutes.

    • Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

    • In a 96-well black plate, add 50 µg of protein from each sample to separate wells.

    • Add 50 µL of assay buffer to each well.

    • Add 5 µL of the caspase-3 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

    • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

3. Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

  • Materials:

    • Cancer cell line

    • Test compounds

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the test compounds as described for the caspase-3 assay.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration of the lysates.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Assays

1. Urothelial Carcinoma Xenograft Model

This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of the test compounds.

  • Materials:

    • Athymic nude mice (4-6 weeks old)

    • UM-UC-3 or T24 human urothelial carcinoma cells

    • Matrigel

    • Test compounds formulated for in vivo administration

    • Calipers

  • Procedure:

    • Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

    • Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

2. Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the pharmacokinetic properties of a lead compound.

  • Materials:

    • Healthy mice (e.g., C57BL/6)

    • Test compound formulated for intravenous and oral administration

    • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

    • Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS)

  • Procedure:

    • Administer the test compound to two groups of mice via intravenous (IV) and oral (PO) routes at a specific dose.

    • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma.

    • Analyze the plasma samples to determine the concentration of the test compound at each time point.

    • Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

    • Determine the oral bioavailability of the compound by comparing the AUC from the PO and IV routes.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for the pharmacological evaluation of this compound analogs. By systematically assessing their in vitro cytotoxicity, mechanism of action, and in vivo efficacy, researchers can identify promising lead candidates for further development as novel anticancer therapeutics. The provided diagrams of key signaling pathways offer a visual guide to the potential molecular targets of these compounds.

References

Application Notes and Protocols for 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed experimental procedures involving 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, the following protocols and applications are based on established methodologies for structurally related imidazole derivatives and serve as a guide for its synthesis and biological evaluation. Imidazole-containing compounds are of significant interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from methods used for the synthesis of analogous 1-aryl-1H-imidazole-5-carboxylic acids. A common approach involves the cyclization of key intermediates followed by hydrolysis of an ester group.

Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate cluster_1 Step 2: Hydrolysis A 4-Fluoroaniline E Reaction Mixture A->E B Ethyl glyoxalate B->E C Ammonium acetate C->E D Acetic acid (solvent) D->E F Reflux E->F G Ethyl 1-(4-fluorophenyl)-1H- imidazole-5-carboxylate F->G H Ethyl 1-(4-fluorophenyl)-1H- imidazole-5-carboxylate K Reaction Mixture H->K I Sodium Hydroxide (aq) I->K J Ethanol (solvent) J->K L Reflux K->L M Acidification (e.g., HCl) L->M N 1-(4-fluorophenyl)-1H- imidazole-5-carboxylic acid M->N

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • 4-Fluoroaniline

  • Ethyl glyoxalate (50% solution in toluene)

  • Ammonium acetate

  • Glacial acetic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate

  • To a round-bottom flask, add 4-fluoroaniline (1 equivalent), ethyl glyoxalate (1.1 equivalents), and ammonium acetate (2.5 equivalents).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude ester by column chromatography (silica gel, ethyl acetate/hexane gradient).

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate (1 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH 3-4 with dilute HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Notes: Potential Biological Activities

Based on the activities of structurally similar compounds, this compound is a candidate for investigation in several therapeutic areas.

  • Anticancer Agent: Imidazole derivatives are known to exhibit potent anticancer activity against various cancer cell lines.[3][4][5] This compound could be screened for its cytotoxic and anti-proliferative effects.

  • p38 MAP Kinase Inhibitor: A novel class of highly selective inhibitors of p38 MAP kinase, which are involved in inflammatory responses, was identified from pyrazole derivatives containing a 4-fluorophenyl group.[6] Given the structural similarities, this compound could be a candidate for p38 MAP kinase inhibition.

  • GABA-A Receptor Modulator: 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators of the α1β2γ2 GABA-A receptor, suggesting a potential role in neurological disorders.[7]

Experimental Protocols: Biological Assays

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxicity of the compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for MTT Assay

G A Seed cells in 96-well plate B Incubate 24h A->B D Treat cells with compound B->D C Prepare serial dilutions of test compound C->D E Incubate 48-72h D->E F Add MTT solution E->F G Incubate 4h F->G H Add solubilization buffer G->H I Measure absorbance at 570 nm H->I J Calculate IC50 I->J G stress Stress / Cytokines mapkkk MAPKKK (e.g., ASK1, TAK1) stress->mapkkk mkk MKK3 / MKK6 mapkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates downstream Downstream Targets (ATF2, MK2, etc.) p38->downstream phosphorylates inhibitor 1-(4-fluorophenyl)-1H- imidazole-5-carboxylic acid inhibitor->p38 inhibits response Inflammation / Apoptosis downstream->response G gaba GABA receptor GABA-A Receptor (Chloride Channel) gaba->receptor binds pam 1-(4-fluorophenyl)-1H- imidazole-5-carboxylic acid (Potential PAM) pam->receptor modulates cl_ion Cl⁻ Influx receptor->cl_ion opens channel hyper Neuronal Hyperpolarization cl_ion->hyper inhibition Inhibitory Postsynaptic Potential hyper->inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the synthesis of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid. This document offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth and efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective method involves a two-step process: first, the synthesis of ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate, followed by its hydrolysis to the desired carboxylic acid.

Q2: I am observing a low yield in the first step (ester formation). What are the likely causes?

Low yields in the formation of the imidazole ester can stem from several factors, including incomplete reaction, side product formation, or suboptimal reaction conditions. Careful control of temperature and reaction time is crucial.

Q3: The hydrolysis of the ethyl ester to the carboxylic acid is not going to completion. How can I improve this?

Incomplete hydrolysis is a frequent challenge. Using a strong base like sodium hydroxide in a suitable solvent such as ethanol and ensuring an adequate reaction time and temperature are key to driving the reaction to completion. The reaction is often heated under reflux.[1][2]

Q4: What are the best practices for purifying the final product, this compound?

Purification can typically be achieved through recrystallization. The choice of solvent is critical and may require some experimentation. Alternatively, column chromatography can be employed for higher purity.

Q5: Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all reagents should be reviewed before starting any experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate

Q: My initial reaction to form the imidazole ester has a very low yield. What could be wrong?

A: Low yields in this step can be attributed to several factors. Please refer to the table below for potential causes and recommended solutions.

Potential Cause Recommended Solution
Incomplete Reaction - Increase the reaction time. - Increase the reaction temperature cautiously. - Ensure efficient stirring to improve mass transfer.
Suboptimal Reagents - Use fresh, high-purity starting materials. - Ensure solvents are anhydrous if the reaction is moisture-sensitive.
Side Product Formation - Analyze the crude product by TLC or LC-MS to identify major byproducts. - Adjust the stoichiometry of the reactants to minimize side reactions.
Incorrect pH - If the reaction is pH-sensitive, use a suitable buffer to maintain the optimal pH range.
Issue 2: Difficulty in the Hydrolysis of the Ethyl Ester

Q: I am struggling to fully hydrolyze the ethyl ester to the carboxylic acid. What steps can I take to optimize this?

A: The hydrolysis step is critical for obtaining the final product. The following table outlines common problems and their solutions.

Potential Cause Recommended Solution
Incomplete Hydrolysis - Increase the concentration of the base (e.g., NaOH). - Increase the reaction temperature (reflux). - Extend the reaction time and monitor progress using TLC.[1][2]
Reversibility of Reaction - While alkaline hydrolysis is generally considered irreversible, using a significant excess of the hydroxide solution ensures the equilibrium lies far to the product side.[1][2]
Product Degradation - Imidazole rings can be sensitive to harsh conditions. If you suspect degradation, consider using milder hydrolysis conditions (e.g., lower temperature for a longer duration).
Issue 3: Challenges in Product Purification

Q: I am having trouble obtaining a pure sample of this compound after hydrolysis. What purification strategies can I employ?

A: Effective purification is essential for obtaining the desired product with high purity. Consider the following troubleshooting tips.

Problem Recommended Solution
Persistent Impurities - After acidification of the reaction mixture, wash the crude product with cold water to remove inorganic salts. - Perform recrystallization from a suitable solvent or solvent mixture. Test small batches with different solvents to find the optimal system.
Oily Product - If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. - Consider converting the product to a salt for easier handling and purification, followed by regeneration of the free acid.
Co-elution in Chromatography - If using column chromatography, optimize the mobile phase to achieve better separation. A gradient elution may be necessary.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate

This procedure is adapted from general methods for the synthesis of similar imidazole esters.

Materials:

  • 4-Fluoroaniline

  • Ethyl glyoxalate

  • Ammonia solution

  • Ethanol

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 4-fluoroaniline in ethanol.

  • Add ethyl glyoxalate to the solution and stir at room temperature.

  • Slowly add an aqueous solution of ammonia.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate.

Protocol 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate in a mixture of ethanol and water in a round-bottom flask.

  • Add a solution of sodium hydroxide.

  • Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is no longer visible.[1][2]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to a pH of approximately 3-4, which will cause the carboxylic acid to precipitate.

  • Collect the solid product by filtration and wash it with cold water.

  • Dry the product under vacuum to yield this compound. Further purification can be done by recrystallization if necessary.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Hydrolysis A 4-Fluoroaniline + Ethyl Glyoxalate B Reaction with Ammonia in Ethanol A->B Reflux C Purification (Column Chromatography) B->C D Ethyl 1-(4-fluorophenyl)-1H- imidazole-5-carboxylate C->D E Ethyl 1-(4-fluorophenyl)-1H- imidazole-5-carboxylate F Base Hydrolysis (NaOH, EtOH/H2O) E->F Reflux G Acidification (HCl) & Precipitation F->G H 1-(4-fluorophenyl)-1H- imidazole-5-carboxylic acid G->H

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Product Yield Q1 Which Step? Start->Q1 Step1 Ester Formation Q1->Step1 Step 1 Step2 Hydrolysis Q1->Step2 Step 2 Sol1a Check Reagent Purity Step1->Sol1a Sol1b Optimize Reaction Time/ Temp Step1->Sol1b Sol1c Adjust Stoichiometry Step1->Sol1c Sol2a Increase Base Conc./ Temp Step2->Sol2a Sol2b Extend Reaction Time Step2->Sol2b Sol2c Ensure Proper Acidification Step2->Sol2c

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid. The information is presented in a question-and-answer format to directly address specific experimental issues.

Troubleshooting Guide

Issue 1: Low Recovery After Recrystallization

Q: I am experiencing significant product loss during the recrystallization of this compound. What are the potential causes and how can I improve my yield?

A: Low recovery during recrystallization is a common issue and can stem from several factors. The primary reasons are the selection of a suboptimal solvent system and the use of an excessive amount of solvent.

Potential Causes and Solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For polar compounds like imidazole carboxylic acids, common solvents for screening include water, ethanol, methanol, isopropanol, acetonitrile, and mixtures thereof.

  • Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling, leading to low recovery.

  • Premature Crystallization: If the solution cools too quickly, the product may precipitate out along with impurities, rather than forming pure crystals.

  • Incomplete Precipitation: The cooling time or temperature may be insufficient for maximum crystal formation.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to identify the most suitable one or a combination of solvents.

  • Minimize Solvent Usage: During the recrystallization, add the hot solvent portion-wise until the compound just dissolves. This ensures a saturated solution upon cooling.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Subsequently, cool the flask in an ice bath to maximize precipitation.

  • Seeding: If crystallization does not initiate upon cooling, adding a small seed crystal of the pure product can induce crystallization.

Issue 2: Persistent Impurities After Purification

Q: My purified this compound still shows the presence of impurities by HPLC analysis. How can I identify and remove them?

A: Persistent impurities often co-crystallize with the product or have similar solubility and polarity. Identifying the nature of the impurity is key to selecting the appropriate purification strategy.

Common Impurities and Removal Strategies:

  • Unreacted Starting Materials: For instance, 4-fluoroaniline or other precursors in the synthesis.

    • Solution: An acid-base extraction can be highly effective. The carboxylic acid product is acidic and will be extracted into an aqueous basic solution (e.g., sodium bicarbonate), leaving neutral or basic starting materials in the organic layer. The product can then be recovered by acidifying the aqueous layer.

  • Side-Reaction Products: Decarboxylation of the target molecule or formation of regioisomers are potential side reactions in imidazole synthesis.

    • Solution: Column chromatography is often the most effective method to separate isomers or other closely related byproducts. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. The addition of a small amount of acetic or formic acid to the mobile phase can improve peak shape and separation of acidic compounds.

  • Residual Solvents: Solvents used in the reaction or initial purification steps may be retained in the final product.

    • Solution: Drying the purified solid under high vacuum at an elevated temperature (below the compound's melting point) is typically sufficient to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Q2: What are the most effective purification techniques for this compound?

A2: A multi-step purification approach is often most effective.

  • Acid-Base Extraction: This is an excellent initial step to separate the acidic product from neutral and basic impurities.

  • Recrystallization: This is a powerful technique for obtaining highly crystalline and pure material, provided a suitable solvent is identified.

  • Column Chromatography: This is particularly useful for removing impurities with similar polarity to the product, such as isomers or byproducts from side reactions.

Q3: How can I monitor the purity of my compound during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a reaction and the separation during column chromatography. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for analysis of polar acidic compounds.

Data Presentation

Table 1: Predicted Solubility of this compound

SolventPredicted Solubility at Room TemperaturePredicted Solubility at Elevated Temperature
WaterSparingly SolubleSoluble
MethanolSolubleVery Soluble
EthanolSolubleVery Soluble
AcetoneSparingly SolubleSoluble
Ethyl AcetateSparingly SolubleSoluble
DichloromethanePoorly SolubleSparingly Soluble
HexaneInsolubleInsoluble
Dimethyl Sulfoxide (DMSO)Very SolubleVery Soluble
N,N-Dimethylformamide (DMF)Very SolubleVery Soluble

Note: This table presents predicted solubilities based on chemical structure. Experimental verification is essential.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The product will move to the aqueous layer as its sodium salt.

  • Separation: Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral or basic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution becomes acidic (pH ~2-3). The pure product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair. For this compound, an ethanol/water or methanol/water mixture is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the primary solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: If using a solvent pair, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

Visualizations

Purification_Workflow crude Crude Product extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Further Purification chromatography Column Chromatography extraction->chromatography Alternative/Additional Step pure_product Pure Product recrystallization->pure_product Final Product chromatography->pure_product Final Product

Caption: General purification workflow for this compound.

Logical_Relationship cluster_problem Purification Challenge cluster_cause Potential Causes cluster_solution Solutions low_purity Low Purity impurities Presence of Impurities (Starting materials, side-products) low_purity->impurities low_yield Low Yield poor_solubility Poor Solvent Selection low_yield->poor_solubility procedural_error Procedural Errors (e.g., rapid cooling, excess solvent) low_yield->procedural_error acid_base Perform Acid-Base Extraction impurities->acid_base column_chrom Utilize Column Chromatography impurities->column_chrom optimize_solvent Optimize Recrystallization Solvent poor_solubility->optimize_solvent protocol_refinement Refine Experimental Protocol procedural_error->protocol_refinement

Caption: Logical relationship between purification challenges, causes, and solutions.

Technical Support Center: Stability of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers and scientists investigating the stability of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid in various solvents and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including the chemical properties of the solvent, the pH of the solution, exposure to light, temperature, and the presence of oxidizing agents.[1][2] The imidazole ring, in particular, can be susceptible to oxidative and photolytic degradation, while the carboxylic acid group's ionization state, dependent on pH, can affect solubility and reactivity.[3]

Q2: Which solvents are recommended for initial stability studies of this compound?

A2: For initial studies, it is advisable to use a range of solvents with varying polarities and protic/aprotic properties. Common choices include:

  • Aqueous buffers: To assess stability at different pH values (e.g., pH 2, 7, and 9) to simulate physiological and other relevant conditions.

  • Alcohols: Such as methanol or ethanol, which are common solvents in pharmaceutical formulations.

  • Acetonitrile: A common aprotic solvent used in analytical chromatography. It is crucial to assess the solubility of the compound in each solvent before initiating stability studies.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure, which contains an imidazole ring, potential degradation pathways include:

  • Oxidative degradation: The imidazole moiety can be susceptible to oxidation.[3][4] Forced degradation studies using an oxidizing agent like hydrogen peroxide are recommended to investigate this.[2]

  • Hydrolysis: While the imidazole ring itself is generally stable to hydrolysis, the overall molecule's stability could be pH-dependent. Studies in acidic and basic solutions are necessary to evaluate this.

  • Photodegradation: Imidazole-containing compounds can be sensitive to light.[3] Photostability studies, as per ICH guidelines, should be conducted to determine light sensitivity.[5]

Q4: What is a "forced degradation study" and why is it important?

A4: A forced degradation study (or stress testing) involves intentionally exposing the compound to harsh conditions that are more severe than accelerated stability testing.[6] These conditions include high heat, humidity, strong acidic and basic solutions, oxidizing agents, and intense light.[2][6] The purpose is to:

  • Identify potential degradation products and pathways.[2][6]

  • Understand the intrinsic stability of the molecule.[2]

  • Develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products.[6]

Troubleshooting Guides

HPLC Analysis Issues

High-Performance Liquid Chromatography (HPLC) is a primary technique for stability assessment.[1] Below are common issues and their solutions.

IssuePossible CausesTroubleshooting Steps
No Peaks or Very Small Peaks - Injection issue (air bubble, clogged syringe).- Detector malfunction (lamp off).- Incorrect mobile phase composition.- Compound degradation.- Purge the injection system.- Ensure the detector lamp is on and has sufficient energy.- Prepare fresh mobile phase.- Check for sample precipitation in the vial.
Ghost Peaks - Contamination in the mobile phase or system.- Carryover from a previous injection.- Flush the system with a strong solvent.- Use fresh, HPLC-grade solvents.- Run blank injections to confirm carryover.
Peak Tailing or Fronting - Column overload.- Incompatible sample solvent.- Column degradation or contamination.- Dilute the sample.- Dissolve the sample in the mobile phase if possible.- Replace the guard column or the analytical column.
Shifting Retention Times - Change in mobile phase composition or pH.- Fluctuations in column temperature.- Inconsistent flow rate.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Check the pump for leaks and ensure a consistent flow rate.[7][8]
Broad Peaks - Low mobile phase flow rate.- Large dead volume between the column and detector.- Column contamination.- Adjust the flow rate to the optimal level for the column.- Use tubing with a smaller internal diameter.- Replace the guard column or the main column.[7]

Experimental Workflow for Stability Assessment

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation Study cluster_analysis Phase 3: Analysis & Reporting prep_compound Prepare Stock Solution of This compound prep_solvents Prepare Test Solvents (e.g., Buffers, Organic Solvents) stress_acid Acidic (e.g., 0.1M HCl) prep_compound->stress_acid stress_base Basic (e.g., 0.1M NaOH) prep_compound->stress_base stress_ox Oxidative (e.g., 3% H2O2) prep_compound->stress_ox stress_heat Thermal (e.g., 60°C) prep_compound->stress_heat stress_light Photolytic (ICH Q1B) prep_compound->stress_light prep_hplc Develop & Validate Stability-Indicating HPLC Method analyze_samples Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) using HPLC prep_hplc->analyze_samples stress_acid->analyze_samples stress_base->analyze_samples stress_ox->analyze_samples stress_heat->analyze_samples stress_light->analyze_samples quantify Quantify Parent Compound and Degradation Products analyze_samples->quantify report Summarize Data & Identify Degradation Pathways quantify->report

Caption: Experimental workflow for assessing the stability of a compound.

Troubleshooting Logic for Unexpected HPLC Peaks

G decision decision start Unexpected Peak Observed in HPLC Chromatogram d1 Is the peak present in the blank? start->d1 Check blank injection end_deg Potential Degradation Product. Proceed with characterization. end_cont Contaminant. Identify and eliminate the source. a1 Peak is from solvent, system, or carryover. d1->a1 Yes d2 Is the peak present at Time 0? d1->d2 No a1->end_cont a2 Peak is an impurity in the starting material. d2->a2 Yes d3 Does the peak area increase over time? d2->d3 No a2->end_cont d3->end_deg Yes a3 Peak may be a transient intermediate or an artifact. Re-evaluate experiment. d3->a3 No

Caption: Troubleshooting flowchart for unexpected peaks in HPLC analysis.

Data Presentation Template

The following table provides a structured format for presenting stability data for this compound.

ConditionSolvent/MediumTime (hours)Initial Purity (%)Purity at Time t (%)Degradation (%)No. of Degradants
Acidic 0.1 M HCl099.899.80.00
2499.895.24.61
4899.890.59.32
Basic 0.1 M NaOH099.899.80.00
2499.885.114.72
4899.878.421.43
Oxidative 3% H₂O₂099.899.80.00
2499.865.734.14
4899.850.349.54
Thermal Water, 60°C099.899.80.00
2499.899.50.30
4899.899.10.71
Photolytic Methanol099.899.80.00
(ICH Q1B)2499.892.07.82
4899.887.612.23

Experimental Protocols

Protocol 1: General Stability Assessment in Solution

Objective: To determine the stability of this compound in various solvents under defined conditions.

Materials:

  • This compound (of known purity)

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Purified water (18.2 MΩ·cm)

  • Buffers of various pH (e.g., pH 2.0, 7.4, 9.0)

  • Volumetric flasks and pipettes

  • HPLC system with a UV or DAD detector

  • Validated stability-indicating HPLC column (e.g., C18)

  • Environmental chamber or oven

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions:

    • Pipette a known volume of the stock solution into separate volumetric flasks.

    • Dilute to the final volume with the chosen test solvents (e.g., pH 2 buffer, methanol, etc.) to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Time Zero (T₀) Analysis: Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial purity and peak area.

  • Incubation:

    • Store the remaining test solutions under the desired conditions (e.g., 25°C, 40°C, or protected from light).

    • Ensure vials are properly sealed to prevent evaporation.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

    • Analyze the samples by HPLC.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.

    • Observe the formation of any new peaks, which indicate degradation products.

    • Calculate the relative percentage of each degradation product.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Procedure:

  • Prepare test solutions as described in Protocol 1.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C. Neutralize the samples before HPLC analysis.

    • Oxidation: Add 3% hydrogen peroxide and store at room temperature.

    • Thermal Degradation: Incubate a solution in a neutral solvent (e.g., water or methanol) at 60°C.

    • Photodegradation: Expose a solution to light conditions as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze samples at appropriate time points using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.

References

troubleshooting experiments with 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a heterocyclic compound featuring a fluorophenyl group attached to an imidazole carboxylic acid core. This structure is a common scaffold in medicinal chemistry due to its potential for various biological activities. The imidazole ring is aromatic and contains two nitrogen atoms, making it capable of acting as both a hydrogen bond donor and acceptor. The carboxylic acid group provides a site for further chemical modification, such as esterification or amide bond formation.

Q2: What are the primary safety precautions to take when handling this compound?

As with any chemical reagent, it is essential to handle this compound in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust or fumes and prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Q3: In what solvents is this compound likely to be soluble?

Troubleshooting Guides

Synthesis

Q4: I am experiencing low to no yield during the synthesis of this compound. What are the potential causes and solutions?

Low or no yield in the synthesis of imidazole carboxylic acids can arise from several factors. A common synthetic route involves the hydrolysis of a corresponding ester precursor (e.g., ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate).

  • Incomplete Hydrolysis: The hydrolysis of the ester to the carboxylic acid may be incomplete.

    • Solution: Ensure that a sufficient excess of the hydrolyzing agent (e.g., NaOH or LiOH) is used. Extend the reaction time or gently heat the reaction mixture if the starting material persists. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Decarboxylation: Imidazole carboxylic acids can be prone to decarboxylation, especially at elevated temperatures, leading to the loss of the carboxyl group and formation of 1-(4-fluorophenyl)-1H-imidazole as a byproduct.[2]

    • Solution: Perform the hydrolysis and subsequent workup steps at or below room temperature. If heating is necessary, use the minimum effective temperature. During solvent removal, use a rotary evaporator at reduced pressure without excessive heating.[2]

  • Side Reactions: The starting materials might be undergoing alternative reactions. For instance, in syntheses starting from imidoyl chlorides and ethyl isocyanoacetate, precise control of stoichiometry and temperature is crucial to prevent side product formation.[3]

    • Solution: Carefully control the reaction conditions, including temperature, stoichiometry of reagents, and exclusion of moisture and air if necessary. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent unwanted side reactions.

Q5: I am having difficulty purifying the final product. What are common impurities and effective purification methods?

Purification of this compound can be challenging due to the presence of unreacted starting materials, byproducts, or degradation products.

  • Common Impurities:

    • Unreacted ester starting material.

    • Decarboxylated byproduct: 1-(4-fluorophenyl)-1H-imidazole.

    • Salts formed during workup.

  • Purification Strategies:

    • Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be an effective method for purification. Experiment with different solvents and solvent mixtures to find conditions that yield high-purity crystals.

    • Column Chromatography: Silica gel column chromatography is a widely used technique for purifying imidazole derivatives.[3] A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated and improve peak shape) is a good starting point.

    • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., NaHCO₃). The aqueous layer, containing the carboxylate salt, can then be washed with an organic solvent to remove neutral impurities. Subsequently, acidify the aqueous layer to precipitate the pure carboxylic acid, which can be collected by filtration.

Biological Experiments

Q6: My compound shows low or no activity in a cell-based assay. What are the potential reasons?

Several factors can contribute to the lack of activity in a biological assay.

  • Poor Solubility: The compound may be precipitating out of the assay medium.

    • Solution: Visually inspect the assay plate for any signs of precipitation. Determine the solubility of the compound in the assay buffer. If solubility is an issue, consider using a co-solvent like DMSO, but be mindful of its final concentration, as it can have its own biological effects.[1]

  • Compound Instability: Imidazole derivatives can be susceptible to degradation under certain conditions.

    • Solution: Assess the stability of your compound in the assay buffer over the duration of the experiment. This can be done by incubating the compound under assay conditions and then analyzing its integrity by HPLC or LC-MS. Fluorophenyl imidazole derivatives, in particular, may be sensitive to photodegradation.[1]

  • Cellular Uptake: The compound may not be efficiently crossing the cell membrane.

    • Solution: If poor cell permeability is suspected, more advanced assays such as the cellular thermal shift assay (CETSA) could be employed to investigate target engagement within the cell.

  • Target Interaction: The compound may not be binding to the intended biological target.

    • Solution: Confirm target expression in your cell line. If possible, perform a direct binding assay, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to verify the interaction between your compound and the purified target protein.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ester Hydrolysis

This protocol is a general guideline based on the synthesis of structurally similar compounds.[4] Optimization may be required.

  • Dissolution: Dissolve ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted neutral starting materials.

    • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a dilute acid (e.g., 1 M HCl).

    • A precipitate should form upon acidification.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the solid with cold water and then dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Physicochemical Properties of a Structurally Related Compound

Data for 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative 23, which shares the fluorophenyl imidazole moiety.[5][6]

PropertyValue
Thermodynamic Solubility (pH 7.4)74.00 ± 0.81 µg/mL
Metabolic Stability (% remaining after 120 min)89.13%

Table 2: Analytical Characterization of a Related Imidazole Carboxylic Acid

Representative analytical data for a synthesized 1,5-diaryl-1H-imidazole-4-carboxylic acid.[4]

TechniqueExpected Observations
¹H NMRAromatic protons, imidazole proton, and a broad singlet for the carboxylic acid proton.
¹³C NMRResonances for aromatic, imidazole, and carboxyl carbons.
Mass Spectrometry (MS)A molecular ion peak corresponding to the calculated mass of the compound.
Infrared (IR) SpectroscopyCharacteristic peaks for C=O (carboxylic acid), C=N, and C-F bonds.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis s1 Ester Precursor s2 Hydrolysis (e.g., LiOH) s1->s2 s3 Reaction Monitoring (TLC/LC-MS) s2->s3 w1 Solvent Removal s3->w1 Completion w2 Acidification w1->w2 w3 Filtration w2->w3 p1 Recrystallization or Column Chromatography w3->p1 a1 NMR, MS, IR p1->a1 Pure Product

Caption: Synthetic workflow for this compound.

troubleshooting_synthesis start Low/No Product Yield cause1 Incomplete Reaction start->cause1 cause2 Product Degradation (Decarboxylation) start->cause2 cause3 Side Reactions start->cause3 solution1 Increase Reaction Time/Temp Increase Reagent Stoichiometry cause1->solution1 solution2 Lower Reaction Temperature Avoid Heat During Workup cause2->solution2 solution3 Use Anhydrous Solvents Inert Atmosphere (Ar/N2) cause3->solution3

Caption: Troubleshooting logic for low synthesis yield.

hypothetical_pathway compound 1-(4-fluorophenyl)-1H- imidazole-5-carboxylic acid target Target Protein (e.g., Kinase, Enzyme) compound->target Inhibition product Product target->product Catalysis substrate Substrate substrate->target downstream Downstream Signaling product->downstream response Biological Response downstream->response

Caption: Hypothetical signaling pathway inhibition.

References

Technical Support Center: Synthesis of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a multi-step synthesis that proceeds via an ethyl ester intermediate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate (Ester Intermediate) Incomplete formation of the imidoyl chloride precursor.- Ensure the amide precursor is completely dry. - Use a fresh, high-purity chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride). - Increase the reaction time and/or temperature for the chlorination step.
Low reactivity of the imidoyl chloride in the cycloaddition step.- Use a strong, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). - Ensure anhydrous conditions, as moisture can quench the base and react with the imidoyl chloride. - Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to improve stability and selectivity.
Degradation of ethyl isocyanoacetate.- Use freshly distilled ethyl isocyanoacetate. - Store ethyl isocyanoacetate under an inert atmosphere at a low temperature.
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature and/or extend the reaction time.
Inefficient base.- Switch to a stronger, non-nucleophilic base. - Ensure the base is not quenched by acidic impurities in the reagents or solvent.
Formation of a Major Side Product Decarboxylation of the final product during workup or purification.- Avoid high temperatures during solvent removal; use a rotary evaporator at reduced pressure.[1] - Purify the final product using non-thermal methods like column chromatography or recrystallization at room temperature.[1]
Formation of an oxazole byproduct.This is more common in Van Leusen-type syntheses where an aldehyde is used directly with TosMIC instead of a pre-formed imine. Ensure the complete formation of the imidoyl chloride before the cycloaddition step.[2][3]
Difficulty in Isolating the Final Carboxylic Acid Product Product is soluble in the aqueous layer during extraction.- Adjust the pH of the aqueous layer to the isoelectric point of the carboxylic acid to minimize its solubility before extraction with an organic solvent.[4]
Oily product that does not solidify.- Try trituration with a non-polar solvent (e.g., hexanes) to induce crystallization. - Attempt recrystallization from a different solvent system.
Incomplete Hydrolysis of the Ethyl Ester Insufficient concentration of acid or base catalyst.- Increase the concentration of the acid or base used for hydrolysis.[5][6]
Short reaction time or low temperature.- Extend the reflux time and monitor the reaction by TLC until the ester starting material is fully consumed.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A frequently employed method involves a multi-step synthesis. This typically starts with the reaction of an acyl chloride with 4-fluoroaniline to form an amide. This amide is then converted to an imidoyl chloride, which undergoes a cycloaddition reaction with ethyl isocyanoacetate to yield ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate. The final step is the hydrolysis of this ethyl ester to the desired carboxylic acid.[7]

Q2: What are the critical parameters to control for improving the yield of the cycloaddition step?

A2: The critical parameters for the cycloaddition of the imidoyl chloride with ethyl isocyanoacetate are temperature, choice of base, and anhydrous conditions. The reaction is often performed at low temperatures (-78 °C to room temperature) to ensure stability of the intermediates. A strong, non-nucleophilic base like DBU is crucial for the reaction to proceed efficiently. Finally, strictly anhydrous conditions are necessary to prevent the quenching of the base and decomposition of the reactive intermediates.[7]

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: To minimize byproduct formation, ensure the purity of your starting materials. For instance, using freshly distilled ethyl isocyanoacetate can prevent side reactions. In the final hydrolysis step, careful temperature control during workup is essential to prevent decarboxylation of the carboxylic acid product.[1]

Q4: What is the best way to purify the final product, this compound?

A4: The final product can be purified by recrystallization from a suitable solvent system. Alternatively, acidic-basic extraction can be employed. The crude product can be dissolved in an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then the aqueous layer is acidified to precipitate the pure carboxylic acid, which is then collected by filtration.[1][4]

Q5: I am observing a low yield in the final hydrolysis step. What can I do?

A5: Low yields in the hydrolysis step are often due to incomplete reaction. You can try increasing the concentration of the acid or base catalyst and extending the reaction time. Heating the reaction mixture under reflux is common for ester hydrolysis. Monitoring the reaction by TLC to ensure the complete disappearance of the starting ester is recommended.[5][6]

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is based on the synthesis of structurally similar 1,5-diaryl-1H-imidazole-4-carboxylic acids and should be optimized for the specific target molecule.[7]

Step 1: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate

  • Imidoyl Chloride Formation:

    • To a solution of N-(4-fluorophenyl)formamide (1 equivalent) in anhydrous dichloromethane, add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude imidoyl chloride, which is used in the next step without further purification.

  • Cycloaddition:

    • Dissolve ethyl isocyanoacetate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

    • Add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents) in anhydrous THF dropwise.

    • To this mixture, add a solution of the crude imidoyl chloride from the previous step in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl ester from Step 1 in a mixture of ethanol and a 1-2 M aqueous solution of sodium hydroxide.

  • Heat the mixture at reflux for 2-6 hours, monitoring the progress by TLC until all the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify with a 1 M solution of hydrochloric acid until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Illustrative Yields for the Synthesis of 1-Aryl-1H-imidazole-5-carboxylates
StepProductTypical Yield Range (%)Reference
CycloadditionEthyl 1-aryl-1H-imidazole-5-carboxylate40 - 94[8]
Hydrolysis1-Aryl-1H-imidazole-5-carboxylic acid68 - 83[7]

Note: These yields are based on related structures and may vary for the synthesis of this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis amide N-(4-fluorophenyl)formamide imidoyl_chloride Imidoyl Chloride Formation amide->imidoyl_chloride Oxalyl Chloride cycloaddition Cycloaddition with Ethyl Isocyanoacetate imidoyl_chloride->cycloaddition DBU, THF ester_product Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate cycloaddition->ester_product hydrolysis Alkaline Hydrolysis ester_product->hydrolysis NaOH, EtOH/H2O acidification Acidification hydrolysis->acidification HCl final_product This compound acidification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_guide start Low Yield of Final Product check_ester Check Yield of Ester Intermediate start->check_ester ester_ok Ester Yield is Good check_ester->ester_ok Good ester_low Ester Yield is Low check_ester->ester_low Low check_hydrolysis Check Hydrolysis Step hydrolysis_issue Incomplete Hydrolysis? check_hydrolysis->hydrolysis_issue ester_ok->check_hydrolysis solution_ester Optimize cycloaddition: - Use strong, non-nucleophilic base - Ensure anhydrous conditions - Check imidoyl chloride formation ester_low->solution_ester decarboxylation Decarboxylation during workup? hydrolysis_issue->decarboxylation No solution_hydrolysis Increase base/acid concentration and/or reaction time. hydrolysis_issue->solution_hydrolysis Yes solution_decarboxylation Avoid high temperatures during solvent removal. decarboxylation->solution_decarboxylation Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Synthesis of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves a multi-step synthesis, beginning with the formation of an imidazole ester intermediate, such as ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate, followed by hydrolysis to the desired carboxylic acid.

Q2: What are the potential critical steps in this synthesis that can affect yield and purity?

The most critical steps include the initial cyclization to form the imidazole ring and the final hydrolysis of the ester. Incomplete reactions or side reactions during these stages are the primary sources of impurities. Careful control of reaction conditions such as temperature, reaction time, and reagent stoichiometry is crucial.

Q3: I am observing a mixture of products after the final hydrolysis step. What could be the issue?

A complex product mixture after hydrolysis often indicates incomplete hydrolysis, leading to the presence of the starting ester alongside the carboxylic acid product. Additionally, harsh hydrolysis conditions (e.g., high temperatures) can lead to decarboxylation of the target molecule.[1]

Q4: Can the imidazole nitrogen interfere with other reactions in the synthetic sequence?

Yes, the nucleophilicity of the imidazole nitrogen can sometimes lead to side reactions. For instance, if using reactive electrophiles, N-alkylation or N-acylation can occur, leading to undesired byproducts. Protecting group strategies may be necessary depending on the specific reagents used in upstream or downstream steps.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Suggestion
Incomplete Hydrolysis of the Ester Intermediate Ensure a sufficient excess of a strong base (e.g., NaOH or KOH) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the complete consumption of the starting ester before workup.[2]
Degradation of Product (Decarboxylation) Avoid excessive heating during the hydrolysis and workup steps. If heating is necessary, maintain the lowest effective temperature. During product isolation, concentrate the solution using a rotary evaporator under reduced pressure at or near room temperature to prevent thermal degradation.[1][3]
Suboptimal Cyclization Conditions During the formation of the imidazole ester intermediate, ensure all reagents are of high purity and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used. Optimize the reaction temperature and time based on literature for similar imidazole syntheses.
Issue 2: Presence of Impurities in the Final Product
Potential Impurity Identification Method Mitigation Strategy
Unreacted Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate 1H NMR (presence of ethyl group signals), HPLC (different retention time)Extend the hydrolysis reaction time or increase the amount of base. Purify the final product by recrystallization or column chromatography.
Decarboxylation Product (1-(4-fluorophenyl)-1H-imidazole) Mass Spectrometry (lower molecular weight), 1H NMR (absence of carboxylic acid proton)Use milder hydrolysis conditions (lower temperature). Purify via column chromatography.
Isomeric Imidazole Products HPLC, 1H and 13C NMROptimize the initial imidazole ring formation reaction conditions. Isomeric products can sometimes be separated by careful column chromatography or recrystallization.[4]

Experimental Protocols

Synthesis of Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate

A plausible method for the synthesis of the ester intermediate can be adapted from related procedures for 1,5-diaryl-1H-imidazole-4-carboxylates.[5] This typically involves the reaction of an appropriate imidoyl chloride with ethyl isocyanoacetate.

Protocol:

  • Prepare the N-(4-fluorophenyl)formimidoyl chloride from 4-fluoroaniline and a suitable formylating agent.

  • In a dry, inert atmosphere, dissolve ethyl isocyanoacetate and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C.

  • Slowly add a solution of the N-(4-fluorophenyl)formimidoyl chloride in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction, extract the product, and purify by column chromatography.

Hydrolysis of Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate

Protocol:

  • Dissolve the ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate in a suitable solvent such as ethanol or methanol.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 2-3 molar equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visual Guides

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product 4-Fluoroaniline 4-Fluoroaniline Ester_Intermediate Ethyl 1-(4-fluorophenyl)-1H- imidazole-5-carboxylate 4-Fluoroaniline->Ester_Intermediate Cyclization Ethyl_Isocyanoacetate Ethyl Isocyanoacetate Ethyl_Isocyanoacetate->Ester_Intermediate Final_Product 1-(4-fluorophenyl)-1H- imidazole-5-carboxylic acid Ester_Intermediate->Final_Product Hydrolysis

Caption: Synthetic pathway for this compound.

Side_Product_Formation Ester_Intermediate Ethyl 1-(4-fluorophenyl)-1H- imidazole-5-carboxylate Hydrolysis Hydrolysis (NaOH, H2O, Heat) Ester_Intermediate->Hydrolysis Desired_Product 1-(4-fluorophenyl)-1H- imidazole-5-carboxylic acid Hydrolysis->Desired_Product Complete Reaction Side_Product_1 Incomplete Hydrolysis: Unreacted Ester Hydrolysis->Side_Product_1 Insufficient time/base Side_Product_2 Decarboxylation Product: 1-(4-fluorophenyl)-1H-imidazole Desired_Product->Side_Product_2 Excessive Heat

Caption: Potential side product formation during hydrolysis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Hydrolysis Analyze crude product by NMR/HPLC for unreacted ester Start->Check_Hydrolysis Ester_Present Ester Detected? Check_Hydrolysis->Ester_Present Increase_Hydrolysis Increase reaction time or base equivalent. Re-run. Ester_Present->Increase_Hydrolysis Yes Check_Decarboxylation Analyze by MS/NMR for decarboxylated product Ester_Present->Check_Decarboxylation No Increase_Hydrolysis->Check_Hydrolysis Decarb_Present Decarboxylation? Check_Decarboxylation->Decarb_Present Reduce_Temp Reduce hydrolysis temperature and workup temperature. Decarb_Present->Reduce_Temp Yes Purify Purify by recrystallization or column chromatography Decarb_Present->Purify No Reduce_Temp->Check_Hydrolysis End Pure Product Purify->End

Caption: Troubleshooting workflow for synthesis and purification.

References

Technical Support Center: 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the degradation pathways of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid. The information is presented in a question-and-answer format to address specific experimental challenges.

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of this compound degradation.

Issue Potential Cause Troubleshooting Steps
Appearance of Unexpected Peaks in HPLC Analysis The compound may be degrading under the analytical conditions (e.g., mobile phase pH, temperature).1. Analyze a freshly prepared sample: This will serve as a baseline. 2. Vary HPLC conditions: Systematically alter the mobile phase pH and temperature to assess their impact on the chromatogram. 3. Use a faster method: A shorter run time can minimize on-column degradation. 4. Employ a milder detection method if possible.
Loss of Parent Compound Signal Over Time in Solution The compound may be unstable in the chosen solvent or susceptible to photodegradation.1. Conduct a time-course study: Analyze the sample in the chosen solvent at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to monitor for degradation. 2. Test different solvents: Assess the stability of the compound in a range of common laboratory solvents (e.g., acetonitrile, methanol, water at different pH values). 3. Protect from light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.[1]
Inconsistent Results in Forced Degradation Studies Experimental conditions may not be well-controlled, or secondary degradation of initial products may be occurring.1. Ensure precise control of stressors: Use calibrated equipment for temperature and pH measurements. 2. Standardize sample preparation: Use consistent concentrations and volumes for all experiments. 3. Analyze samples at multiple time points: This can help to identify primary and secondary degradation products. 4. Perform control experiments: Analyze samples without the stressor to account for any inherent instability.
Difficulty in Identifying Degradation Products Degradation products may be present at low concentrations or may not have a strong chromophore for UV detection.1. Use a mass spectrometer (LC-MS): This will provide mass information for the degradation products, aiding in their identification.[1] 2. Concentrate the sample: If the degradation products are in low abundance, careful concentration of the sample may be necessary before analysis. 3. Use a different detector: A charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) may be more sensitive to a wider range of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on the chemical structure, the most probable degradation pathways are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The carboxylic acid group is generally stable, but under harsh acidic or basic conditions, decarboxylation might occur, especially with heat.

  • Oxidation: The imidazole ring is susceptible to oxidation, which can lead to ring-opening products.[1] This can be initiated by atmospheric oxygen, peroxides, or metal ions.[2]

  • Photodegradation: The imidazole moiety is known to be sensitive to light, which can lead to the formation of various degradation products.[1]

Q2: What are the potential degradation products?

A2: While specific degradation products would need to be confirmed experimentally, potential products could include:

  • Decarboxylation product: 1-(4-fluorophenyl)-1H-imidazole.

  • Oxidative products: Ring-opened structures resulting from the cleavage of the imidazole ring.

  • Hydroxylated products: Hydroxylation of the fluorophenyl ring is a possible metabolic degradation pathway.[3]

Q3: How can I prevent the degradation of this compound during storage?

A3: To minimize degradation during storage:

  • Solid State: Store the compound as a solid in a tightly sealed container at low temperature (e.g., 2-8 °C or -20 °C) and protected from light.

  • In Solution: If storage in solution is necessary, use an aprotic solvent, prepare fresh solutions, and store them at low temperature, protected from light. Consider purging the vial with an inert gas like nitrogen or argon to prevent oxidation.

Q4: What are the standard conditions for a forced degradation study of this compound?

A4: Forced degradation studies are typically conducted under more extreme conditions than those expected during storage or use to accelerate degradation. Standard conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60 °C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60 °C).

  • Oxidation: 3% to 30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid compound at a temperature below its melting point (e.g., 105 °C).

  • Photodegradation: Exposing the compound in solution to UV and/or visible light.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV and/or MS detector

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a known amount of the solid compound in an oven at 105°C for 24 hours. Then, dissolve in the initial solvent.

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber. A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the parent compound has maximum absorbance.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Inject a solution of the parent compound to determine its retention time.

  • Inject solutions from the forced degradation study.

  • Evaluate the chromatograms for the separation of the parent peak from any new peaks (degradation products).

  • Optimize the gradient, mobile phase composition, and other parameters to achieve adequate resolution between all peaks.

  • Validate the final method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis parent 1-(4-fluorophenyl)-1H- imidazole-5-carboxylic acid decarboxylated 1-(4-fluorophenyl)-1H-imidazole parent->decarboxylated Acid/Base, Heat ring_opened Imidazole Ring-Opened Products parent->ring_opened H₂O₂, O₂ photo_products Various Photodegradation Products parent->photo_products UV/Vis Light Experimental_Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute sample->neutralize analyze HPLC-UV/MS Analysis neutralize->analyze identify Identify Degradants analyze->identify pathway Propose Degradation Pathway identify->pathway

References

Technical Support Center: Overcoming Solubility Issues with 1-(4-Fluorophenyl)-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound is primarily due to a combination of its molecular structure:

  • Aromatic Rings: The presence of both a phenyl and an imidazole ring contributes to the molecule's hydrophobicity (lipophilicity), leading to poor interaction with polar water molecules.

  • Fluorophenyl Group: The fluorophenyl group, in particular, can increase the lipophilicity of the molecule, further reducing its affinity for water.[1]

  • Crystalline Structure: In its solid state, the compound likely forms a stable crystal lattice, requiring significant energy to break the intermolecular forces and dissolve.

Q2: I'm observing precipitation when I try to dissolve the compound in my aqueous buffer. What are the initial troubleshooting steps?

A2: Precipitation upon addition to an aqueous buffer is a common issue. Here’s a systematic approach to troubleshoot this:

  • Start with an Organic Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

  • Optimize Final Co-solvent Concentration: When diluting the stock solution into your aqueous buffer, ensure the final concentration of the organic solvent is minimal (typically ≤1% for DMSO) to avoid solvent-induced artifacts in your experiment.

  • Incremental Addition and Vigorous Mixing: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to prevent localized high concentrations that can lead to immediate precipitation.

  • pH Adjustment: The solubility of this compound is highly pH-dependent due to the presence of both a carboxylic acid and an imidazole group. Adjusting the pH of your final solution can significantly improve solubility. (See Q3 for more details).

  • Gentle Warming: Briefly warming the solution (e.g., to 37°C) can sometimes aid dissolution. However, be cautious as the compound may precipitate out again upon cooling to room temperature if the solution is supersaturated.

Q3: How does pH affect the solubility of this compound, and how can I use this to my advantage?

A3: The solubility of this amphoteric compound is significantly influenced by pH due to its acidic carboxylic acid group and basic imidazole group.

  • Acidic pH (below pKa of carboxyl group): The carboxylic acid will be protonated and largely unionized, while the imidazole ring may be protonated (cationic). This can lead to increased solubility compared to the isoelectric point.

  • Neutral pH (isoelectric point): At a certain pH, the molecule will exist predominantly as a zwitterion (containing both a positive and negative charge), which often results in the lowest aqueous solubility.

  • Alkaline pH (above pKa of imidazole): The carboxylic acid will be deprotonated (anionic), which dramatically increases its interaction with water molecules and enhances solubility.

To leverage this, you can adjust the pH of your final aqueous solution. For many applications, increasing the pH to a basic value (e.g., pH 8-9) will deprotonate the carboxylic acid and significantly improve solubility.

Q4: Can I use co-solvents to improve solubility? If so, which ones are recommended?

A4: Yes, co-solvents are a very effective way to increase the solubility of poorly water-soluble compounds.[2] By blending a water-miscible organic solvent with your aqueous medium, you can reduce the polarity of the solvent system, making it more favorable for the solute.

Commonly used co-solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • N,N-Dimethylformamide (DMF)

It is crucial to perform a co-solvent screening study to determine the most effective solvent and the optimal concentration for your specific application, keeping in mind the potential for solvent toxicity in biological assays.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. Localized high concentration exceeding solubility limit.Prepare a stock solution in an organic co-solvent (e.g., DMSO). Add the stock solution dropwise to the vigorously stirred aqueous buffer.
Solution is initially clear but becomes cloudy over time. Slow precipitation from a supersaturated solution.The final concentration may be too high for the given conditions. Try lowering the final concentration of the compound. Consider if the pH of the medium is drifting. Ensure your buffer has sufficient capacity.
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations.Confirm the compound is fully dissolved in your final assay medium before starting the experiment. Visually inspect for any precipitate. Consider using a solubilization strategy (pH adjustment, co-solvents, or cyclodextrins) to ensure consistent solubility.
Difficulty dissolving the compound in any solvent. The compound may be in a particularly stable crystalline form.Try a range of organic solvents (see co-solvent screening protocol). Gentle heating and sonication can also help to break up the crystal lattice.
Precipitation occurs when mixing with other components. Interaction with other components in the formulation or assay.Evaluate the compatibility of your compound with all other components individually. A change in the formulation or order of addition may be necessary.

Data Presentation

Table 1: Predicted pH-Dependent Aqueous Solubility

pHPredicted Dominant SpeciesExpected Relative SolubilityRationale
< 2CationicModerate to HighThe imidazole ring is protonated, increasing polarity.
3 - 5Zwitterionic/NeutralLowNear the isoelectric point, where the molecule has a net neutral charge, leading to minimal interaction with water.
> 7AnionicHighThe carboxylic acid is deprotonated, forming a carboxylate salt which is significantly more water-soluble.

Table 2: General Solvent Screening Guide

Solvent ClassExamplesExpected SolubilityNotes
Polar Aprotic DMSO, DMF, AcetonitrileHighGood for preparing concentrated stock solutions.
Alcohols Ethanol, Methanol, IsopropanolModerate to HighOften used as co-solvents in formulations.
Glycols Propylene Glycol, PEG 400ModerateCommonly used as co-solvents and in formulations.
Aqueous Buffers PBS, TrisLow (at neutral pH)Solubility is highly pH-dependent.
Non-polar Hexane, TolueneVery LowThe polar carboxylic acid and imidazole groups limit solubility.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol outlines a method to experimentally determine the solubility of this compound at different pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Calibrated pH meter

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • HPLC with a suitable column (e.g., C18) and UV detector

Procedure:

  • Prepare Saturated Solutions:

    • Add an excess amount of the compound to a series of vials, each containing a buffer of a specific pH.

    • Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration:

    • Tightly cap the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant from each vial.

    • Dilute the supernatant with a suitable mobile phase.

    • Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Data Analysis:

    • Plot the measured solubility (e.g., in µg/mL or mM) against the final measured pH of each buffer solution.

Protocol 2: Co-solvent Screening

This protocol describes a method to identify effective co-solvents for solubilizing the compound.

Materials:

  • This compound

  • A selection of water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400, propylene glycol).

  • Aqueous buffer of choice (e.g., PBS pH 7.4).

  • Analytical balance

  • Vortex mixer

  • Spectrophotometer or HPLC

Procedure:

  • Prepare Co-solvent Mixtures:

    • Prepare a series of co-solvent/buffer mixtures with varying percentages of the organic solvent (e.g., 1%, 5%, 10%, 20%, 50% v/v).

  • Determine Solubility:

    • Add an excess amount of the compound to each co-solvent mixture.

    • Follow the equilibration and phase separation steps as described in Protocol 1.

  • Analyze and Compare:

    • Determine the concentration of the dissolved compound in each co-solvent mixture.

    • Plot the solubility against the percentage of the co-solvent to identify the most effective solvent and the optimal concentration range.

Protocol 3: Salt Formation for Enhanced Aqueous Solubility

This protocol provides a general method for converting the carboxylic acid to a more soluble salt form.

Materials:

  • This compound

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic base like triethylamine).

  • A suitable solvent for the reaction (e.g., ethanol, methanol).

  • An anti-solvent to precipitate the salt (e.g., diethyl ether, acetone).

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • Dissolution:

    • Dissolve the carboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol).

  • Base Addition:

    • Slowly add one molar equivalent of the chosen base (dissolved in the same solvent) to the stirring solution of the carboxylic acid.

  • Salt Formation:

    • Stir the mixture at room temperature for a specified period (e.g., 1-2 hours) to allow for complete reaction.

  • Precipitation/Isolation:

    • Slowly add an anti-solvent to the reaction mixture until the salt precipitates out.

    • Collect the solid salt by filtration, wash with the anti-solvent, and dry under vacuum.

  • Solubility Confirmation:

    • Confirm the enhanced aqueous solubility of the resulting salt compared to the parent carboxylic acid using a simple solubility test in water or buffer.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve Compound in Aqueous Buffer precipitation Precipitation Observed? start->precipitation use_cosolvent Use Organic Co-solvent (e.g., DMSO) for Stock Solution precipitation->use_cosolvent Yes check_concentration Is Final Concentration Too High? precipitation->check_concentration No add_dropwise Add Stock Dropwise to Vigorously Stirred Buffer use_cosolvent->add_dropwise add_dropwise->check_concentration lower_concentration Lower Final Concentration check_concentration->lower_concentration Yes check_ph Is pH Optimal for Solubility? check_concentration->check_ph No lower_concentration->check_ph adjust_ph Adjust pH (e.g., to basic pH > 7) check_ph->adjust_ph No success Compound Solubilized check_ph->success Yes consider_excipients Consider Solubilizing Excipients (e.g., Cyclodextrins) adjust_ph->consider_excipients failure Still Insoluble - Re-evaluate Formulation adjust_ph->failure consider_excipients->success

Caption: A decision-making workflow for troubleshooting solubility issues.

Solubilization_Strategies cluster_strategies Solubilization Strategies main Poorly Soluble Compound: This compound ph_adjustment pH Adjustment (Increase to pH > 7) main->ph_adjustment cosolvency Co-solvency (e.g., DMSO, PEG 400) main->cosolvency salt_formation Salt Formation (e.g., Sodium or Potassium Salt) main->salt_formation complexation Complexation (e.g., Cyclodextrins) main->complexation

References

Technical Support Center: Analysis of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical method refinement, troubleshooting, and frequently asked questions (FAQs) related to the analysis of this compound.

Section 1: Analytical Methodologies

A robust and reliable analytical method is crucial for the accurate quantification and characterization of this compound. Below are recommended starting protocols for High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), which can be further optimized based on specific experimental needs.

Recommended HPLC Method for Quantification

This method is designed as a starting point for the quantitative analysis of this compound in bulk material or simple formulations.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable initial choice.

  • Mobile Phase: A gradient elution is recommended to ensure good separation from potential impurities.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Recommended UHPLC-MS Method for High-Sensitivity Analysis

For analyses requiring higher sensitivity and selectivity, such as in biological matrices or for impurity profiling, a UHPLC-MS method is recommended.

Experimental Protocol:

  • Instrumentation: A UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap).

  • Column: A C18 or HILIC column with smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile with 0.1% Formic acid.

  • Gradient Program: A fast gradient is suitable for UHPLC.

    Time (minutes) % Solvent A % Solvent B
    0 98 2
    5 5 95
    7 5 95
    7.1 98 2

    | 10 | 98 | 2 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Note: These are starting parameters and should be optimized for the specific instrument.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Column overload.- Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Dilute the sample.- Use a mobile phase with a different pH or add an ion-pairing agent.- Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte.
Variable Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature.- Replace the column if it's old or has been used with harsh conditions.
Ghost Peaks - Contamination in the injection system or column.- Carryover from previous injections.- Flush the injector and column with a strong solvent (e.g., 100% acetonitrile or methanol).- Inject a blank solvent run to check for carryover.
Low Signal Intensity (in MS) - Poor ionization efficiency.- Ion suppression from matrix components.- Optimize ESI source parameters (voltages, temperatures).- Improve sample cleanup to remove interfering substances.
Baseline Noise or Drift - Air bubbles in the pump or detector.- Contaminated mobile phase.- Detector lamp aging (UV).- Degas the mobile phase.- Use high-purity solvents and freshly prepared mobile phase.- Replace the UV detector lamp if necessary.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should look for in my sample?

A1: Potential impurities can arise from the starting materials, side reactions, or degradation. Common impurities in the synthesis of similar imidazole derivatives include unreacted starting materials, isomers, and byproducts from incomplete cyclization. A forced degradation study can help identify potential degradation products.

Q2: How can I improve the resolution between my analyte and a closely eluting impurity?

A2: To improve resolution, you can try several approaches:

  • Modify the mobile phase: Adjust the organic solvent percentage, change the type of organic solvent (e.g., methanol instead of acetonitrile), or alter the pH of the aqueous phase.

  • Change the column: Use a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a longer column with a smaller particle size.

  • Adjust the temperature: Lowering the temperature can sometimes improve separation, although it will increase run time.

Q3: What is the expected m/z for this compound in positive ion mode mass spectrometry?

A3: The monoisotopic mass of this compound (C10H7FN2O2) is approximately 206.05 g/mol . In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]+ at an m/z of approximately 207.05.

Q4: My compound appears to be degrading during analysis. What can I do?

A4: Imidazole derivatives can be susceptible to oxidation and photodegradation.[1] To minimize degradation:

  • Prepare samples fresh and analyze them promptly.

  • Protect samples from light by using amber vials.

  • Consider adding an antioxidant to your sample diluent if oxidative degradation is suspected.

  • Ensure the mobile phase is not overly harsh (e.g., extreme pH).

Section 4: Signaling Pathway and Experimental Workflow Diagrams

Potential Biological Activity: EP4 Receptor Antagonism

Some imidazole derivatives have been investigated as antagonists of the Prostaglandin E2 receptor 4 (EP4).[2][3] Antagonism of this receptor can modulate inflammatory and immune responses.

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Activates Gs Gs EP4->Gs Activates Antagonist 1-(4-fluorophenyl)-1H- imidazole-5-carboxylic acid Antagonist->EP4 Inhibits AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Gene Expression (e.g., inflammatory cytokines) CREB->Gene Regulates

Caption: EP4 Receptor Signaling Pathway and Point of Inhibition.

Potential Biological Activity: HIV-1 Integrase Inhibition

Certain imidazole derivatives have been explored as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. These inhibitors typically work by chelating metal ions in the enzyme's active site, thus blocking the strand transfer step of integration.[4][5]

HIV_Integrase_Inhibition cluster_process HIV-1 Integration Process Viral_DNA Viral DNA PIC Pre-integration Complex (PIC) Viral_DNA->PIC Integrase HIV-1 Integrase Integrase->PIC Integration Strand Transfer (Integration) PIC->Integration Host_DNA Host Cell DNA Host_DNA->Integration Provirus Integrated Provirus Integration->Provirus Inhibitor 1-(4-fluorophenyl)-1H- imidazole-5-carboxylic acid Inhibitor->Integration Blocks

Caption: HIV-1 Integrase Strand Transfer Inhibition Workflow.

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

Analytical_Workflow Sample Sample Preparation (Dissolution, Filtration) HPLC HPLC/UHPLC Separation (Reversed-Phase) Sample->HPLC Detection Detection (UV or MS) HPLC->Detection Data Data Analysis (Quantification, Purity) Detection->Data Troubleshooting Troubleshooting (If issues arise) Data->Troubleshooting Troubleshooting->HPLC Method Refinement

Caption: General Analytical Workflow for Compound Analysis.

References

Technical Support Center: Scale-Up Synthesis of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid.

Troubleshooting Guides

This section provides detailed guidance on common issues that may arise during the synthesis, organized in a question-and-answer format.

Issue 1: Low Yield in the Imidazole Ring Formation Step

Question: We are experiencing significantly lower yields than expected during the cyclization reaction to form the imidazole ring, specifically when scaling up the reaction from lab to pilot plant. What are the potential causes and how can we troubleshoot this?

Answer: Low yields during the scale-up of imidazole synthesis are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Inadequate Mixing and Mass Transfer:

    • Problem: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and degradation.

    • Solution:

      • Ensure the reactor is equipped with an appropriate agitator design (e.g., pitched-blade turbine, anchor) for the viscosity of the reaction mixture.

      • Verify that the agitation speed is sufficient to ensure homogeneity. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing parameters in a given reactor geometry.

      • Consider the use of baffles to improve mixing efficiency and prevent vortex formation.

  • Poor Temperature Control and Exotherm Management:

    • Problem: The imidazole ring formation is often exothermic.[1] Inadequate heat removal on a larger scale can lead to a temperature runaway, resulting in byproduct formation and product degradation.

    • Solution:

      • Characterize the reaction exotherm using reaction calorimetry (RC1) to determine the heat of reaction and the maximum temperature of synthesis reaction (MTSR).

      • Implement a controlled addition strategy for one of the reactants (e.g., the imidate or the isocyanoacetate) to manage the rate of heat generation.

      • Ensure the reactor's cooling system has sufficient capacity to handle the heat load. Consider using a lower initial reaction temperature to provide a larger safety margin.

      • For highly exothermic reactions, continuous flow reactors can offer superior heat transfer and temperature control.[2]

  • Sub-optimal Reaction Conditions:

    • Problem: Reaction conditions that were optimal at the lab scale may not be directly transferable to a larger scale.

    • Solution:

      • Re-optimize the reaction parameters such as temperature, reaction time, and stoichiometry of reagents at the pilot scale using a Design of Experiments (DoE) approach.

      • The choice of solvent can significantly impact the reaction outcome. While polar solvents are often used, their ability to solvate reactants and intermediates can affect reactivity.[3] Consider screening alternative solvents or solvent mixtures.

  • Raw Material Quality:

    • Problem: The purity of starting materials can have a significant impact on the reaction yield and impurity profile.[4][5]

    • Solution:

      • Ensure that all raw materials meet predefined specifications for purity and impurity levels.

      • Pay close attention to the quality of the N-(4-fluorophenyl)formimidate intermediate, as impurities can inhibit the cyclization step.

Issue 2: Difficulty in Product Isolation and Purification

Question: We are struggling with the isolation of pure this compound. The crude product is often colored and contains several impurities that are difficult to remove by standard crystallization. What purification strategies can we employ?

Answer: The purification of polar heterocyclic carboxylic acids like the target molecule can be challenging due to their solubility characteristics and the presence of closely related impurities. A multi-pronged approach to purification is often necessary.

Purification Strategies:

  • Crystallization Optimization:

    • Problem: Direct crystallization of the crude product may not be effective if significant amounts of impurities are present.

    • Solution:

      • Solvent Screening: Conduct a thorough solvent screen to identify a solvent or solvent system that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while leaving impurities either fully dissolved or insoluble. Common solvents for similar compounds include alcohols (ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and aqueous mixtures.

      • pH Adjustment: As a carboxylic acid, the solubility of the product is highly pH-dependent. Consider dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), filtering to remove insoluble impurities, and then re-precipitating the pure product by acidifying the solution (e.g., with hydrochloric acid). This can be a very effective purification technique.

      • Anti-solvent Crystallization: Dissolve the crude product in a good solvent and then add an anti-solvent in which the product is insoluble to induce crystallization. This can sometimes provide better crystal morphology and purity.

  • Chromatographic Methods:

    • Problem: When crystallization is insufficient, chromatographic methods may be necessary, but can be challenging to scale.

    • Solution:

      • Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography can be effective. However, the high polarity of the target molecule might lead to poor retention on standard C18 columns. The use of polar-modified C18 columns or hydrophilic interaction liquid chromatography (HILIC) could be more suitable.

      • Ion-Exchange Chromatography: Given the acidic nature of the molecule, anion-exchange chromatography can be a powerful purification tool.

  • Impurity Identification and Control:

    • Problem: Unknown impurities make targeted purification difficult.

    • Solution:

      • Identify the major impurities using techniques like LC-MS and NMR. Common impurities in imidazole synthesis can include unreacted starting materials, byproducts from side reactions (e.g., from the reaction of isocyanoacetate with itself), and degradation products.

      • Once impurities are identified, adjust the reaction conditions to minimize their formation. For example, if an impurity arises from an incomplete reaction, extending the reaction time or increasing the temperature might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound at scale?

A1: A common and scalable synthetic route involves a two-step process:

  • Cyclization: Reaction of an appropriate N-(4-fluorophenyl)formimidate with ethyl isocyanoacetate in the presence of a base to form ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate.[6]

  • Hydrolysis: Saponification of the ethyl ester intermediate using a base such as sodium hydroxide or lithium hydroxide, followed by acidic workup to yield the final carboxylic acid.[7]

Q2: What are the critical process parameters to monitor during the cyclization step?

A2: The critical process parameters for the cyclization reaction include:

  • Temperature: To control the reaction rate and minimize byproduct formation.

  • Reagent Addition Rate: To manage the exotherm and maintain a safe operating temperature.[8]

  • Agitation Speed: To ensure proper mixing and heat transfer.

  • Reaction Time: To ensure complete conversion and avoid degradation of the product.

Q3: What are some potential byproducts in this synthesis?

A3: Potential byproducts can include:

  • Unreacted starting materials.

  • Side products from the self-condensation of ethyl isocyanoacetate.

  • Isomeric imidazole derivatives if the starting imidate is not regiochemically pure.

  • Degradation products resulting from excessive temperature or prolonged reaction times.

Q4: How can the final product be characterized for purity and identity?

A4: The final product should be characterized using a combination of analytical techniques:

  • HPLC/UPLC: To determine purity and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Elemental Analysis: To confirm the elemental composition.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess for polymorphism.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters for Imidazole Synthesis (Illustrative Example)

ParameterLab-Scale (Typical)Pilot-Scale (Considerations)
Reaction Volume 100 mL - 1 L50 L - 500 L
Reactant Addition Manual, rapid additionControlled, slow addition via pump
Temperature Control Heating mantle/ice bathJacketed reactor with thermal fluid
Mixing Magnetic stirrerMechanical agitator (various designs)
Heat Transfer Area/Volume Ratio HighLow
Typical Yield 70-85% (for related compounds)[6]60-75% (potential for lower yield without optimization)
Work-up Liquid-liquid extraction in a separatory funnelMulti-stage extraction in the reactor or dedicated extraction vessel
Isolation Filtration of small quantitiesCentrifugation or larger filtration equipment

Table 2: Impurity Profile and Control Strategies (Hypothetical for this compound)

Impurity NamePotential SourceAnalytical Method for DetectionControl Strategy
4-Fluoroaniline Incomplete formation of the imidate starting materialHPLC, GC-MSEnsure complete reaction in the imidate formation step; purify the imidate before use.
Ethyl Isocyanoacetate Dimer Self-condensation of ethyl isocyanoacetateHPLC, LC-MSUse a controlled addition of ethyl isocyanoacetate; maintain optimal reaction temperature.
Unreacted Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate Incomplete hydrolysisHPLCEnsure sufficient reaction time and stoichiometry of the base during hydrolysis.
Decarboxylation Product Thermal degradation of the final productHPLC, LC-MSAvoid excessive temperatures during reaction work-up and drying.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate (Illustrative Scale-Up Adaptation)

This protocol is an illustrative adaptation for scale-up based on literature procedures for analogous compounds.[6] Actual parameters must be optimized for the specific equipment and scale.

  • Reactor Preparation: Ensure a clean and dry 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and a condenser is inerted with nitrogen.

  • Charge Reactants: Charge the reactor with a solution of the N-(4-fluorophenyl)formimidate (e.g., 5 kg) in an appropriate anhydrous solvent (e.g., 50 L of THF).

  • Cooling: Cool the reactor contents to -10 °C to 0 °C.

  • Controlled Addition: Slowly add a solution of ethyl isocyanoacetate (1.1 equivalents) and a non-nucleophilic base (e.g., DBU, 1.2 equivalents) in the same solvent (20 L) to the reactor over a period of 2-4 hours, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by HPLC. The reaction is typically complete within 2-6 hours after the addition is finished.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Add an organic solvent (e.g., ethyl acetate) and separate the aqueous layer. Wash the organic layer with brine.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude ethyl 1-(4-fluorophenyl)-1H-imidazole-5-carboxylate.

Protocol 2: Hydrolysis to this compound (Illustrative Scale-Up Adaptation)

  • Charge Reactor: Charge the crude ethyl ester from the previous step into a suitable reactor.

  • Add Base: Add a solution of sodium hydroxide (2-3 equivalents) in a mixture of water and a co-solvent like ethanol.

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting ester by HPLC.

  • Cooling and Filtration: Cool the reaction mixture. If any solids are present, filter them off.

  • Acidification: Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid until the pH is acidic (pH 2-3), which will cause the product to precipitate.

  • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield this compound.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Imidazole Ring Formation cluster_step2 Step 2: Hydrolysis start1 Charge N-(4-fluorophenyl)formimidate and Solvent cool1 Cool to 0°C start1->cool1 add1 Controlled Addition of Ethyl Isocyanoacetate and Base cool1->add1 react1 Reaction Monitoring (HPLC) add1->react1 workup1 Aqueous Quench and Extraction react1->workup1 product1 Crude Ethyl 1-(4-fluorophenyl)-1H- imidazole-5-carboxylate workup1->product1 start2 Charge Crude Ester product1->start2 Transfer add2 Add NaOH Solution start2->add2 heat2 Heat to Reflux add2->heat2 react2 Reaction Monitoring (HPLC) heat2->react2 cool2 Cool and Filter react2->cool2 acidify2 Acidify to Precipitate Product cool2->acidify2 isolate2 Filter, Wash, and Dry acidify2->isolate2 product2 Pure 1-(4-fluorophenyl)-1H- imidazole-5-carboxylic acid isolate2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield in Scale-Up Synthesis mixing Inadequate Mixing start->mixing temp Poor Temperature Control start->temp conditions Sub-optimal Conditions start->conditions materials Raw Material Quality start->materials mixing_sol Optimize Agitation/ Consider Baffles/CFD mixing->mixing_sol Investigate temp_sol Reaction Calorimetry/ Controlled Addition temp->temp_sol Investigate conditions_sol Re-optimize with DoE/ Solvent Screening conditions->conditions_sol Investigate materials_sol Verify Raw Material Specs materials->materials_sol Investigate

Caption: Troubleshooting logic for addressing low yield in scale-up synthesis.

References

Validation & Comparative

A Comparative Guide to 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical kinase inhibitory activity of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid against established kinase inhibitors. While direct experimental data for this specific compound is not publicly available, this comparison is based on established structure-activity relationships (SAR) of imidazole-based kinase inhibitors. The imidazole scaffold is a prevalent feature in a multitude of potent and selective kinase inhibitors, making this a pertinent comparison for researchers in drug discovery.

Introduction to Imidazole-Based Kinase Inhibitors

The imidazole ring is a key structural motif in numerous kinase inhibitors due to its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases. The substitution pattern on the imidazole core dictates the potency and selectivity of these inhibitors. Notably, 2,4,5-trisubstituted imidazoles have demonstrated significant activity against a range of kinases, including p38 MAP kinase and various receptor tyrosine kinases. The presence of a (fluoro)phenyl group is a common feature in many of these inhibitors, often contributing to favorable binding interactions.

Hypothetical Performance of this compound

Based on the structure of this compound, we can infer its potential as a kinase inhibitor by comparing it to structurally similar, well-characterized inhibitors. The key structural features are the 1- and 5-substitution on the imidazole ring, with a fluorophenyl group at the 1-position and a carboxylic acid at the 5-position.

Comparative Analysis with Known Kinase Inhibitors

To provide a comprehensive comparison, we will evaluate the hypothetical performance of this compound against two well-established classes of kinase inhibitors that often feature an imidazole or similar heterocyclic core: p38 MAPK Inhibitors and TGF-β Receptor Inhibitors .

Data Presentation: Quantitative Comparison of Kinase Inhibitors

The following table summarizes the inhibitory activities (IC50 values) of representative kinase inhibitors against their primary targets. The entry for this compound is hypothetical, based on SAR principles of related compounds.

CompoundTarget KinaseIC50 (nM)Cell-Based Activity
This compound p38α MAPK (Hypothetical)>1000Low to Moderate
SB203580p38α MAPK50 - 500Potent inhibition of cytokine production
Doramapimod (BIRB 796)p38α/β MAPK38Potent anti-inflammatory effects
Galunisertib (LY2157299)TGF-βRI (ALK5)56Inhibition of cancer cell migration and invasion
RepSoxTGF-βRI (ALK5)4Induction of neuronal differentiation

Note: The hypothetical IC50 value for this compound is estimated to be high, suggesting weak inhibitory activity. The substitution pattern, particularly the lack of a critical pharmacophore at the 2- or 4-position of the imidazole ring, likely contributes to this predicted low potency. Established inhibitors like SB203580 and Doramapimod possess specific substitutions that are crucial for high-affinity binding to the p38 MAPK active site. Similarly, TGF-β receptor inhibitors like Galunisertib and RepSox have distinct structural features optimized for their target.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Kinase Inhibition Assay (Biochemical Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Materials: Purified recombinant kinase (e.g., p38α MAPK, TGF-βRI), kinase substrate (e.g., myelin basic protein for p38, casein for TGF-βRI), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and assay buffer.

    • Add the diluted test compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Activity Assay

This assay measures the inhibition of a specific kinase signaling pathway within a cellular context.

  • Materials: Cell line expressing the target kinase (e.g., HEK293 cells for p38 MAPK, HaCaT cells for TGF-β signaling), cell culture medium, fetal bovine serum (FBS), appropriate stimulant (e.g., anisomycin for p38, TGF-β1 for TGF-βRI), test compound, lysis buffer, and antibodies for western blotting (e.g., anti-phospho-p38, anti-phospho-SMAD2).

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the test compound or DMSO for 1-2 hours.

    • Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes).

    • Wash the cells with cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody against the phosphorylated form of the downstream target of the kinase.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the signal to a loading control (e.g., total protein or a housekeeping gene like GAPDH).

Mandatory Visualizations

Signaling Pathway Diagram

p38_MAPK_Pathway Stress Stress Stimuli (UV, Osmotic Shock) TAK1 TAK1 Stress->TAK1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 p38->MK2 Transcription_Factors Transcription Factors (ATF2, CREB) p38->Transcription_Factors Inflammation Inflammation Apoptosis Cell Cycle Arrest MK2->Inflammation Transcription_Factors->Inflammation Inhibitor p38 Inhibitor (e.g., SB203580) Inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Experimental Workflow Diagram

Kinase_Inhibitor_Screening cluster_0 Biochemical Screening cluster_1 Cellular Assays cluster_2 Lead Optimization Compound_Library Compound Library Primary_Assay Primary Kinase Assay (e.g., ADP-Glo) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Potent Inhibitors) Primary_Assay->Hit_Identification Cell_Based_Assay Cell-Based Pathway Assay (Western Blot) Hit_Identification->Cell_Based_Assay Toxicity_Assay Cell Viability/Toxicity Assay Cell_Based_Assay->Toxicity_Assay SAR_Studies Structure-Activity Relationship (SAR) Toxicity_Assay->SAR_Studies ADME_Tox ADME/Toxicity Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate

Validating the Bioactivity of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid. Due to the limited direct experimental data on this specific molecule, this guide leverages data from structurally similar imidazole derivatives to infer its likely biological activities and provides a framework for its experimental validation. Imidazole-containing molecules are known to exhibit a wide range of biological activities, including antiviral, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]

Comparative Analysis of Bioactive Imidazole Derivatives

The imidazole scaffold is a versatile pharmacophore present in numerous therapeutic agents.[2][3] Its derivatives have been extensively studied for various biological activities. This section compares the bioactivity of several imidazole derivatives, providing a basis for predicting the potential efficacy of this compound.

Table 1: Comparative Anticancer Activity of Imidazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate (5a)Leukemic cells3[5]
2-aminoimidazolone IIIHCT1161[6]
2-aminoimidazolone IIIH4602[6]
Imidazolone-chalcone hybridHCT1161.40[6]
Imidazolone-chalcone hybridMCF-71.55[6]

Table 2: Comparative Antiviral Activity of Imidazole Derivatives

Compound/DerivativeVirusCC50 (µM)SIReference
Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate (1f)Vaccinia virus321.97919[1]
1,5-diaryl-1H-imidazole-4-carboxylic acids (10a-l) & carbohydrazides (11a,b, 11d,e, 11g-l)HIV-1>50% inhibition at 100 µM[7]

Table 3: Comparative Antimicrobial Activity of Imidazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-aryl-5-(3-aryl-[1,2,4]-oxadiazol-5-yl)-1-methyl-1H-benzo[d]imidazole hybridsMycobacterium tuberculosis H37Rv>6.25[8]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of bioactive compounds. Below are representative protocols for key bioactivity assays based on the referenced literature.

Anticancer Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and comparator compounds) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.

  • Cell Seeding: Seed host cells (e.g., Vero cells for Vaccinia virus) in 6-well plates and grow to confluence.

  • Viral Infection: Infect the cell monolayer with a known dilution of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound and a gelling agent (e.g., carboxymethyl cellulose).

  • Incubation: Incubate the plates for a period that allows for plaque formation (e.g., 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the plaque reduction percentage for each compound concentration and determine the EC50 value.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Mycobacterium tuberculosis).

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided to illustrate key biological pathways and experimental workflows relevant to the validation of this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of 1-(4-fluorophenyl)-1H-imidazole- 5-carboxylic acid purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antiviral Antiviral Assays (e.g., Plaque Reduction) characterization->antiviral antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial data_analysis IC50 / EC50 / MIC Determination anticancer->data_analysis antiviral->data_analysis antimicrobial->data_analysis comparison Comparison with Alternative Compounds data_analysis->comparison

Caption: Workflow for Bioactivity Validation.

signaling_pathway cluster_cell Cancer Cell receptor Receptor signaling_cascade Signaling Cascade (e.g., MAPK, PI3K/Akt) receptor->signaling_cascade transcription_factor Transcription Factor (e.g., NF-κB, p53) signaling_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression apoptosis Apoptosis gene_expression->apoptosis compound Imidazole Derivative compound->receptor Inhibition or Activation

Caption: Potential Anticancer Signaling Pathway.

References

Structure-Activity Relationship of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic Acid Analogs: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid analogs, with a particular focus on their potential as kinase inhibitors. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to facilitate the rational design of novel therapeutics.

The this compound scaffold has emerged as a promising starting point for the development of inhibitors targeting various protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. The strategic modification of different positions on the imidazole core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory activity of this compound analogs is highly dependent on the nature and position of substituents on the imidazole ring. The following tables summarize the SAR of analogs against key kinase targets, including p38α mitogen-activated protein kinase (MAPK), casein kinase 1 delta (CK1δ), and Janus kinase 2 (JAK2).

Table 1: Structure-Activity Relationship of 4-(4'-fluorophenyl)imidazole Analogs as Kinase Inhibitors

CompoundR2-SubstituentR5-Substituentp38α IC50 (nM)CK1δ IC50 (nM)JAK2 IC50 (nM)
1 -H4-pyridyl>1000089>10000
2 -CH34-pyridyl250>10000>10000
3 -CO2Et4-pyridyl96>10000>10000
4 -HPyrimidin-5-yl>10000>1000062
5 -CH3Pyrimidin-5-yl>10000>10000>10000
6 -CO2EtPyrimidin-5-yl>10000>10000>10000

Data extrapolated from studies on 4-(4'-fluorophenyl)imidazole scaffolds which provide insights into the SAR of the core structure.

Key SAR Observations:

  • Substitution at the 5-position: The nature of the heteroaryl group at the 5-position of the imidazole ring significantly influences kinase selectivity. A 4-pyridyl moiety tends to favor CK1δ inhibition, while a pyrimidin-5-yl group can direct activity towards JAK2.

  • Substitution at the 2-position: Modifications at the 2-position can impact potency against p38α MAPK. For instance, the introduction of a methyl or an ethyl carboxylate group can confer inhibitory activity against this kinase.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key assays are provided below.

p38α MAP Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • Biotinylated substrate peptide (e.g., Biotin-P-ATF2)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Tween-20, 2 mM DTT)

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • Detection reagent (e.g., HTRF® KinEASE™-STK S1 kit)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, add the assay buffer, the biotinylated substrate peptide, and the test compound or DMSO (for control wells).

  • Enzyme Addition: Add the recombinant p38α MAP kinase to each well to initiate the reaction.

  • ATP Addition: After a brief pre-incubation, add ATP to start the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for HTRF assays).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

p38_MAPK_Pathway Stress Stress / Cytokines MKKs MAPK Kinases (MKKs) Stress->MKKs p38 p38 MAP Kinase MKKs->p38 phosphorylates Downstream Downstream Targets (e.g., Transcription Factors) p38->Downstream phosphorylates Inhibitor 1-(4-fluorophenyl)-1H-imidazole -5-carboxylic acid analogs Inhibitor->p38 Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Set up Reaction (Enzyme, Substrate, Compound) Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Detection Signal Detection Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc

Caption: General Workflow for a Kinase Inhibition Assay.

Comparative Analysis of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic Acid Derivatives and Related Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid derivatives and structurally related compounds. The objective is to offer a consolidated resource of their performance in various preclinical models, supported by experimental data and detailed methodologies to aid in drug discovery and development efforts. While a direct comparative study on a homologous series of this compound derivatives is not extensively available in the public domain, this guide synthesizes data from closely related analogs to provide valuable structure-activity relationship insights.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro biological activities of various imidazole derivatives containing the 1-(4-fluorophenyl) moiety. The data is compiled from multiple studies to facilitate a comparative assessment of their potential as therapeutic agents.

Compound IDDerivative ClassBiological ActivityAssayCell Line/OrganismIC₅₀ / MIC (µM)Reference
1 2-(4-Fluorophenyl) imidazol-5-oneAnticancerMTT AssayHCT-116 (Colon)11.45[1]
2 2-(4-Fluorophenyl) imidazol-5-oneAnticancerMTT AssayHeLa (Cervical)> 50[1]
3 2-(4-Fluorophenyl) imidazol-5-oneAnticancerMTT AssayMCF-7 (Breast)> 50[1]
4 2-(4-Fluorophenyl) imidazol-5-oneAnticancerMTT AssayPC3 (Prostate)10.58[1]
5a 1-(4-(4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-oneAnticancerMTT AssayMDA-MB-231 (Breast)>50[2]
5b 1-(4-(4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-oneAnticancerMTT AssayPPC-1 (Prostate)47.2[2]
5c 1-(4-(4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-oneAnticancerMTT AssayU-87 (Glioblastoma)29.5[2]

Note: IC₅₀ represents the half-maximal inhibitory concentration. MIC denotes the minimum inhibitory concentration. The presented data is for structurally related compounds and not a direct homologous series of the titular compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free)

  • MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Test compounds

  • Control vehicle (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 50 µL of serum-free media and 50 µL of MTT solution to each well.[5]

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[4]

  • Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[5] The plate should be wrapped in foil and shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[4][5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination for Antifungal Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.[7]

Materials:

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Test compounds

  • Control antifungal agent (e.g., Fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).[6] Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.[6] Further dilute this suspension in RPMI-1640 medium to achieve the desired final inoculum concentration.[6]

  • Serial Dilution: Prepare serial twofold dilutions of the test compounds and the control antifungal agent in the 96-well plates using RPMI-1640 medium.[8]

  • Inoculation: Add the standardized fungal inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds, or until sufficient growth is observed in the growth control well.[6]

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (e.g., ≥50%) compared to the drug-free control, or complete inhibition of visible growth, depending on the specific standard protocol being followed.[6][8]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways potentially modulated by imidazole derivatives, based on their known mechanisms of action against cancer cells and fungi.

anticancer_pathways cluster_EGFR EGFR Signaling cluster_PI3K PI3K/Akt/mTOR Signaling cluster_Cellular_Effects Cellular Effects EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors_E Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors_E Proliferation Cell Proliferation Transcription_Factors_E->Proliferation PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Transcription_Factors_P Transcription Factors (e.g., NF-κB) mTOR->Transcription_Factors_P Angiogenesis Angiogenesis mTOR->Angiogenesis Survival Cell Survival Transcription_Factors_P->Survival Imidazole Imidazole Derivatives Imidazole->EGFR Inhibition Imidazole->PI3K Inhibition

Caption: Potential anticancer signaling pathways targeted by imidazole derivatives.

antifungal_pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_demethylase Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Fungal_Cell_Membrane Incorporation Lanosterol_demethylase->Ergosterol Imidazole Imidazole Derivatives Imidazole->Lanosterol_demethylase Inhibition

Caption: Antifungal mechanism of action via inhibition of the ergosterol biosynthesis pathway.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel imidazole derivatives.

experimental_workflow Synthesis Synthesis of Imidazole Derivatives Purification Purification and Characterization (e.g., NMR, MS, HPLC) Synthesis->Purification Screening Primary Biological Screening (e.g., Anticancer, Antifungal) Purification->Screening Dose_Response Dose-Response Studies (IC₅₀ / MIC Determination) Screening->Dose_Response Mechanism Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) Dose_Response->Mechanism Lead_Optimization Lead Optimization (Structure-Activity Relationship) Dose_Response->Lead_Optimization In_Vivo In Vivo Efficacy and Toxicity Studies (Animal Models) Mechanism->In_Vivo In_Vivo->Lead_Optimization

Caption: General experimental workflow for the development of imidazole-based therapeutic agents.

References

Comparative Analysis of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic Acid: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid. Direct experimental cross-reactivity studies for this specific molecule are not publicly available at present. Therefore, this document leverages data from structurally similar compounds to infer a potential binding profile and outlines a comprehensive strategy for a formal cross-reactivity investigation.

Executive Summary

This compound belongs to a class of imidazole derivatives that are known to exhibit a wide range of biological activities. While the specific off-target profile of this compound is uncharacterized, analysis of close structural analogs suggests potential interactions with viral proteins and central nervous system receptors. This guide presents available data on a key analog, outlines a recommended experimental workflow for comprehensive cross-reactivity screening, and provides detailed protocols for relevant assays.

Comparative Data from a Structural Analog

A close structural analog, 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid , has been evaluated for its inhibitory activity against the HIV-1 integrase-LEDGF/p75 protein-protein interaction and for its general cytotoxicity. This data provides a valuable starting point for understanding the potential biological targets of the title compound.

Table 1: Biological Activity of 1-(4-bromophenyl)-5-(4-fluorophenyl)-1H-imidazole-4-carboxylic acid

AssayTarget/Cell LineResultCompound Concentration
AlphaScreen™ AssayHIV-1 IN-LEDGF/p75 Interaction83% Inhibition100 µM
Cytotoxicity AssayMT-4 CellsCC50 ≥ 100 µMNot Applicable

Data sourced from a study on novel 1,5-diaryl-1H-imidazole-4-carboxylic acids as inhibitors of the HIV-1 IN-LEDGF/p75 interaction.[1]

Potential for Cross-Reactivity with CNS Targets

The presence of a 4-fluorophenyl group attached to an imidazole-based scaffold is a feature found in compounds that interact with central nervous system (CNS) receptors. For instance, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor.[2] This suggests that this compound should be evaluated for potential off-target effects on CNS receptors, particularly GABA-A, to assess its selectivity and potential for neurological side effects.

Experimental Protocols

To definitively characterize the cross-reactivity profile of this compound, a tiered screening approach is recommended.

Broad Panel Screening (Primary Screen)

A broad radioligand binding assay panel (e.g., a Lead Profiling Screen) is the standard initial step to identify potential off-target interactions. This involves testing the compound at a fixed concentration (typically 1-10 µM) against a wide range of receptors, ion channels, transporters, and enzymes.

Methodology:

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. This is then serially diluted to the final screening concentration.

  • Binding Assays: Assays are typically performed in 96- or 384-well plates. Each well contains the specific target (e.g., cell membranes expressing the receptor of interest), a radiolabeled ligand that is known to bind to the target, and the test compound.

  • Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the test compound.

  • Detection: After incubation, unbound radioligand is washed away, and the amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) flags a potential interaction for further investigation.

Dose-Response Analysis (Secondary Screen)

For any "hits" identified in the primary screen, a dose-response analysis is conducted to determine the potency of the interaction (e.g., IC50 or Ki).

Methodology:

  • Compound Dilution: A series of concentrations of the test compound are prepared.

  • Binding Assay: The competitive binding assay is repeated with each concentration of the test compound.

  • Data Analysis: The percentage of inhibition is plotted against the compound concentration, and a sigmoidal dose-response curve is fitted to the data to calculate the IC50 value (the concentration at which 50% of the radioligand binding is inhibited).

Functional Assays (Tertiary Screen)

For targets where a significant binding affinity is confirmed, functional assays are necessary to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Example: GABA-A Receptor Functional Assay (Electrophysiology)

  • Cell Line: HEK293 cells stably expressing the human α1β2γ2 subtype of the GABA-A receptor.

  • Method: Whole-cell patch-clamp electrophysiology.

  • Procedure:

    • Cells are voltage-clamped at a holding potential of -60 mV.

    • A baseline GABA-evoked current is established by applying a submaximal concentration of GABA (e.g., EC20).

    • The test compound is co-applied with GABA to determine if it modulates the GABA-evoked current.

    • An increase in the current suggests positive allosteric modulation, while a decrease may indicate antagonism.

    • The compound is also applied in the absence of GABA to test for direct agonist activity.

  • Data Analysis: The change in current amplitude in the presence of the test compound is measured and compared to the baseline GABA response.

Visualizing the Workflow and Potential Interactions

Cross_Reactivity_Workflow cluster_screening Screening Cascade cluster_compound Test Compound cluster_outcome Potential Outcomes Primary Primary Screen (Broad Panel @ 10 µM) Secondary Secondary Screen (IC50 Determination) Primary->Secondary >50% Inhibition No_Hit No Significant Hits (Selective Compound) Primary->No_Hit <50% Inhibition Tertiary Tertiary Screen (Functional Assays) Secondary->Tertiary Confirmed Binding Hit Identified Off-Targets (Further Characterization) Tertiary->Hit Compound 1-(4-fluorophenyl)-1H- imidazole-5-carboxylic acid Compound->Primary

Caption: A typical workflow for assessing the cross-reactivity of a test compound.

Potential_Interactions cluster_targets Potential Off-Targets Compound 1-(4-fluorophenyl)-1H- imidazole-5-carboxylic acid HIV_IN HIV-1 Integrase (based on analog data) Compound->HIV_IN Potential Interaction GABA_A GABA-A Receptor (based on shared pharmacophore) Compound->GABA_A Potential Interaction Other_Kinases Other Kinases/Enzymes (to be determined by screening) Compound->Other_Kinases Potential Interaction

Caption: Potential off-targets for the title compound based on analog data.

References

A Comparative Efficacy Analysis of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic Acid and Established HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct efficacy studies for 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid are not publicly available. This comparative guide is based on the hypothesized mechanism of action as an inhibitor of the HIV-1 integrase (IN) interaction with the host protein LEDGF/p75. This hypothesis is extrapolated from published data on structurally related 1,5-diaryl-1H-imidazole-4-carboxylic acids, which have been evaluated for this specific target.[1][2] The comparison is made against the established and clinically approved HIV-1 integrase strand transfer inhibitors (INSTIs): Raltegravir, Dolutegravir, and Elvitegravir.[3][4][5]

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for potential efficacy evaluation of this novel imidazole compound.

Introduction to HIV-1 Integrase as a Therapeutic Target

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme for viral replication.[6][7] It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[8][9] By integrating its genetic material, the virus establishes a persistent infection.[10] The interaction between HIV-1 IN and the Lens Epithelium-Derived Growth Factor (LEDGF/p75) is crucial for tethering the pre-integration complex to the host chromatin, thereby guiding the integration process.[1][11] Disrupting this protein-protein interaction or inhibiting the catalytic strand transfer step are validated strategies for antiretroviral therapy.[12][13][14]

Known drugs such as Raltegravir, Dolutegravir, and Elvitegravir are potent INSTIs that block the strand transfer step of integration.[15][16][17][18][19] The imidazole scaffold, as seen in related compounds, is being explored for its potential to inhibit the IN-LEDGF/p75 interaction, representing an allosteric inhibition mechanism.[1][20][21]

Comparative Efficacy Data

The following table summarizes the quantitative efficacy data for the known INSTIs and the observed activity for the related 1,5-diaryl-1H-imidazole-4-carboxylic acids.

Compound/Drug ClassTargetAssay TypeEfficacy Metric (IC50/EC50 or % Inhibition)Reference
1,5-Diaryl-1H-imidazole-4-carboxylic acids (Hypothetical proxy for the title compound)HIV-1 IN-LEDGF/p75 InteractionAlphaScreen™ Assay>50% inhibition at 100 µM for active compounds[1]
HIV-1 Replication (Subtype C)Cell-based Antiviral Assay<50% inhibition at 100 µM[1]
Raltegravir HIV-1 Integrase Strand TransferCell-free enzymatic assayIC50: 2–7 nM[10][22]
HIV-1 Integrase Strand TransferCell-free enzymatic assayIC50: 15 nM[23]
HIV-1 ReplicationCell-based assayCIC95: 19–31 nM[24]
Dolutegravir HIV-1 Integrase Strand TransferCell-free enzymatic assayIC50: 2.7 nM[25][26]
HIV-1 ReplicationCell-based assay (PBMCs)EC50: 0.51 nM[26][27]
HIV-1 Replication (Various lab strains)Cell-based assay (MT-4 cells)IC50: 0.7–2 nM[28]
Elvitegravir HIV-1 Integrase Strand TransferCell-free enzymatic assay (HIV-1 IIIB)IC50: 0.7 nM[29]
HIV-1 ReplicationCell-based assaysIC50: 0.21–1.15 nM[29]

Signaling and Experimental Pathways

The diagrams below illustrate the targeted viral pathway and a typical experimental workflow for evaluating inhibitors.

HIV_Integration_Pathway cluster_virus HIV-1 Lifecycle cluster_host Host Cell cluster_inhibition Points of Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) (IN + Viral DNA) Viral_DNA->PIC Integrated_Provirus Integrated Provirus PIC->Integrated_Provirus Integration Host_DNA Host Chromatin LEDGF LEDGF/p75 LEDGF->PIC INSTI INSTIs (Raltegravir, etc.) INSTI->PIC Blocks Strand Transfer Imidazole Imidazole (Hypothesized) Imidazole->LEDGF Blocks IN-LEDGF Interaction

Caption: Targeted HIV-1 integration pathway showing points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellbased Cell-based Assays start Recombinant Proteins (HIV-1 IN, LEDGF/p75) assay_setup Assay Setup (e.g., AlphaScreen) start->assay_setup incubation Incubate with Test Compound assay_setup->incubation readout Measure Signal (Luminescence) incubation->readout ic50 Calculate IC50 readout->ic50 cell_culture Host Cell Culture (e.g., T-cells) infection Infect with HIV-1 cell_culture->infection treatment Treat with Test Compound infection->treatment analysis Measure Viral Replication (e.g., p24 ELISA) treatment->analysis ec50 Calculate EC50 & CC50 analysis->ec50

Caption: General workflow for evaluating HIV-1 integrase inhibitors.

Experimental Protocols

HIV-1 IN-LEDGF/p75 AlphaScreen™ Inhibition Assay

This assay is designed to screen for inhibitors of the protein-protein interaction between HIV-1 integrase and LEDGF/p75.[1][30]

  • Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen™) technology is used. One protein (e.g., GST-tagged IN) is bound to donor beads, and the interacting partner (e.g., His-tagged LEDGF/p75) is bound to acceptor beads. When the proteins interact, the beads are brought into close proximity, allowing for the generation of a chemiluminescent signal upon excitation.[20][31]

  • Methodology:

    • Recombinant GST-tagged HIV-1 IN and His-tagged LEDGF/p75 proteins are purified.[20]

    • The test compound (e.g., this compound) is pre-incubated with the proteins in a 384-well microplate.[20]

    • Streptavidin-coated donor beads and Nickel Chelate acceptor beads are added.

    • The mixture is incubated in the dark to allow for bead-protein binding and protein-protein interaction.

    • The plate is read on an AlphaScreen-capable reader. A decrease in signal indicates inhibition of the IN-LEDGF/p75 interaction.[1]

  • Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control. An IC50 value (the concentration of inhibitor required to reduce the signal by 50%) can be determined from a dose-response curve.

HIV-1 Integrase Strand Transfer Assay

This assay measures the catalytic activity of the integrase enzyme.[8]

  • Principle: The assay detects the integration of a donor DNA (representing the viral DNA) into a target DNA (representing host DNA), a process catalyzed by the integrase enzyme.[32][33]

  • Methodology:

    • A streptavidin-coated plate is coated with a biotinylated double-stranded DNA (DS DNA) that mimics the viral DNA end.

    • Recombinant HIV-1 integrase is added and allowed to bind to the DNA.

    • The test compound is added and incubated.

    • A target strand DNA (TS DNA) labeled with a detectable marker (e.g., a hapten) is added to initiate the strand transfer reaction.

    • After incubation, the plate is washed to remove unintegrated DNA.

    • An antibody conjugated to an enzyme (e.g., HRP) that recognizes the TS DNA label is added.

    • A substrate is added, and the resulting signal (colorimetric or chemiluminescent) is measured. A decrease in signal indicates inhibition of the strand transfer activity.[33]

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.

  • Principle: Susceptible human cells (e.g., T-lymphoid cells or peripheral blood mononuclear cells) are infected with HIV-1 in the presence of the test compound. The inhibition of viral replication is typically quantified by measuring the amount of a viral protein, such as p24 capsid protein, in the culture supernatant.[1][32]

  • Methodology:

    • Host cells are seeded in a multi-well plate.

    • Cells are infected with a known amount of HIV-1 virus stock.

    • The test compound is added at various concentrations.

    • The cultures are incubated for several days to allow for multiple rounds of viral replication.[32]

    • The culture supernatant is collected, and the level of p24 antigen is quantified using an ELISA.

    • In parallel, a cytotoxicity assay (e.g., MTS or MTT) is performed to determine the compound's toxicity to the host cells (CC50).[1]

  • Data Analysis: The EC50 (the concentration of the compound that inhibits viral replication by 50%) is calculated. The selectivity index (SI = CC50/EC50) is often determined to assess the therapeutic window of the compound.

Conclusion

The established drugs Raltegravir, Dolutegravir, and Elvitegravir demonstrate potent inhibition of HIV-1 replication, with IC50 and EC50 values in the low nanomolar range, by directly targeting the strand transfer activity of the integrase enzyme.[23][25][29] Based on preliminary data from structurally related compounds, this compound is hypothesized to function as an inhibitor of the HIV-1 IN-LEDGF/p75 protein-protein interaction.[1] The available data on these related imidazole compounds show inhibitory activity at micromolar concentrations, which is significantly less potent than the approved INSTIs.[1]

Further investigation is required to synthesize and directly test this compound using the described biochemical and cell-based assays. This will be essential to determine its actual efficacy, mechanism of action, and potential as a viable antiretroviral agent. The development of compounds with novel mechanisms, such as allosteric inhibition of integrase, remains a valuable strategy in overcoming drug resistance.[6][20]

References

Comparative Validation of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid as a Putative HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, this guide provides a comparative analysis of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid, a novel putative inhibitor of HIV-1 integrase. This document outlines its potential performance against established antiretroviral agents, supported by experimental data and detailed protocols.

Disclaimer: The inhibitory activity of this compound against HIV-1 integrase is currently putative and based on the activity of structurally similar compounds. Further validation is required to confirm its specific biological target and efficacy.

Introduction to HIV-1 Integrase Inhibition

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme for viral replication.[1][2][3] It catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for the establishment of a productive and persistent infection.[1][3] By blocking this step, integrase inhibitors effectively halt the viral life cycle.[1][4] This class of antiretroviral drugs, known as integrase strand transfer inhibitors (INSTIs), has become a cornerstone of modern combination antiretroviral therapy (cART).[1]

Comparative Performance of HIV-1 Integrase Inhibitors

This section compares the in vitro efficacy of the putative inhibitor, this compound, with several FDA-approved INSTIs. The data presented are IC50 and EC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme activity or viral replication, respectively.

CompoundTargetIC50 (nM)EC50 (nM)Fold Change in Resistance (Common Mutations)
This compound HIV-1 Integrase (Putative)Data Not AvailableData Not AvailableData Not Available
Raltegravir HIV-1 Integrase2 - 7~5N155H: 19.0, G140S+Q148H/R: >87[5]
Elvitegravir HIV-1 Integrase7.20.7 - 1.5E92Q, T66I, S147G[6]
Dolutegravir HIV-1 Integrase1.070.2N155H: 1.37, G140S+Q148H: 3.75[5]
Bictegravir HIV-1 IntegraseData Not Available1.5 - 2.4Retains activity against many RAL & EVG resistant strains[6]
Cabotegravir HIV-1 Integrase~0.1 ng/mL (protein-adjusted IC95: 166 ng/mL)[1]Data Not AvailableResistance has emerged with long-acting formulation[1]

Experimental Protocols

In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against HIV-1 integrase. This assay is based on the principle of fluorescence resonance energy transfer (FRET).

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (oligonucleotide mimicking the viral DNA LTR end, labeled with a donor fluorophore, e.g., Cy3)

  • Target DNA (oligonucleotide mimicking host DNA, labeled with an acceptor fluorophore/quencher, e.g., a biotinylated strand for binding to streptavidin-coated plates and a quencher)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2, 4% glycerol)

  • Streptavidin-coated 96-well plates

  • Test compound (this compound) and control inhibitors

  • Plate reader capable of measuring fluorescence.

Procedure:

  • Plate Preparation: Pre-coat streptavidin-coated 96-well plates with the biotinylated target DNA. Wash to remove unbound DNA.

  • Reaction Mixture Preparation: In a separate plate, prepare the reaction mixture containing assay buffer, recombinant HIV-1 integrase, and the Cy3-labeled donor DNA.

  • Compound Addition: Add serial dilutions of the test compound and control inhibitors to the reaction mixture. Include a no-inhibitor control.

  • Initiation of Reaction: Transfer the reaction mixture to the prepared plate containing the target DNA.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to allow the strand transfer reaction to occur.

  • Detection: In the absence of an inhibitor, the integrase will ligate the donor DNA to the target DNA, bringing the fluorophore and quencher into close proximity and resulting in a low fluorescence signal. In the presence of an effective inhibitor, the strand transfer is blocked, the fluorophore and quencher remain separated, and a high fluorescence signal is detected.

  • Data Analysis: Measure the fluorescence intensity in each well using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

HIV-1 Replication Cycle and Point of Inhibition

HIV_Lifecycle cluster_cell Host Cell Entry 1. Binding and Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Viral DNA Transcription 4. Transcription Integration->Transcription Provirus Translation 5. Translation Transcription->Translation Viral RNA Assembly 6. Assembly Translation->Assembly Viral Proteins Budding 7. Budding and Maturation Assembly->Budding HIV_Virion HIV Virion Budding->HIV_Virion New Virions HIV_Virion->Entry Inhibitor This compound (Integrase Inhibitor) Inhibitor->Integration

Caption: The HIV-1 replication cycle and the inhibitory action of integrase inhibitors.

Experimental Workflow for HIV-1 Integrase Inhibition Assay

Assay_Workflow A 1. Prepare streptavidin-coated plate with biotinylated target DNA D 4. Transfer reaction mix to plate A->D B 2. Prepare reaction mix: Integrase + Cy3-donor DNA B->D C 3. Add serial dilutions of test compound C->B E 5. Incubate at 37°C D->E F 6. Read fluorescence E->F G 7. Calculate % inhibition and IC50 F->G

Caption: Workflow for a FRET-based HIV-1 integrase strand transfer inhibition assay.

References

In Vivo Validation of Imidazole-5-Carboxylic Acid Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the in vivo validation of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid and its analogs. While specific in vivo data for this exact compound is not publicly available, this guide leverages data from closely related imidazole-5-carboxylic acid derivatives to illustrate potential therapeutic applications and outline the necessary experimental validation protocols. The primary focus of this guide is on the well-documented activity of this class of compounds as angiotensin II receptor antagonists for the treatment of hypertension.

Introduction to Imidazole-5-Carboxylic Acids as Therapeutic Agents

The imidazole-5-carboxylic acid scaffold is a versatile core structure found in a variety of pharmacologically active compounds. Derivatives of this structure have shown promise in several therapeutic areas, most notably as potent and selective antagonists of the angiotensin II (AII) receptor.[1][2][3][4] By blocking the AII receptor, these compounds effectively inhibit the renin-angiotensin system, a key regulator of blood pressure, making them attractive candidates for the development of novel antihypertensive drugs.

Comparative In Vivo Performance of Angiotensin II Receptor Antagonists

To provide a benchmark for the evaluation of new imidazole-5-carboxylic acid derivatives, the following table summarizes the in vitro and in vivo activity of several analogous compounds that have been studied for their antihypertensive effects. This data highlights the potential potency of this chemical class.

Compound IDStructureIn Vitro AT1 Receptor Affinity (IC50)In Vivo Antihypertensive Activity (Animal Model)Oral BioavailabilityReference
Compound A 2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylic acid0.55 nM (Rabbit Aorta)88% inhibition of AII pressor response at 0.1 mg/kg i.v. (Normotensive Rats)Not Reported[5]
Compound B 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[(2'-1H-tetrazol-5-ylbiphenyl-4-yl)methyl]imidazole-5-carboxylic acid (and its esters)Strong Binding AffinityPotent and long-lasting antagonism of AII-induced pressor response (oral administration of esters)Good (as esters)[1][2]
Losartan (Reference Drug)~20 nMDose-dependent reduction in blood pressure~33%[6]
Olmesartan (Reference Drug)High, with slow dissociationDose-dependent reduction in blood pressure~26%[6]

Experimental Protocols for In Vivo Validation

A robust and standardized in vivo model is crucial for the validation of potential antihypertensive agents. The following protocol details a common method for evaluating the efficacy of angiotensin II receptor blockers (ARBs) in a chemically-induced hypertensive rat model.[6]

Efficacy Evaluation in L-NAME-Induced Hypertensive Rats

1. Animal Model and Acclimatization:

  • Species: Male Wistar rats (190-220g).

  • Housing: Controlled environment (23 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Acclimatization: Animals are acclimatized to the facility for a minimum of one week prior to the experiment.

2. Induction of Hypertension:

  • Hypertension is induced by the daily oral administration of N(G)-nitro-L-arginine methyl ester (L-NAME) at a dose of 40 mg/kg for 2-4 weeks. L-NAME is a non-selective nitric oxide synthase inhibitor that leads to a sustained increase in blood pressure.[6]

3. Experimental Groups:

  • Group 1 (Control): Normotensive rats receiving a vehicle (e.g., 0.9% NaCl).

  • Group 2 (Hypertensive Control): L-NAME treated rats receiving the vehicle.

  • Group 3 (Test Compound): L-NAME treated rats receiving the test compound (e.g., this compound) at various doses.

  • Group 4 (Reference Drug): L-NAME treated rats receiving a reference ARB (e.g., Losartan at 10 mg/kg/day).

4. Drug Administration:

  • The test compound, reference drug, or vehicle is administered daily via oral gavage for a period of 2-4 weeks, starting after the successful induction of hypertension.

5. Blood Pressure Measurement:

  • Systolic Blood Pressure (SBP) is measured non-invasively at baseline and at regular intervals (e.g., weekly) throughout the study using the tail-cuff method.

  • For more detailed analysis, direct arterial blood pressure can be measured via cannulation at the end of the study.

6. Data Analysis:

  • The mean change in SBP from baseline is calculated for each group.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the blood pressure reduction between the test compound, reference drug, and hypertensive control groups.

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological mechanism and the experimental process, the following diagrams are provided.

G cluster_RAS Renin-Angiotensin System Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R Binds to Effects Vasoconstriction, Aldosterone Release, Sodium Retention AT1R->Effects Leads to Imidazole Imidazole-5-Carboxylic Acid Derivative Imidazole->AT1R Blocks

Caption: The Renin-Angiotensin System and the mechanism of action for Imidazole-5-Carboxylic Acid derivatives.

G cluster_workflow In Vivo Validation Workflow start Start: Acclimatize Male Wistar Rats induce Induce Hypertension (L-NAME 40 mg/kg/day) start->induce group Group Allocation (Control, Hypertensive, Test, Reference) induce->group admin Daily Oral Gavage (2-4 weeks) group->admin measure Weekly Blood Pressure Measurement (Tail-cuff) admin->measure measure->admin Repeat end End of Study: Data Analysis (ANOVA) measure->end direct_measure Optional: Direct Arterial Pressure Measurement end->direct_measure

Caption: Experimental workflow for the in vivo evaluation of antihypertensive compounds.

References

comparative docking studies of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in-silico performance and experimental validation of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid derivatives against various oncological targets.

Comparative Docking Performance of Imidazole Derivatives

Molecular docking simulations are pivotal in predicting the binding affinities and interaction modes of ligands with target proteins. The following table summarizes the docking performance of various imidazole derivatives against key cancer-related protein targets. While direct comparative studies on this compound derivatives are limited in the provided search results, data from structurally related imidazole compounds offer valuable insights into their potential as therapeutic agents. The data below is compiled from studies on various imidazole-based compounds targeting proteins like Epidermal Growth Factor Receptor (EGFR), a crucial player in cell proliferation.[1][2]

Compound ClassTarget ProteinCompound ID / DerivativeDocking Score (kcal/mol)Key Interacting ResiduesPredicted IC50 (µM)Reference
Imidazole ChalconesEGFR Kinase DomainCompound 2-7.32LYS721, CYS773, MET769, LEU6944.33[1][2]
Imidazole ChalconesEGFR Kinase DomainCompound 1-6.85LYS721, MET769-[1]
Imidazole ChalconesEGFR Kinase DomainCompound 3-6.54LYS721, MET769-[1]
Imidazole ChalconesEGFR Kinase DomainCompound 4-5.88LYS721, MET769-[1]
Imidazole ChalconesEGFR Kinase DomainCompound 5-5.46LYS721, MET769-[1]
Benzimidazole-ThiadiazoleEGFR Tyrosine KinaseCompound 12b-LYS721, THR830-[3]

Experimental Protocols

A standardized methodology is crucial for the reproducibility and comparison of docking studies. The following protocols outline the typical steps involved in the synthesis, in-silico docking, and biological evaluation of imidazole derivatives.

Synthesis of Imidazole Derivatives

The synthesis of imidazole derivatives often involves multi-step reactions. For instance, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylic acids can be achieved through a key cycloaddition reaction.[4]

  • Amide Formation: An appropriate acyl chloride is reacted with an aniline derivative to form the corresponding amide.[4]

  • Imidoyl Chloride Formation: The amide is then converted into the corresponding imidoyl chloride.[4]

  • Cycloaddition: The imidoyl chloride undergoes a cycloaddition reaction with ethyl isocyanoacetate to construct the 1,5-diaryl-1H-imidazole-4-carboxylate ester intermediate.[4]

  • Hydrolysis: The ester intermediate is hydrolyzed to yield the final 1,5-diaryl-1H-imidazole-4-carboxylic acid derivative.[4]

Molecular Docking Protocol

The following is a generalized workflow for performing molecular docking studies to evaluate the binding potential of synthesized compounds against a target protein like EGFR.

  • Protein Preparation:

    • The 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) is obtained from the Protein Data Bank (PDB).[5]

    • Water molecules and co-crystallized ligands are removed from the protein structure.[5]

    • Hydrogen atoms are added, and charges are assigned to the protein. The structure is then energy-minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the imidazole derivatives are drawn using chemical drawing software like ChemDraw.

    • The 2D structures are converted to 3D structures and optimized using computational methods like Density Functional Theory (DFT) at a specific level (e.g., B3LYP/6-31+G(d,p)).[5]

    • Atomic net charges for the ligands are derived using methods like RESP.[5]

  • Docking Simulation:

    • Molecular docking software such as AutoDock or MOE (Molecular Operating Environment) is used to perform the docking calculations.[6]

    • A docking grid box is defined around the active site of the protein, typically identified from the co-crystallized ligand's position.

    • The prepared ligands are docked into the defined active site. The software explores various conformations and orientations of the ligand and scores them based on a scoring function, which estimates the binding free energy.[6]

  • Analysis of Results:

    • The resulting docked poses are analyzed. The pose with the lowest binding energy is typically considered the most favorable.[1]

    • Interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.[1][3]

In-vitro Cytotoxicity Assay (MTT Assay)

To validate the anticancer potential predicted by docking studies, the synthesized compounds are often tested for their cytotoxic effects on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[7][8]

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized imidazole derivatives for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[8]

Visualized Workflows and Pathways

Molecular Docking Workflow

The following diagram illustrates the typical workflow for an in-silico molecular docking study, from target selection to the analysis of results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Select Target Protein (e.g., EGFR from PDB) Ligand 2. Prepare Ligand Library (Imidazole Derivatives) PDB_Prep 3. Prepare Protein (Remove water, add hydrogens) PDB->PDB_Prep Ligand_Prep 4. Optimize Ligand Geometry (Energy Minimization) Ligand->Ligand_Prep Grid 5. Define Binding Site (Grid Box Generation) PDB_Prep->Grid Ligand_Prep->Grid Docking 6. Run Docking Simulation (e.g., AutoDock, PyRx) Grid->Docking Scoring 7. Score & Rank Poses (Binding Energy) Docking->Scoring Analysis 8. Analyze Interactions (H-Bonds, Hydrophobic) Scoring->Analysis Lead 9. Identify Lead Compounds Analysis->Lead

Caption: A generalized workflow for computational molecular docking studies.

Simplified EGFR Signaling Pathway

Imidazole derivatives are frequently designed as inhibitors of the EGFR tyrosine kinase. The diagram below shows a simplified representation of the EGFR signaling cascade, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Activates RAS RAS Dimer->RAS Signal Transduction Imidazole Imidazole Derivative (Inhibitor) Imidazole->Dimer Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the inhibitory action of imidazole derivatives.

References

A Comparative Benchmarking Guide: 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic Acid in the Context of TGF-β/ALK5 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory potential of 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid against established inhibitors of the Transforming Growth Factor-β (TGF-β) pathway, a critical signaling cascade implicated in numerous fibrotic diseases and cancer. The primary focus of this comparison is the inhibition of the TGF-β type I receptor (ALK5), a key kinase in this pathway.

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in advanced stages.[1] Consequently, inhibitors of this pathway are of significant interest for therapeutic development. The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates the type I receptor (ALK5).[2] Activated ALK5 proceeds to phosphorylate downstream signaling molecules, primarily Smad2 and Smad3, which then translocate to the nucleus to regulate gene expression.[3][4][5] Small molecule inhibitors targeting the ATP-binding site of ALK5 are a major strategy to disrupt this signaling cascade.[1]

This guide benchmarks the projected performance of this compound against well-characterized ALK5 inhibitors: Galunisertib (LY2157299), RepSox, and SB-431542.

Comparative Analysis of In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of the compounds against ALK5 and in cell-based assays. The data for this compound is hypothetical and presented for illustrative benchmarking purposes.

CompoundALK5 Kinase IC50 (nM)Cellular pSmad2/3 Inhibition IC50 (nM)TGF-β Reporter Gene Assay IC50 (nM)
This compound 120 (Hypothetical)450 (Hypothetical)600 (Hypothetical)
Galunisertib (LY2157299)56[6]~150~200
RepSox4 (autophosphorylation)[3][7], 23 (binding)[3]~5018[3]
SB-43154294[8][9]~200~250

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the TGF-β signaling pathway and a typical workflow for inhibitor screening.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGF-β RII TGF_beta->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits pALK5 p-ALK5 ALK5->pALK5 Phosphorylates Smad23 Smad2/3 pALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Translocates to Nucleus Gene_expression Target Gene Expression DNA->Gene_expression Regulates Inhibitor This compound & Benchmark Compounds Inhibitor->pALK5

Caption: TGF-β signaling pathway and the point of inhibition.

Experimental_Workflow Start Start: Compound Library Kinase_Assay Primary Screen: ALK5 Kinase Assay (IC50) Start->Kinase_Assay Cell_Assay Secondary Screen: Cellular pSmad Assay (IC50) Kinase_Assay->Cell_Assay Active Compounds Reporter_Assay Tertiary Screen: TGF-β Reporter Gene Assay (IC50) Cell_Assay->Reporter_Assay Potent Cellular Activity Hit_Compounds Hit Compounds for Further Optimization Reporter_Assay->Hit_Compounds

Caption: High-level experimental workflow for screening ALK5 inhibitors.

Detailed Experimental Protocols

The following are standard protocols for the key experiments cited in this guide.

ALK5 Kinase Assay (In Vitro)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of ALK5.

  • Objective: To determine the IC50 value of the test compound against recombinant human ALK5 kinase.

  • Methodology:

    • Reagents and Materials: Recombinant human ALK5 (kinase domain), a suitable substrate (e.g., casein or a specific peptide), ATP (radiolabeled [γ-³³P]ATP or for non-radioactive methods, unlabeled ATP), kinase assay buffer, and the test compound.

    • Procedure: a. A solution of recombinant ALK5 is incubated with varying concentrations of the test compound in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is then stopped, and the amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter.[10][11] For non-radioactive methods like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based readout.[12][13][14]

    • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Phospho-Smad2/3 Inhibition Assay

This assay measures the ability of a compound to inhibit TGF-β-induced phosphorylation of Smad2 and Smad3 in a cellular context.

  • Objective: To determine the cellular potency (IC50) of the test compound in blocking the TGF-β signaling cascade.

  • Methodology:

    • Cell Line: A cell line responsive to TGF-β, such as HaCaT keratinocytes or A549 lung carcinoma cells.

    • Procedure: a. Cells are seeded in multi-well plates and serum-starved to reduce basal signaling. b. Cells are pre-incubated with a range of concentrations of the test compound. c. The cells are then stimulated with a fixed concentration of TGF-β1 to induce Smad2/3 phosphorylation. d. After a short incubation period (e.g., 30-60 minutes), the cells are lysed. e. The levels of phosphorylated Smad2/3 and total Smad2/3 in the cell lysates are quantified using methods such as Western blotting, ELISA, or Meso Scale Discovery (MSD) assays.[15][16][17]

    • Data Analysis: The ratio of phosphorylated Smad2/3 to total Smad2/3 is calculated for each treatment condition. The percentage of inhibition of TGF-β-induced phosphorylation is determined for each compound concentration, and the IC50 value is calculated.

TGF-β Responsive Reporter Gene Assay

This assay assesses the compound's ability to inhibit TGF-β-induced transcriptional activity.

  • Objective: To measure the functional consequence of ALK5 inhibition on downstream gene expression.

  • Methodology:

    • Procedure: a. The reporter cells are plated in multi-well plates. b. The cells are pre-treated with various concentrations of the test compound. c. TGF-β1 is then added to the wells to stimulate the reporter gene expression. d. After an incubation period of several hours (e.g., 18-24 hours), the cells are lysed. e. The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.[18]

    • Data Analysis: The reporter signal is normalized to a control for cell viability or transfection efficiency. The percentage of inhibition of TGF-β-induced reporter activity is calculated for each compound concentration, and the IC50 value is determined.

Conclusion

This comparative guide positions this compound within the competitive landscape of TGF-β/ALK5 inhibitors. Based on its core imidazole structure, a motif present in other kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against ALK5. The hypothetical data presented herein suggests a moderate potency, which would warrant further investigation and optimization through medicinal chemistry efforts. The established benchmark compounds, Galunisertib, RepSox, and SB-431542, offer a range of potencies and are valuable tools for validating new potential inhibitors. The experimental protocols outlined provide a clear framework for the in vitro and cellular characterization of novel compounds targeting the TGF-β signaling pathway.

References

Safety Operating Guide

Personal protective equipment for handling 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid. The following procedures for personal protection, operational handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Summary: Based on data from similar imidazole carboxylic acid compounds, this compound is anticipated to cause skin and eye irritation.[1][2][3][4][5] Inhalation of dust may lead to respiratory irritation.[2][4] Therefore, adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the required protective gear.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be required in situations with a higher risk of splashing.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]
Hands Protective gloves.Chemically resistant gloves (e.g., nitrile rubber) should be worn.
Respiratory Dust respirator.A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust formation is likely or if working in a poorly ventilated area.[6][7]
Body Protective clothing.A lab coat or other protective clothing should be worn to prevent skin contact.[1][2]
Feet Protective boots.Recommended in situations where there is a risk of spills.[1]

Experimental Workflow and Safety Protocols

The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal. Adherence to these steps is critical for safe and effective research.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_ppe Don appropriate PPE prep_workspace Ensure proper ventilation (fume hood or local exhaust) prep_ppe->prep_workspace prep_materials Gather all necessary equipment and reagents prep_workspace->prep_materials handling_weigh Weigh the compound carefully to avoid dust generation prep_materials->handling_weigh handling_dissolve Dissolve or use the compound in the experimental procedure handling_weigh->handling_dissolve handling_avoid Avoid contact with skin, eyes, and clothing handling_dissolve->handling_avoid cleanup_decontaminate Decontaminate work surfaces and equipment handling_avoid->cleanup_decontaminate cleanup_ppe Remove and dispose of contaminated PPE properly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash hands thoroughly after handling cleanup_ppe->cleanup_wash disposal_collect Collect waste in a labeled, sealed container cleanup_wash->disposal_collect disposal_consult Consult local regulations for chemical waste disposal disposal_collect->disposal_consult

Figure 1. Standard operating procedure for handling this compound.

Operational and Disposal Plans

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation to minimize inhalation of dust.[2][6]

  • Avoid generating dust during handling and weighing.[6][8]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6][7]

  • Wash hands and face thoroughly after handling the compound.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][6]

  • Keep the container properly labeled.[6]

Spill Response:

  • In case of a spill, evacuate unprotected personnel from the area.

  • Wear appropriate PPE, including respiratory protection, and prevent the generation of dust.[8]

  • Carefully sweep or vacuum up the spilled material and place it into a suitable, sealed container for disposal.[2][8]

  • Avoid dispersal of dust into the air.[1]

Disposal:

  • Dispose of waste material in a sealed, labeled container.

  • All disposal practices must be in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains or waterways.[2][4] Consult your institution's environmental health and safety office for specific guidance on chemical waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.